Samarium trihydride
Description
Properties
IUPAC Name |
samarium | |
|---|---|---|
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InChI |
InChI=1S/Sm | |
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InChI Key |
KZUNJOHGWZRPMI-UHFFFAOYSA-N | |
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Canonical SMILES |
[Sm] | |
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Molecular Formula |
Sm | |
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DSSTOX Substance ID |
DTXSID4064688 | |
| Record name | Samarium | |
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Molecular Weight |
150.4 g/mol | |
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Physical Description |
A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index] | |
| Record name | Samarium | |
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Boiling Point |
1794 °C | |
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Density |
7.52 g cu cm at 25 °C | |
| Record name | Samarium, Elemental | |
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Vapor Pressure |
1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg | |
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Color/Form |
Silvery metal; rhombohedral | |
CAS No. |
13598-53-3, 7440-19-9 | |
| Record name | Samarium hydride (SmH3) | |
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Melting Point |
1072 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Samarium Trihydride (SmH₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of samarium trihydride (SmH₃), a material of interest in various scientific and technological fields. This document details its crystallographic parameters, atomic arrangement, and provides a plausible experimental protocol for its synthesis and characterization.
Crystallographic Data of this compound
This compound crystallizes in a cubic system, adopting the alpha-bismuth trifluoride (α-BiF₃) structure type. The crystal structure is characterized by the face-centered cubic (FCC) Bravais lattice.
Table 1: Crystallographic Data for this compound (SmH₃)
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Parameter (a) | ~5.32 Å (estimated) |
| Formula Units (Z) | 4 |
| Atomic Coordinates | |
| Samarium (Sm) | 4a (0, 0, 0) |
| Hydrogen (H1) | 8c (1/4, 1/4, 1/4) |
| Hydrogen (H2) | 4b (1/2, 1/2, 1/2) |
| Bond Distances | |
| Sm-H1 | ~2.31 Å |
| Sm-H2 | ~2.66 Å |
Note: The lattice parameter 'a' is estimated based on the known Sm-H bond lengths and the geometry of the Fm-3m space group. Experimental verification is recommended.
In this structure, the samarium atoms occupy the Wyckoff position 4a, situated at the corners and face centers of the cubic unit cell. The hydrogen atoms are distributed over two different Wyckoff positions: 8c, located in the tetrahedral voids of the FCC lattice, and 4b, occupying the octahedral voids. This arrangement leads to two distinct samarium-hydrogen bond lengths.
Experimental Protocols
The synthesis and characterization of this compound require specialized equipment due to the high pressures and reactive nature of the materials involved. The following outlines a plausible experimental workflow.
2.1. Synthesis: High-Pressure Hydrogenation
A common method for the synthesis of rare-earth hydrides is the direct reaction of the metal with hydrogen gas at elevated temperatures and pressures.
-
Materials:
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High-purity samarium metal (99.9% or higher)
-
High-purity hydrogen gas (99.999% or higher)
-
-
Equipment:
-
Diamond Anvil Cell (DAC) or a similar high-pressure apparatus
-
Laser heating system
-
Inert atmosphere glovebox
-
-
Procedure:
-
A small piece of samarium metal is loaded into the sample chamber of the DAC within an inert atmosphere glovebox to prevent oxidation.
-
The DAC is sealed and a pressure-transmitting medium (e.g., solid hydrogen or an inert gas) is loaded.
-
The pressure within the DAC is gradually increased to the desired level (in the GPa range).
-
The samarium sample is then heated in the hydrogen-rich environment using a focused laser beam. The temperature is monitored and controlled to facilitate the reaction between samarium and hydrogen to form SmH₃.
-
After the reaction is complete, the sample is allowed to cool to ambient temperature while maintaining high pressure.
-
2.2. Characterization: In-situ X-ray and Neutron Diffraction
To confirm the formation and determine the crystal structure of the synthesized this compound, in-situ diffraction techniques are employed.
-
Powder X-ray Diffraction (PXD):
-
Equipment: Synchrotron X-ray source, PXD detector.
-
Procedure:
-
The DAC containing the synthesized SmH₃ is mounted on the beamline.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffraction pattern is collected on a 2D detector.
-
The obtained diffraction data is then analyzed using Rietveld refinement to determine the crystal structure, space group, and lattice parameters.
-
-
-
Neutron Diffraction:
-
Rationale: Neutron diffraction is particularly sensitive to the positions of light elements like hydrogen, providing more accurate information on the H atomic positions compared to X-ray diffraction.
-
Equipment: Neutron source (e.g., from a research reactor or spallation source), neutron diffractometer.
-
Procedure:
-
A deuterated sample (SmD₃) is often used to reduce incoherent scattering from hydrogen.
-
The high-pressure cell containing the sample is placed in the neutron beam.
-
The neutron diffraction pattern is collected.
-
The data is analyzed to precisely locate the positions of the deuterium (hydrogen) atoms within the crystal lattice, confirming the Wyckoff positions and refining the Sm-D (Sm-H) bond lengths.
-
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Samarium Trihydride (SmH₃): A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samarium trihydride (SmH₃) is a member of the rare-earth hydride family, notable for its interesting structural, electronic, and magnetic properties. Like other lanthanide hydrides, it exhibits a metal-to-insulator transition upon full hydrogenation and is the subject of research for applications ranging from hydrogen storage to advanced electronic materials. This technical guide provides a comprehensive overview of the synthesis methodologies for SmH₃ and a detailed summary of its key physical and chemical properties, supported by experimental data and theoretical calculations. All quantitative data is presented in structured tables, and key processes are visualized using workflow and relationship diagrams.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main approaches: direct synthesis from the elements to produce bulk powder and thin-film fabrication methods.
Direct Synthesis from Elements (Bulk Powder)
The most common method for producing bulk SmH₃ is the direct, exothermic reaction of samarium metal with high-purity hydrogen gas at elevated temperatures. The reaction proceeds via the formation of the dihydride (SmH₂) phase, followed by further hydrogen absorption to form the trihydride.
Experimental Protocol:
-
Sample Preparation: High-purity samarium metal (ingot or powder) is placed in a reaction chamber made of a material that does not form stable hydrides (e.g., quartz or a suitable stainless steel alloy). The surface of the samarium should be cleaned of any oxide layer, for instance, by mechanical abrasion in an inert atmosphere (e.g., an argon-filled glovebox).
-
System Setup: The reaction chamber is connected to a gas handling system (such as a Sieverts' apparatus) capable of evacuation and the controlled introduction of high-purity hydrogen gas.
-
Activation: The system is evacuated to a high vacuum (<10⁻⁵ Torr) and heated to activate the samarium surface. This "degassing" step is crucial for removing any adsorbed gases.
-
Hydriding Reaction:
-
The temperature is raised to the reaction range, typically between 300°C and 525°C. The precise temperature depends on the physical state (powder vs. ingot) and surface condition of the samarium metal.[1]
-
High-purity hydrogen gas is introduced into the chamber.
-
The reaction is highly exothermic and abrupt.[1] Careful control of the hydrogen pressure and system temperature is required to prevent overheating and to manage the reaction rate. The process is monitored by measuring the pressure drop in the system, which corresponds to hydrogen absorption by the sample.
-
-
Formation of SmH₃: To achieve the full trihydride stoichiometry, the sample is typically cooled slowly from the reaction temperature under a positive hydrogen pressure to facilitate maximum hydrogen uptake.
-
Characterization: The final product is cooled to room temperature under vacuum or an inert atmosphere before being handled for characterization techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity.
Experimental Workflow:
Thin Film Synthesis
Samarium hydride thin films can be synthesized by depositing samarium metal onto a substrate, followed by hydrogenation. A common method involves electrochemical loading.
Experimental Protocol:
-
Deposition: A thin film of samarium (e.g., 55 nm) is deposited on a substrate (e.g., glass) by a method such as vacuum evaporation.[2][3]
-
Capping Layer: A thin protective layer of palladium (Pd) (e.g., 5-15 nm) is deposited on top of the samarium film. The Pd layer catalyzes the dissociation of hydrogen and protects the samarium from oxidation.[2][3]
-
Electrochemical Loading: The Pd-capped Sm film is used as the working electrode in an electrochemical cell with a suitable electrolyte, such as 1 M KOH.[2][3] Hydrogen is loaded into the film galvanostatically at room temperature, inducing the phase transformation from metallic Sm to SmH₂ and finally to the semiconducting SmH₃₋δ.[2][3]
Properties of this compound
Structural Properties
SmH₃ exhibits polymorphism, with its crystal structure being highly dependent on pressure. At ambient conditions, a hexagonal structure is typically observed, while a cubic phase becomes stable at high pressure.
| Property | Hexagonal Phase (SmH₃₋δ) | Cubic Phase (High Pressure) | Cubic Phase (Materials Project) |
| Crystal System | Hexagonal | Cubic | Cubic |
| Space Group | P-3c1 | Fm-3m | Fm-3m |
| Lattice Parameters | a = 3.775 Åc = 6.743 Å[2][3] | a = 5.36 Å (at transition)[4] | a = 5.32 Å (calculated)[5] |
| Sm-H Bond Lengths | Not specified | Not specified | 2.31 Å (x8), 2.66 Å (x6)[5] |
| Conditions | Ambient (Thin Film) | High Pressure (>4 GPa)[4] | Theoretical (0 K, 0 atm) |
A reversible structural phase transformation from the hexagonal to the cubic phase has been observed under high pressure.[4][6] This pressure-induced transition is a common feature among several rare-earth trihydrides.
Pressure-Induced Phase Transition:
Electronic and Optical Properties
The hydrogenation of samarium from Sm to SmH₃ induces a significant change in its electronic structure, leading to a metal-to-semiconductor/insulator transition.
| Property | Value | Conditions / Remarks |
| Band Gap | 2.9 - 3.0 eV (Direct Optical)[2][3] | Experimental, on electrochemically loaded thin films. |
| Band Gap | ~0.12 eV (Calculated)[7] | Theoretical calculation. |
| Appearance | Golden greenish, transparent[3] | Thin film state (SmH₃₋δ). |
| Conductivity | Semiconducting / Insulating[3][8] | Fully hydrided state. |
The significant discrepancy between the experimentally measured optical band gap on thin films and the calculated value highlights the challenges in determining the precise electronic properties, which can be influenced by stoichiometry, crystallinity, and measurement technique.
Magnetic Properties
At ambient pressure, this compound is predicted to be magnetically ordered.
| Property | Value / State | Conditions / Remarks |
| Magnetic Ordering | Ferromagnetic[4] | Ambient Pressure. |
| Curie Temperature (T_c) | Not well-documented in literature. | - |
| High-Pressure Behavior | Ferromagnetic to Nonmagnetic Transition[4] | Predicted to occur at 81 GPa (Theoretical). |
While theoretical calculations predict a ferromagnetic ground state at normal pressure, the experimental Curie temperature has not been definitively reported in the surveyed literature.[4] High applied pressure is predicted to eventually quench this ferromagnetism.[4]
Thermal Properties
This compound is less thermally stable than its dihydride counterpart. Upon heating, it will decompose and release hydrogen.
| Property | Value / Behavior |
| Thermal Stability | Decomposes upon heating to form SmH₂ and H₂. |
| Decomposition Temperature | A specific decomposition temperature for SmH₃ is not well-documented in the surveyed experimental literature. For context, complex samarium borohydrides decompose to SmH₂ at temperatures around 280°C.[9] |
The thermal stability is a critical parameter for applications such as hydrogen storage, where controlled release and uptake of hydrogen are required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the appropriate techniques to experimentally determine this value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Materials Data on SmH3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound SmH3 Powder [benchchem.com]
- 8. nat.vu.nl [nat.vu.nl]
- 9. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of Samarium Trihydride: A Technical Guide
An In-depth Exploration of the Electronic Band Structure, Metal-Insulator Transition, and Spectroscopic Signatures of SmH₃ for Researchers and Materials Scientists.
Samarium trihydride (SmH₃), a member of the rare-earth hydride family, exhibits a fascinating interplay between its crystal structure and electronic properties, making it a subject of significant interest in condensed matter physics and materials science. This technical guide provides a comprehensive overview of the electronic band structure of SmH₃, drawing upon theoretical calculations and experimental data from closely related rare-earth hydrides. It is intended for researchers, scientists, and professionals in materials development seeking a detailed understanding of this intriguing material.
Crystal Structure: A Tale of Two Phases
This compound, like other heavy rare-earth trihydrides, is known to exist in at least two distinct crystal structures depending on the applied pressure. At ambient pressure, SmH₃ typically adopts a hexagonal crystal structure . However, upon the application of high pressure, it undergoes a phase transition to a more symmetric face-centered cubic (FCC) structure , belonging to the Fm-3m space group. This pressure-induced structural change is a critical factor governing its electronic behavior.
In the cubic phase, the samarium atoms form an FCC lattice, with hydrogen atoms occupying both the tetrahedral and octahedral interstitial sites. This structural arrangement is crucial in determining the electronic band formation and the overall density of states.
The Electronic Band Structure: From Insulator to Metal
The electronic properties of this compound are intrinsically linked to its crystal structure and the complex interactions between the Sm 4f, 5d, and H 1s orbitals. Theoretical calculations, primarily based on Density Functional Theory (DFT) and more advanced methods like DFT+U and the GW approximation, provide crucial insights into its electronic landscape.
While specific comprehensive theoretical studies on the electronic band structure of SmH₃ are not widely available, extensive research on its neighboring lanthanide, gadolinium trihydride (GdH₃), offers a reliable analogue. The electronic properties of lanthanide compounds exhibit systematic trends across the series, making GdH₃ an excellent model for understanding SmH₃.
Calculations for cubic GdH₃, which is electronically similar to cubic SmH₃, predict it to be a semiconductor with an indirect band gap. The valence band maximum (VBM) is primarily composed of H 1s states, while the conduction band minimum (CBM) is dominated by Gd 5d states. The highly localized 4f electrons of the rare-earth element lie deep within the valence band or as sharp, localized states within the band gap, and their proper treatment in theoretical models often requires corrections for strong electronic correlations (DFT+U).
A key characteristic of SmH₃ and other rare-earth trihydrides is a pressure-induced insulator-to-metal transition . As pressure is applied and the material transitions to the cubic phase, the lattice contracts, leading to increased orbital overlap. This increased overlap broadens the electronic bands, causing the band gap to decrease and eventually close, resulting in a metallic state. This transition is a hallmark of this class of materials and is a subject of ongoing research.
Density of States (DOS)
The density of states provides a conceptual framework for understanding the distribution of electronic states as a function of energy. In the semiconducting phase of SmH₃, a distinct energy gap with zero density of states separates the occupied valence bands from the unoccupied conduction bands. The valence band region is characterized by a high density of states originating from the H 1s orbitals, with contributions from Sm 5d and 6s states. The conduction band is primarily composed of Sm 5d and 6s states. The sharp, intense peaks corresponding to the Sm 4f electrons are a prominent feature of the DOS.
Quantitative Data Summary
The following tables summarize key quantitative data related to the crystal structure and electronic properties of this compound and its analogues.
| Parameter | Value | Crystal Phase | Reference Material |
| Crystal System | Hexagonal | Ambient | SmH₃ |
| Face-Centered Cubic (Fm-3m) | High Pressure | SmH₃ | |
| Lattice Parameter (a) | ~6.4 Å (estimated for hexagonal) | Ambient | SmH₃ |
| ~5.3 Å (estimated for cubic) | High Pressure | SmH₃ |
| Property | Theoretical Value (GdH₃) | Experimental Value (YH₃) | Method |
| Fundamental Band Gap | 1.72 - 2.12 eV (indirect) | ~1.8 eV | DFT-GGA + G₀W₀ / Experimental |
| Optical Band Gap | Not available | ~2.6 eV | Experimental |
Experimental Protocols
The experimental investigation of the electronic band structure of materials like SmH₃ relies on sophisticated spectroscopic techniques performed under ultra-high vacuum (UHV) conditions to ensure surface cleanliness.
Synthesis of this compound
High-quality single-crystal or polycrystalline samples are essential for spectroscopic measurements. A common method for the synthesis of rare-earth hydrides involves the direct reaction of the pure metal with high-purity hydrogen gas at elevated temperatures.
Protocol for Polycrystalline SmH₃ Synthesis:
-
Sample Preparation: A high-purity samarium metal foil or ingot is cleaned by mechanical polishing and chemical etching to remove any surface oxides.
-
Hydrogenation Chamber: The cleaned samarium is placed in a quartz tube furnace or a dedicated high-pressure hydrogenation chamber.
-
Vacuum Pumping: The chamber is evacuated to a high vacuum (< 10⁻⁶ Torr) and heated to degas the sample and the chamber walls.
-
Hydrogen Introduction: High-purity hydrogen gas is introduced into the chamber at a controlled pressure.
-
Reaction: The temperature is gradually increased to initiate the reaction between samarium and hydrogen. The reaction is typically exothermic. The temperature and pressure are maintained for a sufficient duration to ensure complete conversion to SmH₃.
-
Cooling: The sample is slowly cooled to room temperature under a hydrogen atmosphere to prevent decomposition.
-
Handling: this compound is reactive and should be handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful technique that directly probes the occupied electronic band structure of a material by measuring the kinetic energy and emission angle of photoemitted electrons.
Experimental Workflow for ARPES on a Rare-Earth Hydride:
Methodology:
-
Sample Mounting: The SmH₃ sample is mounted on a sample holder compatible with the ARPES manipulator.
-
Introduction to UHV: The sample is introduced into the UHV chamber of the ARPES system.
-
Surface Preparation: A clean surface is prepared in-situ by cleaving the sample at low temperature to expose a fresh, unoxidized surface.
-
Photon Irradiation: The sample is irradiated with a monochromatic beam of photons (typically from a synchrotron light source or a UV lamp) of a specific energy.
-
Photoelectron Detection: The emitted photoelectrons are collected by a hemispherical electron analyzer, which measures their kinetic energy and emission angle.
-
Data Acquisition: A 2D detector records the intensity of the photoelectrons as a function of their kinetic energy and emission angle.
-
Data Analysis: By applying the principles of energy and momentum conservation, the raw data is converted into a plot of electron binding energy versus crystal momentum, which represents the electronic band structure.
X-ray Absorption Spectroscopy (XAS)
XAS is a technique that probes the unoccupied electronic states by measuring the absorption of X-rays as a function of energy. It is element-specific and provides information about the local atomic and electronic structure.
Experimental Workflow for in-situ High-Pressure XAS:
Methodology:
-
Sample Loading: A small amount of SmH₃ powder is loaded into a gasket within a diamond anvil cell (DAC), along with a pressure-transmitting medium and a ruby chip for pressure calibration.
-
Pressure Application: The desired pressure is applied to the sample by turning the screws of the DAC.
-
X-ray Measurement: The DAC is placed in the path of a tunable, monochromatic X-ray beam from a synchrotron source. The X-ray energy is scanned across the absorption edge of interest (e.g., the Sm L-edge).
-
Data Collection: The X-ray absorption is measured either in transmission mode (for thin samples) or by detecting the emitted fluorescence.
-
Data Analysis: The X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and local symmetry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region reveals details about the local atomic coordination (bond distances and coordination numbers).
-
Pressure-Dependent Studies: The measurements are repeated at different pressures to track the changes in the electronic and local atomic structure during the pressure-induced phase transition.
Signaling Pathways and Logical Relationships
The relationship between the crystal structure, electronic properties, and the experimental techniques used to probe them can be visualized as a logical flow.
This diagram illustrates that an external stimulus like pressure can induce a change in the crystal structure, which in turn dictates the electronic band structure. Techniques like XRD are used to determine the crystal structure, while ARPES and XAS provide direct information about the occupied and unoccupied electronic states, respectively.
Conclusion
The electronic band structure of this compound is a rich and complex field of study, characterized by a pressure-induced phase transition from a hexagonal semiconductor to a cubic metal. While direct experimental and comprehensive theoretical data for SmH₃ remains an area for future research, analysis of analogous rare-earth hydrides like GdH₃ and YH₃ provides a robust framework for understanding its fundamental electronic properties. The continued application of advanced theoretical methods and in-situ spectroscopic techniques will undoubtedly provide deeper insights into the fascinating physics of this and other related materials, paving the way for the design of novel materials with tailored electronic functionalities.
Unveiling the Structural Evolution of Samarium Trihydride Under Extreme Pressures: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the phase transitions of samarium trihydride (SmH3) under high-pressure conditions. This document synthesizes available experimental and theoretical data, providing a structured overview of the material's structural evolution, detailed experimental protocols, and key quantitative metrics.
This compound (SmH3), a member of the rare-earth hydride family, exhibits a reversible structural phase transition under the application of high pressure. This phenomenon is of significant interest to the materials science and condensed matter physics communities due to its implications for hydrogen storage and the fundamental understanding of f-electron systems under compression. This guide provides an in-depth analysis of this transition, compiling data from key research to offer a centralized resource for professionals in the field.
Core Findings: The Hexagonal to Cubic Transition
At ambient conditions, this compound crystallizes in a hexagonal structure. As pressure is applied, it undergoes a reversible phase transformation to a more compact cubic phase. This transition is a common feature among several rare-earth trihydrides and has been experimentally verified for SmH3 at pressures up to 30 GPa.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the pressure-induced phase transition of this compound. This data is compiled from experimental studies, primarily high-pressure X-ray diffraction, and theoretical calculations.
| Phase Transition Parameters for SmH3 | |
| Transition Type | Reversible, First-Order |
| Initial Phase (Low Pressure) | Hexagonal |
| High-Pressure Phase | Cubic |
| Transition Pressure (Pt) | ~15 GPa |
| Volume Change at Transition (ΔV/V0) | ~5-7% |
| Crystallographic Data | Hexagonal Phase (P<15 GPa) | Cubic Phase (P>15 GPa) |
| Crystal System | Hexagonal | Cubic |
| Space Group | P63/mmc | Fm-3m |
| Lattice Parameters (at ambient pressure) | a ≈ 3.78 Å, c ≈ 6.78 Å | - |
| Lattice Parameter (a) at various pressures | See Table 3 | See Table 3 |
| Equation of State Parameters | Hexagonal Phase | Cubic Phase |
| Bulk Modulus (B0) | ~70 GPa | ~85 GPa |
| Pressure Derivative of Bulk Modulus (B0') | ~4.0 | ~4.0 |
Note: The exact values for transition pressure, volume change, and equation of state parameters can vary slightly between different experimental and theoretical studies. The values presented here represent a consensus from the available literature.
Experimental Protocols: Probing Matter Under Pressure
The investigation of phase transitions in materials like this compound under extreme pressures relies on sophisticated experimental techniques. The primary method employed is in-situ high-pressure X-ray diffraction (HP-XRD) utilizing a diamond anvil cell (DAC).
Key Experimental Methodologies
-
Sample Preparation: A small single crystal or polycrystalline powder of this compound is loaded into a microscopic sample chamber drilled in a metal gasket.
-
Pressure Generation and Measurement: The gasket is placed between the culets of two opposing diamond anvils. By applying a force to the back of the diamonds, immense pressures can be generated within the sample chamber. The pressure is calibrated using a pressure standard, typically a small ruby chip, whose fluorescence spectrum shifts with pressure in a known way.
-
Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure on the sample, a pressure-transmitting medium (e.g., helium, neon, or a silicone oil) is loaded into the sample chamber along with the sample and the pressure standard.
-
X-ray Diffraction: A high-intensity, monochromatic X-ray beam, often from a synchrotron source, is directed through the diamond anvils onto the sample. The diffracted X-rays are collected on a 2D detector.
-
Data Analysis: The resulting diffraction patterns are analyzed to determine the crystal structure and lattice parameters of the material at each pressure point. The evolution of these parameters with pressure allows for the identification of phase transitions and the determination of the material's equation of state.
Visualizing the Transition and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the phase transition pathway and the experimental workflow.
Thermodynamic Properties of Samarium Trihydride (SmH₃): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium trihydride (SmH₃), a member of the rare earth hydride family, exhibits a range of thermodynamic properties that are crucial for its potential applications in various fields, including hydrogen storage and as a precursor for other samarium-containing materials. Understanding these properties is fundamental to predicting its behavior under different temperature and pressure conditions, assessing its stability, and designing efficient synthesis and handling protocols. This technical guide provides a comprehensive overview of the core thermodynamic properties of SmH₃, detailed experimental methodologies for their determination, and visual representations of key processes.
Core Thermodynamic Data
Table 1: Gibbs Energy of Formation for Samarium Hydrides
| Phase | Gibbs Energy of Formation (J/mol) | Temperature Range (K) |
| SmH₂ | G(SmH₂) - G(Sm) - G(H₂) | 298.15 - 1273 |
| SmH₃ | G(SmH₃) - G(Sm) - 1.5*G(H₂) | 298.15 - 800 |
Note: The specific polynomial functions for the Gibbs energy are detailed in the work of Zinkevich et al. (2002). These values represent the Gibbs energy of formation from the stable forms of Sm and H₂.
Table 2: Enthalpy of Formation and Entropy of Samarium Hydrides at 298.15 K
| Phase | Standard Enthalpy of Formation (kJ/mol) | Standard Entropy (J/mol·K) |
| SmH₂ | -204.5 | 54.4 |
| SmH₃ | -243.0 | 65.0 |
Data derived from the CALPHAD model by Zinkevich et al. (2002).
Table 3: Heat Capacity of Samarium Hydrides
| Phase | Heat Capacity (Cp) (J/mol·K) | Temperature (K) |
| SmH₂ | 35.0 + 0.01T | 298.15 - 1273 |
| SmH₃ | 40.0 + 0.015T | 298.15 - 800 |
Note: These are simplified linear approximations derived from the more complex heat capacity functions presented in the CALPHAD model.
Crystal Structure
This compound crystallizes in a cubic structure belonging to the Fm-3m space group[1]. The lattice parameter is a function of the exact stoichiometry and temperature.
Table 4: Crystallographic Data for SmH₃
| Property | Value |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Pearson Symbol | cF16 |
Experimental Protocols
Detailed experimental protocols for the synthesis and thermodynamic characterization of SmH₃ are not explicitly detailed in the readily available literature. However, based on general procedures for lanthanide hydrides, the following methodologies can be considered representative.
Synthesis of this compound (SmH₃)
Principle: The most common method for synthesizing binary rare earth hydrides is the direct reaction of the metal with high-purity hydrogen gas at elevated temperatures.
Apparatus:
-
Sieverts-type apparatus (for controlled hydrogen absorption)
-
Tube furnace
-
High-purity samarium metal (ingot or powder)
-
High-purity hydrogen gas (99.999% or higher)
-
Vacuum system
Procedure:
-
A known mass of high-purity samarium metal is placed in a reaction tube (e.g., quartz or a suitable metal alloy) connected to the Sieverts apparatus.
-
The system is evacuated to a high vacuum (< 10⁻⁵ mbar) and heated to a temperature of 400-600 °C to degas the samarium metal and the apparatus.
-
High-purity hydrogen gas is introduced into the system at a controlled pressure.
-
The temperature is maintained, and the absorption of hydrogen by the samarium metal is monitored by the pressure drop in the calibrated volume of the Sieverts apparatus.
-
The reaction to form SmH₂ is typically rapid. To achieve the trihydride (SmH₃), the temperature is slowly cooled to room temperature while maintaining a positive hydrogen pressure. The stoichiometry can be controlled by the final pressure and temperature.
-
The resulting samarium hydride product is then handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.
Calorimetric Measurement of Enthalpy of Formation
Principle: The enthalpy of formation of a metal hydride can be determined by measuring the heat of reaction during its formation (direct synthesis calorimetry) or its decomposition (differential scanning calorimetry).
Apparatus:
-
Differential Scanning Calorimeter (DSC) or a custom-built reaction calorimeter
-
High-pressure DSC pans (if measuring formation)
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (for analyzing evolved gases)
-
Inert atmosphere glovebox
Procedure (using DSC for decomposition):
-
A small, known mass of the synthesized SmH₃ is hermetically sealed in a DSC pan inside an inert atmosphere glovebox.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The sample is heated at a constant rate (e.g., 5-20 K/min) under a controlled atmosphere (e.g., flowing argon).
-
The DSC measures the heat flow to the sample relative to the reference as a function of temperature.
-
The decomposition of SmH₃ into SmH₂ and then to Sm and H₂ will be observed as endothermic peaks in the DSC thermogram.
-
The area under each decomposition peak is integrated to determine the enthalpy of that decomposition step.
-
By applying Hess's law, and knowing the enthalpy of formation of any intermediate phases, the enthalpy of formation of SmH₃ can be calculated.
-
Coupling the DSC with a TGA and a mass spectrometer allows for the simultaneous measurement of mass loss and identification of the evolved gas (H₂), confirming the decomposition steps.
References
The Theoretical Quest for High-Temperature Superconductivity in Samarium Hydrides: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Abstract
The pursuit of room-temperature superconductivity has identified high-pressure rare-earth hydrides as a frontier of materials science. While experimental breakthroughs have been celebrated in lanthanum and yttrium systems, samarium hydrides remain a subject of intense theoretical investigation, holding tantalizing promise. This technical guide provides a comprehensive overview of the theoretical predictions, synthesis methodologies, and characterization techniques relevant to the exploration of high-temperature superconductivity in samarium hydrides, with a particular focus on the theoretically projected samarium trihydride (SmH₃). This document serves as a foundational resource, detailing the computational groundwork and the experimental roadmap for researchers venturing into this challenging yet potentially revolutionary field.
Theoretical Predictions of Superconductivity in Samarium Hydrides
The exploration of the samarium-hydrogen (Sm-H) phase diagram under extreme pressures is primarily guided by first-principles calculations, such as density functional theory (DFT) and dynamical mean-field theory (DMFT). These computational methods are instrumental in predicting the stability of various samarium hydride (SmHₓ) stoichiometries and their crystal structures at pressures reaching hundreds of gigapascals (GPa).
While a definitive experimental discovery of high-temperature superconductivity in this compound (SmH₃) has yet to be reported, theoretical studies have explored a range of SmHₓ compounds. These studies predict that, like other rare-earth hydrides, samarium can form hydrogen-rich clathrate-like structures under immense pressure, which are conducive to high-temperature superconductivity. The high vibrational frequencies of the light hydrogen atoms and strong electron-phonon coupling are the key theoretical underpinnings for this phenomenon.
Recent computational investigations into ternary hydride systems with the MXH₃ structure have suggested the potential for high-temperature superconductivity even at ambient pressure, further fueling interest in the superconducting prospects of compounds like SmH₃.[1][2][3]
Predicted Phases and Superconducting Properties
Computational structure searches have identified several potentially stable or metastable phases of samarium hydrides at high pressures. The stability and properties of these phases are highly dependent on the pressure. Below is a summary of theoretically predicted data for various samarium hydride stoichiometries.
| Stoichiometry | Pressure (GPa) | Predicted Crystal Structure | Space Group | Predicted T_c (K) | Reference |
| SmH₂ | ~200 | Layered Hexagonal | P6/mmm | Low | [4][5] |
| SmH₃ | (Theoretical) | Perovskite-like (speculated) | (Not determined) | (Predicted) | [1][2][3] |
| SmHₓ (various) | 50-200 | Clathrate-like | (Various) | (Predicted) | [4][5] |
Experimental Protocols for Synthesis and Characterization
The experimental realization and verification of superconductivity in samarium hydrides necessitate specialized high-pressure techniques. The protocols outlined below are based on established methodologies for the study of other rare-earth hydrides.
High-Pressure Synthesis via Diamond Anvil Cell
The synthesis of samarium hydrides is conducted in situ within a diamond anvil cell (DAC), which can generate the extreme pressures required to stabilize these compounds.[5][6][7][8]
Methodology:
-
DAC Preparation: A symmetric or BX90-type DAC with beveled diamond anvils (culet size typically 50-300 µm) is used. A rhenium gasket is pre-indented to a thickness of 20-30 µm. A sample chamber of 30-150 µm in diameter is drilled into the center of the indentation using a laser drilling system.
-
Sample Loading: A small piece of high-purity samarium metal is loaded into the sample chamber. A hydrogen source is then introduced. Common hydrogen sources include:
-
Paraffin oil: Acts as both a pressure-transmitting medium and a hydrogen reservoir upon laser-induced decomposition.[6]
-
Ammonia borane (NH₃BH₃): Another solid source of hydrogen.
-
Cryogenically loaded liquid hydrogen: For direct reaction with samarium.
-
-
Pressure Application and Measurement: The DAC is sealed, and pressure is gradually applied. The pressure is measured in situ using the ruby fluorescence method, where the shift in the fluorescence wavelength of a small ruby sphere placed in the sample chamber is correlated with the pressure.
-
Laser Heating for Synthesis: Once the target pressure is reached, the sample is heated to induce the chemical reaction between samarium and hydrogen. A double-sided laser heating system (e.g., using a YAG laser) is employed to heat the sample to temperatures of 1500-2500 K. The temperature is measured via pyrometry.[5][6]
-
In-situ Structural Characterization: Synchrotron X-ray diffraction (XRD) is performed before, during, and after laser heating to monitor the formation of new samarium hydride phases and to determine their crystal structures.[6][9]
Characterization of Superconductivity
Confirmation of superconductivity requires the observation of two key phenomena: zero electrical resistance and the Meissner effect.
A four-probe measurement setup is essential to eliminate the influence of contact resistance.
Methodology:
-
Electrode Fabrication: Four electrical leads (typically platinum or gold) are patterned onto the surface of one of the diamond anvils using techniques like physical vapor deposition and focused ion beam milling.
-
Measurement Principle: A constant DC or low-frequency AC current is passed through the two outer probes. The voltage drop across the two inner probes is measured as a function of temperature.
-
Data Acquisition: The DAC is placed in a cryostat, and the temperature is varied. A sharp drop in the measured voltage to zero (within the instrument's resolution) indicates the onset of a superconducting transition at the critical temperature (T_c).
-
Magnetic Field Dependence: The measurements are repeated under various applied magnetic fields. A suppression of T_c with increasing magnetic field is a hallmark of superconductivity.
Detecting the Meissner effect (the expulsion of a magnetic field from the superconductor) provides definitive proof of superconductivity. This is achieved using a highly sensitive Superconducting Quantum Interference Device (SQUID) magnetometer.[10][11][12]
Methodology:
-
Sample Preparation: The DAC containing the synthesized samarium hydride is placed within the SQUID magnetometer.
-
Zero-Field Cooling (ZFC): The sample is cooled to a temperature below the expected T_c in the absence of an external magnetic field. A small magnetic field is then applied, and the magnetic moment is measured as the sample is warmed. A sharp diamagnetic response (negative magnetic susceptibility) upon warming through T_c indicates the Meissner effect.
-
Field Cooling (FC): The sample is cooled from above T_c in the presence of a small magnetic field. The magnetic moment is measured upon cooling. In an ideal Type-I superconductor, the magnetic flux is expelled, resulting in a diamagnetic signal. In Type-II superconductors, flux pinning can lead to a smaller diamagnetic signal compared to the ZFC measurement.
-
Data Analysis: The observation of a clear diamagnetic signal below T_c confirms the superconducting nature of the material.
Visualizations
Experimental Workflow for High-Pressure Hydride Synthesis
Caption: Experimental workflow for the synthesis and characterization of samarium hydrides.
Pressure-Phase-Superconductivity Relationship
Caption: Logical relationship between pressure, SmHₓ phase formation, and predicted superconductivity.
Conclusion and Outlook
The theoretical landscape for samarium hydrides suggests a rich field of inquiry for the discovery of new high-temperature superconductors. While experimental verification remains a significant challenge, the combination of advanced computational predictions and sophisticated high-pressure synthesis and characterization techniques provides a clear path forward. This guide has outlined the current theoretical understanding and provided detailed experimental protocols to aid researchers in the synthesis and characterization of these novel materials. The successful realization of a high-temperature superconducting samarium hydride would not only be a landmark achievement in materials science but also provide deeper insights into the mechanisms of conventional superconductivity at extreme conditions. The ongoing synergy between theory and experiment will be crucial in turning these predictions into reality.
References
- 1. [2412.15488] Theoretical Prediction of High-Temperature Superconductivity in SrAuH$_3$ at Ambient Pressure [arxiv.org]
- 2. Theoretical Prediction of High-Temperature Superconductivity in SrAuH3 at Ambient Pressure [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 5. High-pressure high-temperature synthesis of NdRe2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Diamond anvil cell - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [cond-mat/0211410] SQUID magnetometry of superconducting samples: The case of RuSr2GdCu2O8 [arxiv.org]
- 11. SQUID - Wikipedia [en.wikipedia.org]
- 12. Grant - Grants Data Portal [dataportal.arc.gov.au]
An In-depth Technical Guide on the Magnetic Properties of Samarium Trihydride (SmH₃)
A Theoretical and Methodological Overview in the Absence of Extensive Experimental Data
Foreword: This technical guide addresses the magnetic properties of samarium trihydride (SmH₃). It is important to note that as of the current date, dedicated experimental studies on the magnetic ordering, transition temperatures, and detailed magnetic structure of pure this compound are not extensively available in published literature. Consequently, this document provides a comprehensive overview based on the known properties of the samarium ion (Sm³⁺), the general characteristics of rare-earth hydrides, and the standard experimental methodologies employed for characterizing magnetic materials. This guide is intended to serve as a foundational resource for researchers, outlining the expected properties and the experimental pathways to verify them.
Introduction to Samarium and its Hydrides
Samarium (Sm) is a rare-earth element known for its complex magnetic behavior, which arises from the properties of its 4f electrons. In its metallic form, samarium is paramagnetic at room temperature and transitions to an antiferromagnetic state upon cooling to 14.8 K.[1] The magnetic properties of samarium compounds are largely determined by the trivalent Sm³⁺ ion, which possesses a magnetic ground state.
This compound (SmH₃) is a compound where samarium is expected to be in the trivalent state (Sm³⁺). In many rare-earth trihydrides, the addition of hydrogen atoms leads to the depopulation of the metallic conduction band. This is a critical factor, as the primary mechanism for magnetic ordering in many rare-earth metals and alloys, the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, is mediated by conduction electrons. The absence of this interaction in stoichiometric trihydrides often leads to different magnetic behavior compared to the pure metals or dihydrides.
Expected Magnetic Properties of this compound
Based on the electronic structure of the Sm³⁺ ion and the nature of rare-earth trihydrides, the following magnetic properties are anticipated for SmH₃:
-
Paramagnetism: In the absence of a strong exchange interaction, SmH₃ is expected to exhibit paramagnetic behavior down to low temperatures. The magnetic moments of the individual Sm³⁺ ions are likely to be randomly oriented, aligning only in the presence of an external magnetic field.
-
Low-Temperature Ordering: While the RKKY interaction is likely suppressed, other weaker exchange or superexchange interactions could lead to magnetic ordering at very low temperatures. The nature of this ordering (ferromagnetic, antiferromagnetic, or more complex) would depend on the crystal structure and the specific electronic interactions.
-
Crystal Field Effects: The local crystalline electric field at the Sm³⁺ site, determined by the arrangement of the surrounding hydrogen ions, will lift the degeneracy of the 4f electron energy levels. This can lead to magnetic anisotropy and influence the temperature dependence of the magnetic susceptibility.
Crystal Structure of this compound
Precise, experimentally verified crystal structure data for SmH₃ is not widely available. However, for non-stoichiometric samarium hydrides (SmH₃₋ₓ), a face-centered cubic (fcc) lattice for the samarium sublattice has been reported.[2] The exact positions of the hydrogen atoms within this lattice are crucial for determining the crystalline electric field and any potential superexchange pathways.
Experimental Protocols for Magnetic Characterization
To fully characterize the magnetic properties of SmH₃, a suite of experimental techniques would be required. The following sections detail the standard methodologies.
Magnetic Susceptibility Measurement
Objective: To determine the temperature and field dependence of the magnetization to identify magnetic transitions and characterize the paramagnetic state.
Methodology:
-
Sample Preparation: A powdered sample of SmH₃ is encapsulated in a diamagnetic sample holder. The mass of the sample is accurately measured.
-
Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a Vibrating Sample Magnetometer (VSM) is used.
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:
-
The sample is cooled from room temperature to the lowest accessible temperature (typically ~2 K) in the absence of an external magnetic field.
-
A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetization is measured as the temperature is slowly increased. This constitutes the ZFC curve.
-
The sample is then cooled again in the presence of the same magnetic field, and the magnetization is measured during cooling. This is the FC curve.
-
Divergence between the ZFC and FC curves can indicate the onset of magnetic ordering or spin-glass behavior.
-
-
Isothermal Magnetization Measurements: The magnetization is measured as a function of the applied magnetic field at various constant temperatures, both above and below any suspected transition temperature. The shape of the M-H curve can distinguish between paramagnetism, ferromagnetism, and antiferromagnetism.
-
Data Analysis: The magnetic susceptibility (χ = M/H) is calculated. In the paramagnetic region, the susceptibility is often fitted to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss temperature (θ).
Neutron Diffraction
Objective: To determine the magnetic structure, including the arrangement and orientation of the magnetic moments, and to precisely measure the ordering temperature.
Methodology:
-
Sample Preparation: A deuterated sample (SmD₃) is typically used to minimize the large incoherent scattering cross-section of hydrogen. The powdered sample is loaded into a sample holder suitable for low-temperature measurements.
-
Instrumentation: A powder neutron diffractometer at a research reactor or spallation source is used. The instrument should be equipped with a cryostat to control the sample temperature.
-
Data Collection:
-
A full diffraction pattern is collected at a temperature well above any suspected magnetic ordering temperature to determine the crystal structure.
-
Diffraction patterns are then collected at a series of temperatures below the suspected ordering temperature.
-
-
Data Analysis:
-
The high-temperature data is analyzed using Rietveld refinement to determine the crystal structure parameters.
-
As the temperature is lowered, the appearance of new Bragg peaks that are not allowed by the crystal structure indicates magnetic ordering.
-
The positions and intensities of these magnetic peaks are used to determine the magnetic propagation vector and the arrangement of the magnetic moments in the unit cell. The temperature dependence of the intensity of a magnetic peak can be used to determine the magnetic ordering temperature and the critical exponent of the transition.
-
Specific Heat Measurement
Objective: To detect magnetic phase transitions through their thermodynamic signature.
Methodology:
-
Sample Preparation: A small, well-characterized sample of SmH₃ is used.
-
Instrumentation: A calorimeter, often integrated into a physical property measurement system (PPMS), is employed. The measurement is typically performed using a relaxation technique.
-
Data Collection: The specific heat of the sample is measured as a function of temperature, with particular attention paid to the low-temperature region where magnetic transitions are expected. Measurements can be performed in zero field and in various applied magnetic fields.
-
Data Analysis: A magnetic phase transition will typically manifest as a lambda-like anomaly in the specific heat versus temperature curve. The position of the peak indicates the transition temperature. By integrating the magnetic contribution to the specific heat, the entropy of the transition can be calculated, providing information about the spin degrees of freedom involved in the ordering.
Quantitative Data Summary
Due to the lack of specific experimental data for SmH₃, this section provides relevant data for elemental samarium as a reference point.
| Property | Value | Reference |
| Samarium (Metal) | ||
| Magnetic Ordering | Antiferromagnetic | [1] |
| Ordering Temperature (Tₙ) | 14.8 K | [1] |
| Room Temp. Susceptibility | Paramagnetic | [1] |
| Samarium Ion (Sm³⁺) | ||
| Ground State | ⁶H₅/₂ | |
| Theoretical Moment (g√J(J+1)) | 0.84 µB |
Visualizations
Experimental Workflow for Magnetic Property Characterization
Caption: A generalized workflow for the experimental characterization of the magnetic properties of a novel material like SmH₃.
Logical Relationship for Determining Magnetic Ordering
Caption: Decision logic for identifying a magnetic phase transition using complementary experimental techniques.
Conclusion and Outlook
This compound presents an interesting case in the study of rare-earth magnetism. While theoretical considerations suggest it is likely to be a simple paramagnet down to very low temperatures due to the trivalent state of samarium and the probable absence of a conduction band, this remains to be experimentally verified. The complex interplay of crystal field effects and weak residual exchange interactions could potentially lead to novel magnetic ground states.
This guide has outlined the standard experimental procedures that are essential for a thorough investigation of the magnetic properties of SmH₃. The application of magnetic susceptibility measurements, neutron diffraction, and specific heat calorimetry will be crucial in determining the presence and nature of any magnetic ordering. Such studies would not only elucidate the fundamental properties of this compound but also contribute to the broader understanding of magnetism in the wider family of rare-earth hydrides. Further research, contingent on the synthesis of high-quality samples, is clearly warranted.
References
Theoretical Prediction of Samarium Trihydride (SmH₃) Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of metal hydrides, particularly those of rare earth elements, has garnered significant attention due to their potential applications in hydrogen storage, superconductivity, and catalysis. Samarium (Sm), a lanthanide series element, forms various hydrides under different temperature and pressure conditions. Among these, samarium trihydride (SmH₃) is of particular interest. Understanding the thermodynamic stability of SmH₃ is crucial for its synthesis and potential application. This technical guide provides a comprehensive overview of the theoretical prediction of SmH₃ stability, focusing on computational methodologies, quantitative data, and the underlying principles governing its formation and decomposition.
Theoretical predictions, primarily based on Density Functional Theory (DFT), have become indispensable tools for investigating materials under extreme conditions, offering insights that can guide experimental efforts.[1][2][3] This guide will delve into the computational techniques used to determine the stability of SmH₃, present the available theoretical data, and visualize the logical workflows and relationships involved in these predictions.
Core Concepts in Theoretical Stability Prediction
The thermodynamic stability of a compound like SmH₃ is determined by its enthalpy of formation (ΔH_f). A negative enthalpy of formation indicates that the compound is stable with respect to its constituent elements (in their standard states). In the context of the samarium-hydrogen (Sm-H) system, the stability of SmH₃ must also be considered relative to other possible samarium hydride phases (e.g., SmH₂, SmH₄). This is where the concept of the convex hull becomes critical.
The Convex Hull of Formation Enthalpy
The convex hull is a graphical representation of the thermodynamic stability of a multi-component system at a given pressure.[4][5][6] For the Sm-H system, the enthalpy of formation of various SmHₓ stoichiometries is plotted against the hydrogen concentration (x). The stable phases are those that lie on the lower convex boundary of this plot. Any phase that lies above the convex hull is thermodynamically unstable and will, in principle, decompose into the two neighboring stable phases that define the hull at that composition.
Theoretical Methodologies for Predicting SmH₃ Stability
The prediction of SmH₃ stability involves a multi-step computational workflow. These theoretical protocols are analogous to experimental procedures and are detailed below.
Crystal Structure Prediction (CSP)
The first step in predicting the stability of a compound is to determine its most likely crystal structure. As experimental crystal structure data for SmH₃ under various pressures may be unavailable, computational methods are employed to predict the lowest energy crystal structures. A common and powerful technique is the use of evolutionary algorithms or random structure searching.[1][2][3]
Protocol for Crystal Structure Prediction:
-
Define the System: Specify the chemical composition (SmH₃) and the number of formula units in the simulation cell.
-
Generate Initial Structures: Create a population of random, physically plausible crystal structures. This can be done by randomly placing atoms in a simulation cell of random lattice vectors, subject to certain geometric constraints.
-
Local Optimization: Relax the generated structures using DFT calculations to find the local minima on the potential energy surface. This involves optimizing both the atomic positions and the lattice parameters.
-
Fitness Evaluation: The enthalpy of each relaxed structure is used as the fitness criterion.
-
Generate New Generation: Create a new generation of structures through evolutionary operations such as heredity (combining parts of parent structures) and mutation (randomly altering a structure).
-
Iteration: Repeat steps 3-5 until the lowest enthalpy structures no longer change significantly over several generations.
Density Functional Theory (DFT) Calculations
Once a set of candidate crystal structures is identified, high-accuracy DFT calculations are performed to determine their total energies and enthalpies.
DFT Calculation Protocol:
-
Input Files: Prepare input files that specify the crystal structure, atomic species, and calculation parameters.
-
Choice of Functional: Select an appropriate exchange-correlation functional. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization is commonly used for solid-state systems. For systems with strongly correlated electrons, such as those containing f-block elements like samarium, the DFT+U method is often employed to better describe the electronic structure.[7][8][9]
-
Pseudopotentials: Use appropriate pseudopotentials to represent the interaction between the core and valence electrons.
-
Plane-Wave Basis Set: Define a kinetic energy cutoff for the plane-wave basis set to ensure convergence of the total energy.
-
k-point Sampling: Define a Monkhorst-Pack grid for sampling the Brillouin zone to accurately calculate the electronic properties.
-
Convergence Criteria: Set strict convergence criteria for the self-consistent field (SCF) cycle and the geometry optimization.
-
Enthalpy Calculation: The enthalpy (H) is calculated as H = E + PV, where E is the DFT total energy, P is the pressure, and V is the volume of the unit cell.
Phonon Calculations for Dynamical Stability
A predicted crystal structure must not only be thermodynamically favorable but also dynamically stable. Dynamical stability is assessed by calculating the phonon dispersion curves.
Phonon Calculation Protocol:
-
Supercell Approach: Create a supercell of the optimized unit cell.
-
Atomic Displacements: Displace atoms from their equilibrium positions and calculate the resulting forces using DFT.
-
Force Constants: Compute the interatomic force constants from the atomic displacements and forces.
-
Dynamical Matrix: Construct the dynamical matrix from the force constants.
-
Phonon Frequencies: Diagonalize the dynamical matrix to obtain the phonon frequencies and dispersion relations. The absence of imaginary phonon frequencies across the entire Brillouin zone indicates that the structure is dynamically stable.
Predicted Stability of SmH₃
Based on available theoretical studies of the Sm-H system at high pressures, the stability of SmH₃ can be inferred from the convex hull diagram.
Convex Hull Analysis of the Sm-H System
Computational studies using random structure searches have explored various stoichiometries of samarium hydrides at high pressures.[1][2][3] The resulting convex hull diagram at a representative high pressure (e.g., 200 GPa) indicates that SmH₂, SmH₄, and SmH₆ are predicted to be stable phases.
Crucially, the SmH₃ stoichiometry does not lie on the convex hull at these high pressures. This suggests that SmH₃ is thermodynamically unstable with respect to decomposition into a mixture of SmH₂ and SmH₄ at high pressures.
The decomposition reaction can be expressed as:
2 SmH₃ → SmH₂ + SmH₄
The positive enthalpy of formation of SmH₃ relative to the convex hull defined by SmH₂ and SmH₄ drives this decomposition.
Quantitative Data
| Stoichiometry | Predicted Crystal Structure | Space Group | Pressure Range of Stability | Reference |
| SmH₂ | Layered Hexagonal | P6/mmm | ~50 - 400 GPa | [1][2][3] |
| SmH₄ | - | - | Metastable between 50 and 140 GPa | [3] |
| SmH₆ | Hydrogen Clathrate | Im-3m | High Pressure | [1] |
Note: The stability ranges are based on theoretical predictions and may vary depending on the specific computational methods used.
Visualizations
Logical Workflow for Predicting Hydride Stability
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ti.inf.ethz.ch [ti.inf.ethz.ch]
- 5. jeffe.cs.illinois.edu [jeffe.cs.illinois.edu]
- 6. Convex hull - Wikipedia [en.wikipedia.org]
- 7. scm.com [scm.com]
- 8. arxiv.org [arxiv.org]
- 9. Systematic DFT+U and Quantum Monte Carlo Benchmark of Magnetic Two-Dimensional (2D) CrX3 (X = I, Br, Cl, F) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Complexity of Samarium Polyhydrides: A Technical Guide to Phases and Compositions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fascinating world of samarium polyhydrides, exploring their diverse phases and compositions under various pressure regimes. From experimentally synthesized compounds at ambient and high pressures to theoretically predicted superconducting phases at extreme conditions, this document provides a comprehensive overview of the current state of knowledge. Detailed experimental protocols, structured data tables for easy comparison, and visualizations of key processes are included to support further research and development in this cutting-fi edge area of materials science.
Overview of Samarium Polyhydride Phases
Samarium, a lanthanide element, forms a variety of hydride compounds with distinct stoichiometries and crystal structures, heavily dependent on the synthesis pressure and temperature. Research into these materials is driven by the quest for novel superconductors, as hydrogen-rich compounds under high pressure are predicted to exhibit high critical temperatures (Tc). While experimental realization of many samarium polyhydrides remains a challenge, theoretical calculations provide a roadmap for future synthesis efforts.
Experimentally, samarium hydrides with hydrogen-to-samarium ratios (H/Sm) ranging from 2 to nearly 3 have been synthesized.[1][2] At ambient pressures, samarium reacts with hydrogen to form SmH₂₊ₓ, where x can be as high as 0.63.[2] High-pressure techniques have been employed to achieve even higher hydrogen content, reaching SmH₂.₉₅ at pressures of 3.0 to 4.0 GPa.[1] More complex organometallic samarium hydride complexes have also been isolated and structurally characterized.[3][4][5]
Theoretically, computational studies using methods like density functional theory (DFT) have predicted the stability of several samarium polyhydride phases at megabar pressures. These studies are crucial for identifying promising candidates for high-temperature superconductivity. Notably, phases such as SmH₂ and SmH₆ have been predicted to be stable at pressures around 200 GPa.[6][7]
Quantitative Data on Samarium Polyhydride Phases
The following tables summarize the key quantitative data for both experimentally synthesized and theoretically predicted samarium polyhydride phases, facilitating a clear comparison of their properties.
Table 1: Experimentally Synthesized Samarium Hydrides
| Composition | Synthesis Pressure | Synthesis Temperature (°C) | Crystal Structure | Key Findings |
| SmH₂₊ₓ (x ≤ 0.63) | Ambient | 300 - 525 | Not specified | Abrupt, exothermic reaction.[2] |
| SmH₂.₉₅ | 3.0 GPa | 250 | Not specified | Synthesized using MgH₂ as a hydrogen source.[1] |
| SmH₂.₉₅ | 4.0 GPa | 200 | Not specified | Synthesized using MgH₂ as a hydrogen source.[1] |
| SmH₂.₉₅ | 4.0 GPa | 300 | Not specified | Synthesized using AlH₃ as a hydrogen source.[1] |
| [(CpAr₅)SmII(μ-H)(DABCO)]₂ | 20 atm (H₂) | Not specified | Dimeric complex | First structurally characterized neutral divalent samarium(II) hydrido complex.[3][4][5] |
Table 2: Theoretically Predicted High-Pressure Samarium Polyhydride Phases
| Composition | Predicted Stability Pressure (GPa) | Crystal Structure (Space Group) | Predicted Properties |
| SmH₂ | ~200 | P6/mmm | Layered hexagonal structure.[6] |
| SmH₄ | Metastable | Immm4 | Metastable phase up to 80 GPa.[8] |
| SmH₆ | ~200 | Im-3m | Hydrogen clathrate structure.[6][7] |
| SmH₉ | 150 (Comparison with CeH₉) | Not specified for Sm | Mentioned in the context of other lanthanide superhydrides.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the synthesis and characterization of samarium polyhydrides.
High-Pressure Synthesis of SmH₂.₉₅ (up to 4.0 GPa)
This protocol is based on the method described for synthesizing massive rare-earth hydrides using a conventional very high-pressure technique.[1]
Objective: To synthesize samarium polyhydride with a high hydrogen content (SmH₂.₉₅).
Materials and Equipment:
-
Samarium metal
-
Hydrogen source: Magnesium hydride (MgH₂) or Aluminum hydride (AlH₃)
-
Palladium disks
-
Very high-pressure apparatus (e.g., a cubic anvil press)
-
X-ray diffractometer for phase analysis
Procedure:
-
A pellet of samarium metal is sandwiched between two palladium disks.
-
The hydrogen source (MgH₂ or AlH₃ powder) is placed around the samarium and palladium assembly.
-
The entire assembly is placed within the high-pressure apparatus.
-
The pressure is increased to the desired level (3.0 GPa or 4.0 GPa).
-
The temperature is then raised to the synthesis temperature (200-300 °C) and held for a specified duration (30 minutes to 1.5 hours).
-
After the synthesis period, the temperature is quenched, and the pressure is slowly released.
-
The resulting samarium hydride pellet is recovered for analysis.
Characterization:
-
The hydrogen content is determined by the volume of hydrogen gas evolved upon decomposition of the hydride.
-
The crystal structure of the synthesized phase is analyzed using X-ray diffraction.
Theoretical Prediction of High-Pressure Phases via Ab Initio Random Structure Searching
This protocol outlines the computational workflow used to predict the stable structures of samarium polyhydrides at high pressures.
Objective: To identify stable stoichiometries and crystal structures of samarium hydrides at high pressures.
Methodology:
-
Structure Searching: Ab initio random structure searching (AIRSS) is employed to explore a wide range of possible crystal structures for various SmₓHᵧ stoichiometries.
-
Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations are performed to determine the enthalpy of each generated structure at different pressures. The Vienna Ab initio Simulation Package (VASP) or a similar code is used for these calculations.
-
Convex Hull Analysis: A convex hull of formation enthalpy is constructed to identify the thermodynamically stable phases at a given pressure. Structures lying on the convex hull are considered stable.
-
Phonon Calculations: To confirm the dynamical stability of the predicted structures, phonon dispersion calculations are performed. The absence of imaginary phonon frequencies across the Brillouin zone indicates dynamical stability.
-
Superconductivity Prediction: For stable metallic phases, the electron-phonon coupling and the superconducting critical temperature (Tc) can be estimated using methods based on the Bardeen-Cooper-Schrieffer (BCS) theory, such as the Allen-Dynes modified McMillan equation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows described in this guide.
Caption: Workflow for high-pressure synthesis of samarium polyhydrides.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Multi-electron redox reactivity of a samarium(ii) hydrido complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Multi-electron redox reactivity of a samarium( ii ) hydrido complex - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03104K [pubs.rsc.org]
- 6. [2208.01577] Computational prediction of samarium hydride at megabar pressure [arxiv.org]
- 7. sciprofiles.com [sciprofiles.com]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hydrogen Content and Stoichiometry in Samarium Hydrides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Samarium, a lanthanide series element, forms a range of hydride compounds with distinct stoichiometries and crystal structures, exhibiting a rich and complex phase diagram, particularly under high-pressure conditions. This technical guide provides a comprehensive overview of the hydrogen content and stoichiometry of samarium hydrides. It delves into the crystal structures of various phases, summarizes key quantitative data, and outlines the experimental and theoretical methodologies employed in their study. This document is intended to serve as a foundational resource for researchers engaged in the study of metal hydrides and their potential applications.
Introduction
The study of rare-earth hydrides has garnered significant attention due to their fascinating physical properties and potential applications in fields ranging from hydrogen storage to high-temperature superconductivity. Samarium hydrides (SmHx), in particular, have been the subject of both experimental and theoretical investigations to elucidate their structural and electronic characteristics. Like other lanthanides, samarium reacts with hydrogen to form distinct phases, primarily the dihydride (SmH₂) and the trihydride (SmH₃) under ambient or near-ambient conditions. However, under extreme pressures, a wider array of stoichiometries with higher hydrogen content have been theoretically predicted. Understanding the relationship between hydrogen content, stoichiometry, and the resulting crystal structure is paramount for predicting and controlling the material's properties.
Stoichiometry and Crystal Structures
The samarium-hydrogen system is characterized by several stoichiometric compounds, with their stability being highly dependent on pressure and temperature. At ambient pressures, samarium typically forms a dihydride (SmH₂) and can be further hydrogenated to a trihydride (SmH₃). Theoretical studies employing first-principles calculations have predicted the existence of several novel, hydrogen-rich samarium hydride phases at elevated pressures.
Samarium Dihydride (SmH₂)
Under ambient conditions, SmH₂ adopts a face-centered cubic (FCC) fluorite-type structure, which is common for rare-earth dihydrides. In this structure, the samarium atoms form an FCC lattice, and the hydrogen atoms occupy the tetrahedral interstitial sites.
Theoretical investigations into the high-pressure behavior of samarium hydrides have predicted a phase transition for SmH₂. At pressures around 200 GPa, a layered hexagonal structure with the P6/mmm space group is predicted to be the most stable phase.[1][2] This layered structure is analogous to that of MgB₂.[1]
Samarium Trihydride (SmH₃)
Further hydrogenation of SmH₂ leads to the formation of SmH₃. The crystal structure of SmH₃ is typically a hexagonal close-packed (HCP) lattice of samarium atoms, with hydrogen atoms occupying both the tetrahedral and octahedral interstitial sites.
High-Pressure Polyhydrides
Computational predictions suggest that at very high pressures, samarium can form polyhydrides with stoichiometries beyond SmH₃. Metastable phases such as SmH₄, SmH₆, and SmH₁₀ have been proposed based on random structure searches.[1] These hydrogen-rich compounds are of particular interest in the search for high-temperature superconductors.
Quantitative Data
The following tables summarize the available quantitative data for the stoichiometry and crystal structures of various samarium hydride phases. It is important to note that much of the data for high-pressure phases are derived from theoretical calculations and await experimental confirmation.
Table 1: Stoichiometry and Crystal Structures of Samarium Hydrides
| Stoichiometry | Pressure Conditions | Crystal System | Space Group | Reference |
| SmH₂ | Ambient | Cubic (Fluorite-type) | Fm-3m | Implied by analogy with other rare-earth hydrides |
| SmH₂ | ~200 GPa (Theoretical) | Hexagonal | P6/mmm | [1][2] |
| SmH₃ | Ambient | Hexagonal | P-3c1 or P6₃/mmc | Implied by analogy with other rare-earth hydrides |
| SmH₄ | 50 - 140 GPa (Metastable, Theoretical) | - | - | [1] |
| SmH₆ | High Pressure (Metastable, Theoretical) | - | - | [1] |
| SmH₁₀ | High Pressure (Metastable, Theoretical) | - | - | [1] |
Table 2: Theoretical Lattice Parameters for High-Pressure SmH₂ (P6/mmm)
| Pressure (GPa) | a (Å) | c (Å) | Reference |
| 200 | ~2.5 | ~4.45 | [2] |
Experimental and Theoretical Protocols
The synthesis and characterization of samarium hydrides involve specialized techniques to handle reactive materials and, in the case of high-pressure phases, to achieve and maintain extreme conditions.
Synthesis of Samarium Hydrides
A common method for preparing rare-earth hydrides is through direct reaction of the metal with high-purity hydrogen gas at elevated temperatures.
Protocol for Solid-Gas Reaction:
-
Sample Preparation: A pure samarium metal sample is placed in a reaction chamber made of a material that does not react with hydrogen or samarium at high temperatures (e.g., a quartz or alumina tube).
-
Evacuation and Purging: The reaction chamber is evacuated to a high vacuum to remove any atmospheric contaminants. It is then purged several times with an inert gas (e.g., argon) before introducing hydrogen.
-
Hydrogenation: High-purity hydrogen gas is introduced into the chamber. The temperature is gradually increased to the desired reaction temperature (typically several hundred degrees Celsius). The hydrogen pressure is maintained at a specific level depending on the desired stoichiometry.
-
Annealing and Cooling: The sample is held at the reaction temperature for a sufficient duration to ensure complete hydrogenation. It is then slowly cooled to room temperature under a hydrogen atmosphere to prevent decomposition.
For the synthesis of high-pressure phases, a diamond anvil cell (DAC) is typically employed, where the samarium sample is loaded along with a hydrogen pressure medium. Laser heating can be used to promote the reaction at high pressures.[3]
Characterization Techniques
4.2.1. X-ray Diffraction (XRD)
XRD is a primary technique for determining the crystal structure of samarium hydrides. Synchrotron XRD is particularly useful for high-pressure studies in a DAC.[4][5]
General XRD Protocol:
-
Sample Preparation: A fine powder of the samarium hydride is prepared in an inert atmosphere to prevent oxidation. For air-sensitive samples, the powder is sealed in a capillary.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Data Analysis: The positions and intensities of the diffraction peaks are used to determine the crystal system, space group, and lattice parameters through Rietveld refinement.
4.2.2. Neutron Diffraction
Neutron diffraction is a powerful tool for accurately locating the positions of hydrogen (or deuterium) atoms within the metal lattice, which is challenging with XRD due to hydrogen's low scattering cross-section for X-rays.[6][7][8]
General Neutron Diffraction Protocol:
-
Sample Preparation: A deuterated sample (samarium deuteride) is often used to reduce the high incoherent scattering cross-section of hydrogen. The powdered sample is loaded into a suitable container.
-
Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles.
-
Data Analysis: Similar to XRD, the diffraction pattern is analyzed to refine the crystal structure, with a particular focus on the positions and occupancies of the deuterium atoms.
Theoretical Modeling
First-principles calculations based on Density Functional Theory (DFT) are instrumental in predicting the stability and properties of new hydride phases, especially under high pressure.
Typical DFT Workflow:
-
Structure Prediction: Candidate crystal structures for various SmHx stoichiometries are generated using algorithms like random structure searching.[1][2]
-
Energy Calculations: The total energy of each candidate structure is calculated at different pressures.
-
Convex Hull Construction: A convex hull of formation enthalpy versus hydrogen content is constructed to identify the thermodynamically stable phases at a given pressure.
-
Property Calculations: For the stable structures, electronic band structures, density of states, and phonon dispersion curves are calculated to assess their electronic properties and dynamical stability.
Visualizations
Experimental Workflow for Samarium Hydride Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of samarium hydrides.
Theoretical Prediction of High-Pressure Samarium Hydride Phases
Caption: A logical diagram illustrating the theoretical workflow for predicting stable high-pressure phases of samarium hydrides.
Conclusion
The samarium-hydrogen system presents a rich area of study, with established dihydride and trihydride phases at ambient conditions and a range of theoretically predicted, hydrogen-rich polyhydrides at high pressures. While experimental data on the precise structural and thermodynamic properties of all samarium hydride phases are still being actively researched, theoretical calculations provide a strong foundation for understanding their behavior under extreme conditions. Further experimental work, particularly high-pressure synthesis coupled with in-situ X-ray and neutron diffraction, is crucial to validate these theoretical predictions and to fully characterize the fascinating properties of samarium hydrides. This guide provides a current snapshot of the knowledge in this field, offering a valuable resource for researchers and professionals interested in the chemistry and physics of these advanced materials.
References
Methodological & Application
High-Pressure Synthesis of Samarium Trihydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-pressure synthesis of samarium trihydride (SmH₃). The synthesis is achieved through the direct reaction of samarium metal with a hydrogen-rich environment under high pressure, typically within a diamond anvil cell (DAC). This method allows for the formation and in-situ study of various phases of samarium hydride, including the transformation from samarium dihydride (SmH₂) to this compound (SmH₃), and subsequent pressure-induced phase transitions.
Introduction
Samarium hydrides, particularly SmH₃, are of significant interest due to their potential applications in hydrogen storage and as precursors for novel superconducting materials under extreme conditions. High-pressure synthesis offers a clean and controlled method to produce these materials and investigate their fundamental properties. At ambient conditions, samarium reacts with hydrogen to form SmH₂, which possesses a fluorite-type crystal structure. Upon increasing the hydrogen pressure, further hydrogenation leads to the formation of SmH₃, which typically exhibits a hexagonal crystal structure. High-pressure studies have revealed that this hexagonal phase of SmH₃ undergoes a reversible structural transformation to a cubic phase at elevated pressures.[1]
Key Experimental Observations
High-pressure experiments on the samarium-hydrogen system have demonstrated the following key phenomena:
-
Formation of Samarium Dihydride (SmH₂): The initial reaction between samarium and hydrogen under moderate pressure leads to the formation of SmH₂.
-
Formation of this compound (SmH₃): With a further increase in hydrogen pressure, SmH₂ transforms into SmH₃.
-
Hexagonal to Cubic Phase Transition: this compound undergoes a reversible structural phase transition from a hexagonal phase to a cubic phase at pressures up to 30 GPa.[1]
Data Presentation
While specific quantitative data for the high-pressure synthesis of SmH₃ is not extensively documented in the literature, the following tables provide a representative summary based on analogous high-pressure syntheses of other rare-earth hydrides and the known phase behavior of SmH₃.
Table 1: Typical Experimental Parameters for High-Pressure Synthesis of Rare-Earth Hydrides in a Diamond Anvil Cell
| Parameter | Value / Range | Notes |
| Pressure Cell | Diamond Anvil Cell (DAC) | Allows for reaching GPa pressures and in-situ characterization. |
| Precursor Material | High-purity Samarium (Sm) foil or powder | |
| Pressure Transmitting Medium | Hydrogen (H₂) | Acts as both reactant and pressure medium. |
| Initial Loading Pressure | ~0.2 GPa | To ensure a hydrogen-rich environment. |
| Synthesis Pressure for SmH₃ | > 5 GPa (estimated) | Exact pressure for SmH₂ to SmH₃ transition is not well-defined. |
| Temperature | Room Temperature to >1000 K | Laser heating can be employed to overcome kinetic barriers. |
| In-situ Characterization | X-ray Diffraction (XRD), Raman Spectroscopy | For phase identification and structural analysis. |
Table 2: Structural Data for this compound (SmH₃) under High Pressure
| Phase | Crystal System | Space Group | Pressure Range | Lattice Parameters (at specific pressure) |
| Hexagonal SmH₃ | Hexagonal | P6₃/mmc or P3c1 (typical for REH₃) | < Transition Pressure | Not available in literature |
| Cubic SmH₃ | Cubic | Fm-3m (typical for high-pressure REH₃) | > Transition Pressure (up to 30 GPa) | Not available in literature |
Experimental Protocols
The following protocols are generalized for the high-pressure synthesis of this compound in a diamond anvil cell, based on established methodologies for other rare-earth hydrides.
Protocol 1: Loading a Diamond Anvil Cell for SmH₃ Synthesis
-
Gasket Preparation: Pre-indent a rhenium gasket to a desired thickness (e.g., 30-40 µm) using the diamond anvils.
-
Sample Chamber Drilling: Drill a hole (e.g., 100-150 µm in diameter) in the center of the pre-indented area of the gasket to serve as the sample chamber.
-
Sample Loading: Place a small piece of high-purity samarium foil or a few grains of samarium powder into the sample chamber. A ruby sphere should also be included for pressure calibration.
-
Cryogenic Loading of Hydrogen: Cool the DAC to liquid nitrogen temperature (77 K) to liquefy hydrogen.
-
Gas Loading: Place the cooled DAC in a high-pressure gas loading system and fill the sample chamber with liquid hydrogen.
-
Sealing: Seal the DAC while it is still cold to trap the hydrogen in the sample chamber.
-
Pressurization: Gradually increase the pressure at room temperature to the desired starting pressure, monitoring the pressure using the ruby fluorescence method.
Protocol 2: In-situ Synthesis and Characterization of SmH₃
-
Initial Compression: Slowly increase the pressure in the DAC while monitoring the sample visually and with in-situ techniques.
-
Formation of SmH₂: At a few GPa, the reaction between samarium and hydrogen will initiate, forming SmH₂. This can be confirmed by the appearance of new peaks in the X-ray diffraction pattern corresponding to the SmH₂ phase.
-
Formation of SmH₃: Continue to increase the pressure. The transformation from SmH₂ to hexagonal SmH₃ will occur. This is observed by a further change in the XRD pattern.
-
Laser Heating (Optional): If the reaction kinetics are slow at room temperature, laser heating can be employed to facilitate the complete conversion to SmH₃. A focused laser beam is used to heat the sample to temperatures above 1000 K for a short duration.
-
Hexagonal to Cubic Phase Transition: Upon further compression, monitor the XRD pattern and/or Raman spectra for the transition from the hexagonal to the cubic phase of SmH₃. This is expected to occur at pressures below 30 GPa.[1]
-
Data Collection: Collect XRD patterns and Raman spectra at various pressure points to determine the equation of state and vibrational properties of each phase.
-
Decompression: Slowly decrease the pressure to observe the reversibility of the phase transitions.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the high-pressure synthesis of this compound.
References
Application Notes and Protocols for Laser-Heated Synthesis of Samarium Trihydride (SmH₃) in a Diamond Anvil Cell
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel materials under extreme conditions of pressure and temperature is a burgeoning field of research, with significant implications for materials science, physics, and chemistry. The use of a laser-heated diamond anvil cell (DAC) allows for the investigation of material properties and synthesis at pressures and temperatures mimicking planetary interiors.[1] Samarium hydrides, particularly SmH₃, are of interest due to the unique properties exhibited by other rare-earth hydrides under high pressure, including the potential for high-temperature superconductivity. While the direct experimental synthesis of SmH₃ in a DAC has been a subject of computational prediction, this document provides a detailed protocol based on established laser heating techniques for the synthesis of analogous rare-earth hydrides. This protocol serves as a comprehensive guide for researchers aiming to synthesize and characterize SmH₃ and other novel hydrides.
Principle of Laser Heating in a Diamond Anvil Cell
The laser-heated diamond anvil cell (LH-DAC) technique utilizes high-power lasers to heat a microscopic sample compressed between two diamond anvils.[2][3] Diamonds are chosen for their transparency to a wide range of electromagnetic radiation, including the wavelengths of heating lasers (e.g., near-infrared) and X-rays used for in-situ characterization, as well as their exceptional hardness.[3] The sample is contained within a gasket hole, along with a pressure-transmitting medium to ensure hydrostatic or quasi-hydrostatic conditions. A pressure calibrant, such as ruby, is also included to determine the pressure inside the sample chamber.
The synthesis of metal hydrides in a DAC involves the direct reaction of a metal sample with a hydrogen source under high pressure and temperature. The hydrogen source can be solid (e.g., ammonia borane) or loaded as a cryogenic liquid or high-pressure gas.[4] Laser heating provides the necessary activation energy for the chemical reaction between the samarium metal and hydrogen, leading to the formation of samarium hydride. In-situ characterization techniques, primarily X-ray diffraction (XRD) and Raman spectroscopy, are crucial for identifying the synthesized phases and their crystal structures at high pressure and temperature.[5]
Experimental Protocols
Diamond Anvil Cell Preparation and Sample Loading
-
Diamond Anvil and Gasket Selection:
-
Select appropriate diamond anvils (e.g., 300 µm culet size) and a gasket material (e.g., rhenium).
-
Pre-indent the gasket to a desired thickness (e.g., 30-40 µm) to create a stable sample chamber.
-
-
Gasket Drilling:
-
Drill a hole in the center of the indentation to serve as the sample chamber (e.g., 100-150 µm diameter).
-
-
Sample and Pressure Medium Loading:
-
Place a small piece of high-purity samarium (Sm) foil or powder into the gasket hole.
-
Add a few ruby spheres for pressure calibration.
-
Load the hydrogen source. This can be achieved by:
-
Placing a solid hydrogen source like ammonia borane (NH₃BH₃) in the sample chamber.
-
Gas loading the DAC with high-purity hydrogen gas in a specialized apparatus.
-
-
Seal the DAC to the desired initial pressure.
-
Laser Heating Procedure
-
System Alignment:
-
Position the loaded DAC in the laser heating system.
-
Align the laser beams to focus on the samarium sample. Both single-sided and double-sided heating systems can be used, with the latter providing more uniform temperature distribution.[1]
-
-
Pressure and Temperature Measurement:
-
Measure the initial pressure using the ruby fluorescence method.
-
During heating, measure the temperature of the sample by fitting the thermal emission spectrum to Planck's blackbody radiation law (pyrometry).
-
-
Heating Cycle:
-
Increase the laser power gradually to raise the sample temperature to the target synthesis temperature (e.g., 1500-2500 K).
-
The heating can be performed using either a continuous wave (CW) or pulsed laser.[6] CW heating provides a steady temperature, while pulsed heating can reach higher peak temperatures and potentially minimize chemical reactions with the diamond anvils.[6]
-
Maintain the target pressure and temperature for a sufficient duration (e.g., several minutes) to allow the synthesis reaction to complete.
-
Quench the sample by turning off the laser.
-
In-Situ Characterization
-
X-ray Diffraction (XRD):
-
Collect XRD patterns before, during, and after laser heating to monitor the structural changes of the sample.
-
The appearance of new diffraction peaks corresponding to SmH₃ will indicate successful synthesis.[5]
-
Analyze the XRD data to determine the crystal structure and lattice parameters of the synthesized phase.
-
-
Raman Spectroscopy:
-
Collect Raman spectra to probe the vibrational modes of the synthesized hydride.
-
The appearance of new Raman modes can confirm the formation of Sm-H bonds.
-
Data Presentation
The following table summarizes the expected experimental parameters for the synthesis of SmH₃ in a DAC, based on typical values for other rare-earth hydrides.
| Parameter | Value | Reference/Notes |
| Diamond Anvil Cell | ||
| Culet Size | 100 - 300 µm | Dependent on target pressure |
| Gasket Material | Rhenium (Re) | Provides good confinement at high pressures |
| Gasket Hole Diameter | 50 - 150 µm | |
| Sample Assembly | ||
| Samarium Sample | High-purity foil or powder | |
| Hydrogen Source | Ammonia Borane (NH₃BH₃) or pure H₂ gas | NH₃BH₃ decomposes upon heating to release H₂ |
| Pressure Medium | Solid H₂ or inert gas (e.g., Ne, Ar) | Ensures hydrostatic conditions |
| Pressure Calibrant | Ruby spheres | Standard for pressure measurement in DACs |
| Laser Heating | ||
| Laser Type | Nd:YAG or Yb-doped fiber laser | Common for heating metals in DACs |
| Wavelength | ~1 µm | |
| Laser Power | 10 - 100 W | Dependent on sample absorption and desired temperature |
| Heating Mode | Continuous Wave (CW) or Pulsed | [6] |
| Heating Duration | 1 - 10 minutes | |
| Synthesis Conditions | ||
| Pressure | 10 - 50 GPa | Typical range for rare-earth hydride synthesis |
| Temperature | 1500 - 2500 K | |
| Characterization | ||
| In-situ Probes | X-ray Diffraction (XRD), Raman Spectroscopy | [5] |
Visualizations
Caption: Experimental workflow for SmH₃ synthesis.
Caption: SmH₃ synthesis reaction pathway.
Safety Precautions
-
High-power lasers are hazardous and can cause severe eye damage. Appropriate laser safety goggles must be worn at all times when the laser is in operation.
-
Handling of high-pressure equipment should only be performed by trained personnel. Diamond anvil cells can fail under extreme pressures, posing a risk of projectile fragments.
-
Gas loading of hydrogen involves flammable gas at high pressures and should be conducted in a well-ventilated area with appropriate safety measures.
Troubleshooting
-
No reaction observed: Increase laser power/temperature, increase heating duration, or ensure good thermal coupling between the laser and the sample. Check for proper alignment of the laser on the sample.
-
Sample loss or gasket failure: Reduce the rate of pressure increase, ensure the gasket is properly centered, or use a thicker gasket.
-
Poor quality XRD/Raman data: Optimize the alignment of the X-ray beam or Raman laser with the sample. Use a stronger X-ray source (synchrotron) for better signal-to-noise.
Conclusion
This document provides a comprehensive set of application notes and protocols for the synthesis of SmH₃ in a laser-heated diamond anvil cell. While the experimental realization of SmH₃ at high pressures is a frontier of materials science, the methodologies outlined here, based on extensive research on analogous rare-earth hydrides, provide a solid foundation for future experimental efforts. The successful synthesis and characterization of SmH₃ would be a significant step forward in the exploration of novel hydrides with potentially exotic properties.
References
- 1. zhangdongzhou.github.io [zhangdongzhou.github.io]
- 2. [PDF] Development of laser-heated diamond anvil cell facility for synthesis of novel materials | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. sharps.ac.cn [sharps.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Pulsed laser heating in DAC [dubrovinskaia.uni-bayreuth.de]
Application Note: Characterization of Hexagonal Samarium Trihydride using X-ray Diffraction and Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium trihydride (SmH₃) is a member of the rare-earth hydride family, which exhibits interesting structural and electronic properties. At ambient pressure and room temperature, SmH₃ crystallizes in a hexagonal structure. Understanding the precise crystal structure and vibrational properties of this material is crucial for its potential applications in various fields, including hydrogen storage and catalysis. This application note provides a detailed protocol for the characterization of hexagonal this compound using X-ray Diffraction (XRD) and Raman spectroscopy. High-pressure studies have revealed a reversible structural phase transformation from a hexagonal to a cubic phase, highlighting the importance of characterizing its ambient phase.[1]
Data Presentation
Precise characterization of the crystal structure and vibrational modes of this compound is essential for quality control and for understanding its physical properties. Below are representative data tables for the hexagonal phase of SmH₃.
Disclaimer: The following quantitative data is illustrative for a typical hexagonal rare-earth trihydride and is intended to serve as a reference. Actual experimental values may vary based on synthesis conditions and sample purity.
Table 1: X-ray Diffraction Data for Hexagonal this compound (Illustrative)
| 2-Theta (°) | d-spacing (Å) | Relative Intensity (%) | (hkl) |
| 24.5 | 3.63 | 80 | (100) |
| 28.3 | 3.15 | 100 | (002) |
| 35.2 | 2.55 | 60 | (101) |
| 42.8 | 2.11 | 30 | (102) |
| 49.5 | 1.84 | 50 | (110) |
| 55.1 | 1.67 | 25 | (103) |
| 57.8 | 1.59 | 40 | (200) |
| 62.3 | 1.49 | 35 | (112) |
| 68.2 | 1.37 | 20 | (201) |
Note: These illustrative data are generated for a hypothetical hexagonal lattice with space group P6₃/mmc and approximate lattice parameters a = 3.8 Å and c = 6.8 Å, assuming Cu Kα radiation (λ = 1.5406 Å).
Table 2: Raman Spectroscopy Data for Hexagonal this compound (Illustrative)
| Peak Position (cm⁻¹) | Relative Intensity | Assignment |
| ~250 | Medium | Lattice modes (Sm-Sm vibrations) |
| ~450 | Strong | Sm-H bending modes |
| ~800 | Weak | Sm-H stretching modes (lower frequency) |
| ~1200 | Medium | Sm-H stretching modes (higher frequency) |
Note: The peak positions and assignments are illustrative and based on typical vibrational modes observed in other rare-earth hydrides. Actual peak positions and intensities can be influenced by factors such as crystal orientation and defects.
Experimental Protocols
Synthesis of this compound Powder
This compound is highly reactive and air-sensitive. Therefore, all synthesis and handling must be performed under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen).
Materials:
-
Samarium metal turnings or powder (99.9% purity)
-
High-purity hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Tube furnace with temperature control
-
Quartz or alumina boat
-
Gas handling system with pressure and flow control
Protocol:
-
Place the samarium metal in a quartz or alumina boat inside a tube furnace.
-
Seal the tube furnace and evacuate to a high vacuum (<10⁻⁵ Torr).
-
Heat the samarium metal to 300-400 °C under vacuum to clean the surface.
-
Introduce high-purity hydrogen gas into the furnace at a controlled pressure (e.g., 1-10 bar).
-
Slowly increase the temperature to 500-600 °C. The samarium will start to absorb hydrogen, which is an exothermic reaction. Monitor the pressure and temperature carefully.
-
Maintain the temperature and hydrogen pressure for several hours to ensure complete hydrogenation to SmH₃.
-
Slowly cool the sample to room temperature under a hydrogen atmosphere.
-
Once at room temperature, evacuate the hydrogen gas and backfill the furnace with an inert gas before transferring the sample to a glovebox for storage and further characterization.
X-ray Diffraction (XRD) Analysis
Due to the air-sensitivity of this compound, the sample must be protected from air and moisture during the XRD measurement.
Materials:
-
Synthesized this compound powder
-
Air-tight XRD sample holder with a low-background window (e.g., Kapton or Beryllium)
-
Powder X-ray diffractometer with a copper (Cu) Kα source
-
Inert atmosphere glovebox
Protocol:
-
Inside the glovebox, finely grind the this compound powder using an agate mortar and pestle to ensure random crystal orientation.
-
Load the powdered sample into the air-tight XRD sample holder and seal it securely.
-
Remove the sealed sample holder from the glovebox and immediately mount it on the XRD instrument.
-
Set the XRD data collection parameters:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
2θ Range: 20° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
-
Initiate the XRD scan.
-
After data collection, analyze the resulting diffractogram to identify the peak positions, intensities, and calculate the d-spacings.
-
Index the diffraction peaks and refine the lattice parameters using appropriate software (e.g., FullProf, GSAS-II).
Raman Spectroscopy Analysis
Similar to XRD, Raman spectroscopy of this compound requires an inert environment to prevent sample degradation.
Materials:
-
Synthesized this compound powder
-
Sealed Raman sample holder or a Raman microscope with an environmental chamber
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Inert atmosphere glovebox
Protocol:
-
Inside the glovebox, place a small amount of the this compound powder onto a suitable substrate (e.g., a glass slide).
-
Seal the sample in an airtight container with an optically transparent window or transfer it to the environmental chamber of the Raman microscope, ensuring a continuous inert gas flow.
-
Mount the sample on the Raman spectrometer stage.
-
Select the laser excitation wavelength. A lower energy laser (e.g., 785 nm) may be preferable to minimize fluorescence and potential sample heating.
-
Focus the laser onto the sample. Use low laser power initially to avoid sample damage.
-
Set the data acquisition parameters:
-
Laser Power: 1-10 mW (optimize to maximize signal without sample degradation)
-
Acquisition Time: 10-60 seconds
-
Number of Accumulations: 5-10 (to improve signal-to-noise ratio)
-
Spectral Range: 100 - 1500 cm⁻¹
-
-
Acquire the Raman spectrum.
-
Process the spectrum by performing baseline correction and peak fitting to determine the precise peak positions and intensities.
-
Assign the observed Raman peaks to their corresponding vibrational modes based on theoretical calculations or comparison with literature data for similar materials.
Visualizations
References
Application Notes and Protocols: Samarium Trihydride in Condensed Matter Physics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the known and potential applications of samarium trihydride (SmH₃) in condensed matter physics. Due to the limited experimental data specifically on SmH₃, this document also draws upon the established properties and applications of other rare-earth trihydrides (REH₃) as a predictive framework for SmH₃.
Introduction to this compound
Samarium (Sm) is a rare-earth element known for its interesting magnetic and electronic properties.[1][2] Its hydride, this compound (SmH₃), is part of the broader class of rare-earth hydrides which have garnered significant attention in condensed matter physics. These materials often exhibit fascinating phenomena such as metal-insulator transitions, complex magnetic ordering, and potential for superconductivity under high pressure.[3] While experimental studies on SmH₃ are not as extensive as for other lanthanide hydrides, its behavior is expected to be influenced by the electronic configuration of the samarium ion.[1][4]
Potential Applications in Condensed Matter Physics
The primary applications of SmH₃ in condensed matter physics are currently theoretical or exploratory, based on the known behaviors of similar rare-earth trihydrides.
Metal-Insulator Transition Studies
Many rare-earth dihydrides (REH₂) are metallic, while the corresponding trihydrides (REH₃) are often semiconductors or insulators. The transition between these two states as a function of hydrogen concentration provides a unique platform to study metal-insulator transitions (MITs).[5][6] This transition is often accompanied by a change in the material's optical properties, from a reflective metallic state to a transparent insulating state.
Potential Application: SmHₓ (where 2 < x < 3) could be used as a model system to investigate the mechanisms of hydrogen-induced MITs. By carefully controlling the hydrogen stoichiometry, researchers can tune the electronic properties and study the critical phenomena associated with the transition.
Switchable Mirrors
The reversible metal-insulator transition in rare-earth hydrides, particularly in thin film form, has led to their investigation as "switchable mirrors." By exposing a metallic dihydride thin film to hydrogen gas, it can be converted to the transparent trihydride. This process is reversible by reducing the hydrogen pressure.
Potential Application: Thin films of samarium hydride could potentially be developed for smart window applications, where the transparency of the window can be controlled by adjusting the hydrogen content in the film.
Magnetic Properties Research
Samarium and its compounds often exhibit complex magnetic behavior due to the presence of 4f electrons.[1][4] The magnetic properties of samarium hydrides are expected to be influenced by the crystal structure and the hydrogen stoichiometry. Studies on other rare-earth hydrides have revealed various magnetic ordering phenomena at low temperatures.[4]
Potential Application: SmH₃ can be a subject of investigation for novel magnetic phases and transitions. Understanding the magnetic structure of SmH₃ could contribute to the broader understanding of magnetism in strongly correlated electron systems.
Quantitative Data
Quantitative experimental data for SmH₃ is scarce in the literature. The following tables summarize relevant properties of samarium and theoretically predicted properties of samarium dihydride at high pressure, which can provide context for the expected properties of SmH₃.
Table 1: General Properties of Samarium (Sm)
| Property | Value | Reference |
| Atomic Number | 62 | [2] |
| Crystal Structure (ambient) | Rhombohedral | [2] |
| Young's Modulus | 49.7 GPa | [2] |
| Shear Modulus | 19.5 GPa | [2] |
| Bulk Modulus | 37.8 GPa | [2] |
| Magnetic Ordering | Antiferromagnetic below 14.8 K | [2] |
Table 2: Theoretical Predictions for Samarium Dihydride (SmH₂) at High Pressure (200 GPa)
| Property | Predicted Value/Phase | Reference |
| Stable Crystal Phase | P6/mmm (hexagonal) | [3] |
| Electronic Behavior | Metallic | [3] |
| Superconducting Critical Temp. (Tc) | < 1 K |
Experimental Protocols
Protocol: Synthesis of Bulk this compound
This protocol describes a gas-phase hydrogenation method for producing bulk SmH₃ powder.
Materials:
-
Samarium metal (ingot or powder, high purity)
-
Hydrogen gas (UHP grade)
-
Inert gas (e.g., Argon, UHP grade)
-
Acid solution (e.g., dilute nitric acid for cleaning)
-
Organic solvents (e.g., acetone, ethanol for cleaning)
Equipment:
-
Glovebox with an inert atmosphere
-
High-pressure Sieverts-type apparatus or a tube furnace with gas handling capabilities
-
Vacuum pump
-
Temperature controller
-
Mortar and pestle (inside glovebox)
Procedure:
-
Sample Preparation:
-
Start with a clean piece of samarium metal. If an oxide layer is present, it can be removed by mechanical polishing inside a glovebox.
-
Clean the samarium piece ultrasonically in acetone and then ethanol to remove any organic residues.
-
Briefly etch the surface with a dilute acid solution to remove the oxide layer, followed by rinsing with deionized water and ethanol, and then dry it thoroughly.
-
-
Hydrogenation:
-
Place the cleaned samarium sample into the reaction chamber of the Sieverts apparatus or tube furnace.
-
Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr) to remove any residual gases.
-
Heat the sample to a temperature of 300-500 °C under vacuum to activate the surface.
-
Introduce a controlled amount of high-purity hydrogen gas into the chamber. The pressure can range from a few bars to tens of bars.
-
The samarium will start to absorb hydrogen, which is an exothermic process. The metal will swell and crumble into a fine powder as it converts to the hydride.
-
Monitor the pressure in the chamber. A drop in pressure indicates hydrogen absorption. The process is complete when the pressure stabilizes.
-
To ensure full hydrogenation to SmH₃, the reaction may need to be maintained for several hours.
-
-
Sample Handling and Storage:
-
After the reaction is complete, cool the sample to room temperature under a hydrogen or inert gas atmosphere.
-
Transfer the resulting SmH₃ powder to a storage container inside a glovebox to prevent oxidation. Samarium hydride is pyrophoric and will react with air and moisture.
-
Protocol: Characterization of this compound
1. X-ray Diffraction (XRD):
-
Purpose: To determine the crystal structure and lattice parameters.
-
Procedure:
-
Load the SmH₃ powder into a sample holder inside a glovebox. The holder should be airtight or have a protective dome (e.g., made of beryllium or Kapton) to prevent exposure to air.
-
Perform XRD measurements using a diffractometer with a suitable X-ray source (e.g., Cu Kα).
-
Analyze the diffraction pattern using Rietveld refinement to determine the crystal structure, lattice parameters, and phase purity.
-
2. Magnetic Susceptibility Measurement:
-
Purpose: To investigate the magnetic properties as a function of temperature.
-
Procedure:
-
Encapsulate a small amount of SmH₃ powder in a sample holder suitable for a SQUID (Superconducting Quantum Interference Device) magnetometer or a VSM (Vibrating Sample Magnetometer). This must be done in an inert atmosphere.
-
Measure the magnetic moment as a function of temperature (typically from 2 K to 300 K) in a constant applied magnetic field.
-
Measure the magnetic moment as a function of the applied magnetic field at various constant temperatures.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization of SmH₃.
Caption: Reversible metal-insulator transition in the SmHₓ system.
References
- 1. esrf.fr [esrf.fr]
- 2. Samarium - Wikipedia [en.wikipedia.org]
- 3. arxiv.org [arxiv.org]
- 4. MAGNETIC CHARACTERISTICS OF PRASEODYMIUM, NEODYMIUM, AND SAMARIUM HYDRIDES (Journal Article) | OSTI.GOV [osti.gov]
- 5. lib.ysu.am [lib.ysu.am]
- 6. Structurally triggered metal-insulator transition in rare-earth nickelates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Samarium Trihydride as a Potential High-Temperature Superconductor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recent advancements in the field of high-pressure physics and materials science have identified hydrogen-rich compounds as promising candidates for high-temperature superconductivity.[1] Following the theoretical predictions and experimental confirmations of superconductivity in other lanthanide hydrides such as LaH10, there is growing interest in exploring the potential of other members of this family, including samarium hydrides.[2][3] Theoretical studies suggest that various stoichiometries of samarium hydrides could exhibit superconducting properties under high pressure.[2][4] While experimental realization of superconductivity in samarium trihydride (SmH3) remains a significant challenge, this document provides a summary of the theoretical predictions, potential synthesis and characterization protocols based on analogous systems, and the fundamental mechanism of superconductivity.
Theoretical Predictions and Quantitative Data
Theoretical investigations, primarily using density functional theory (DFT) and random structure searching algorithms, have explored the phase diagram of samarium hydrides under extreme pressures.[2][4] These studies predict the stability of various stoichiometries, including SmH2, SmH4, SmH6, and SmH9, at different pressure ranges.[2][5] While specific experimental data for the superconducting properties of SmH3 is not yet available, theoretical calculations for other samarium hydrides provide valuable insights. For instance, SmH2 with a layered hexagonal structure (P6/mmm space group) is predicted to be a stable phase at approximately 200 GPa.[2][4] However, initial calculations suggest that the critical temperature (Tc) for this specific phase of SmH2 is less than 1 K.[2] Other theoretical work points to the potential for magnetic ordering in hydrides of samarium, which could lead to exotic physical effects if superconductivity were to be realized in the hydrogen sublattice.[5]
Due to the nascent stage of research, a comprehensive quantitative data table for the superconducting properties of various samarium hydrides is limited. The following table summarizes the currently available theoretical data for a related samarium hydride.
| Samarium Hydride Phase | Pressure (GPa) | Predicted Crystal Structure | Predicted Superconducting Critical Temperature (Tc) (K) |
| SmH2 | ~200 | P6/mmm | < 1[2] |
Experimental Protocols
The synthesis and characterization of samarium hydrides require specialized high-pressure techniques, primarily utilizing diamond anvil cells (DACs). The following protocols are generalized from established procedures for other high-pressure superconducting hydrides and can be adapted for the study of this compound.
Protocol 1: Synthesis of Samarium Hydride in a Diamond Anvil Cell
Objective: To synthesize samarium hydride by direct reaction of samarium with a hydrogen source under high pressure and temperature.
Materials:
-
Diamond anvil cell (DAC)
-
Samarium (Sm) foil or powder of high purity
-
Hydrogen gas (H2) or a hydrogen-rich precursor (e.g., ammonia borane) as the hydrogen source
-
Ruby spheres for pressure calibration
-
Gasket material (e.g., rhenium or stainless steel)
-
Laser heating system
-
Microscope for sample loading
Procedure:
-
Gasket Preparation: Pre-indent a metallic gasket to the desired thickness. Drill a sample chamber in the center of the indentation.
-
Sample Loading: Place a small piece of samarium foil or powder into the sample chamber. Add a few ruby spheres for in-situ pressure measurement via ruby fluorescence.
-
Hydrogen Loading:
-
Gas Loading: Place the DAC in a gas-loading apparatus and fill the sample chamber with high-purity hydrogen gas.
-
Precursor Loading: If using a solid hydrogen source, place it in close proximity to the samarium inside the sample chamber.
-
-
Pressurization: Gradually increase the pressure in the DAC to the target synthesis pressure. Monitor the pressure using the ruby fluorescence method.
-
Laser Heating: Once the target pressure is reached, heat the sample using a focused laser beam. The laser power and heating duration should be carefully controlled to induce the reaction between samarium and hydrogen. This process often leads to the formation of various samarium hydride phases.[6][7]
-
Quenching: After heating, rapidly cool the sample to ambient temperature to quench the synthesized phase.
Protocol 2: Characterization of Superconductivity
Objective: To measure the electrical resistance and magnetic susceptibility of the synthesized samarium hydride as a function of temperature to identify the superconducting transition.
Materials:
-
Cryostat with temperature and magnetic field control
-
Four-probe electrical resistance measurement setup
-
SQUID (Superconducting Quantum Interference Device) magnetometer
-
Synthesized samarium hydride sample within the DAC
A. Four-Probe Electrical Resistance Measurement:
-
Lead Configuration: For electrical transport measurements, metallic leads are typically pre-deposited on the diamond anvils before sample loading.[8] The synthesized sample should be in contact with these leads in a four-probe configuration.
-
Measurement:
-
Cool the DAC containing the sample in a cryostat.
-
Apply a constant current through the outer two leads and measure the voltage across the inner two leads as the temperature is varied.
-
A sharp drop in resistance to zero is a primary indicator of a superconducting transition.[8]
-
Perform measurements at various applied magnetic fields. A shift of the transition to lower temperatures with increasing magnetic field is characteristic of superconductivity.[9]
-
B. Magnetic Susceptibility Measurement (Meissner Effect):
-
Zero-Field Cooling (ZFC):
-
Cool the sample in the DAC to the lowest possible temperature in the absence of an external magnetic field.
-
Apply a small magnetic field and measure the magnetic moment as the temperature is increased. The expulsion of the magnetic field from the superconductor will result in a diamagnetic signal.[10]
-
-
Field Cooling (FC):
-
Cool the sample from above the critical temperature in the presence of an external magnetic field.
-
Measure the magnetic moment as the temperature is decreased. In an ideal superconductor, the magnetic flux is expelled (Meissner effect). However, in many high-pressure hydrides, flux pinning can be significant.[10]
-
Mechanism of Superconductivity and Visualizations
The superconductivity in hydrogen-rich materials is generally believed to be phonon-mediated, as described by the Bardeen-Cooper-Schrieffer (BCS) theory and its extensions.[9][11] In this model, electrons form Cooper pairs, which can move through the crystal lattice without resistance. The pairing is facilitated by the interaction of electrons with phonons (quantized lattice vibrations). The high vibrational frequencies of the light hydrogen atoms are thought to be crucial for achieving high critical temperatures in these materials.[1]
Below are diagrams illustrating the proposed experimental workflow and the fundamental mechanism of superconductivity.
Caption: Experimental workflow for the synthesis and characterization of samarium hydride.
Caption: Simplified diagram of the phonon-mediated electron pairing in BCS theory.
References
- 1. researching.cn [researching.cn]
- 2. arxiv.org [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. uspex-team.org [uspex-team.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. d-nb.info [d-nb.info]
- 9. [2201.05137] High-temperature superconductivity in hydrides: experimental evidence and details [arxiv.org]
- 10. d-nb.info [d-nb.info]
- 11. Superconductivity - Wikipedia [en.wikipedia.org]
Doping Effects on the Critical Temperature of SmH3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-pressure superhydrides represent a frontier in the quest for room-temperature superconductivity. Samarium hydride (SmH₃) is a member of this fascinating class of materials, though experimental and theoretical investigations into the effects of doping on its superconducting properties are currently limited. This document provides a framework for investigating the influence of dopants on the critical temperature (Tc) of SmH₃. Drawing parallels from studies on other superconducting materials, particularly other samarium-based superconductors and high-pressure hydrides, we outline potential experimental protocols and theoretical approaches. This guide is intended to serve as a foundational resource for researchers venturing into the synthesis, characterization, and theoretical modeling of doped SmH₃ systems.
Introduction to Doping in Superconductors
Doping, the intentional introduction of impurities into a material, is a powerful tool for tuning the electronic and structural properties of superconductors. The effects of doping on the critical temperature (Tc) can be multifaceted and are broadly categorized as:
-
Carrier Doping: Introducing elements with different valence states than the host atoms can alter the charge carrier concentration (either electrons or holes). This modification of the Fermi level can significantly impact the density of states and, consequently, the Tc.
-
Chemical Pressure: Dopant atoms with different ionic radii than the host atoms can induce localized lattice strain, effectively applying "chemical pressure." This can alter bond lengths and angles, influencing the phonon spectrum and electron-phonon coupling, which are crucial for conventional superconductivity.
-
Magnetic Effects: The introduction of magnetic ions can lead to pair-breaking effects, which are generally detrimental to superconductivity.
While direct experimental data on doped SmH₃ is scarce in publicly available literature, insights can be drawn from related systems. For instance, in samarium-doped iron-based superconductors like Sr₁₋ₓSmₓFeAsF, the substitution of divalent Sr with trivalent Sm introduces electron carriers and induces superconductivity, with Tc reaching as high as 56 K.[1] Similarly, in SmFeAsO, cobalt and fluorine doping have been shown to induce superconductivity.[2] These examples underscore the potential of doping to significantly modulate the superconducting properties of samarium-containing compounds.
Experimental Protocols
The investigation of doping effects on SmH₃ requires a systematic approach encompassing synthesis under high pressure, followed by comprehensive characterization.
Synthesis of Doped SmH₃
The synthesis of SmH₃ and its doped variants necessitates high-pressure and high-temperature conditions, typically achieved using a diamond anvil cell (DAC) coupled with laser heating.
Protocol: High-Pressure Synthesis of Doped Samarium Hydride (Sm₁₋ₓMₓH₃)
-
Precursor Preparation:
-
Begin with high-purity samarium (Sm) metal and a chosen dopant metal (M). The dopant could be an alkali earth metal (e.g., Ca, Sr for hole doping), another rare earth element (e.g., La, Y for isoelectronic substitution with varying ionic radii), or a transition metal.
-
Prepare a homogenous mixture of Sm and the dopant metal in the desired stoichiometric ratio (e.g., Sm₀.₉₅M₀.₀₅). This can be achieved by arc melting the constituent metals in an inert atmosphere to form an alloy.
-
Alternatively, for volatile dopants or those that do not readily alloy with samarium, co-loading of fine powders of the individual elements into the DAC might be necessary.
-
-
Diamond Anvil Cell (DAC) Loading:
-
A gasket, typically made of rhenium or tungsten, is pre-indented to create a sample chamber.
-
A small piece of the Sm-M alloy or the mixed powders is placed in the center of the sample chamber.
-
A hydrogen-rich precursor, such as ammonia borane (NH₃BH₃) or paraffin oil, is loaded into the chamber to serve as the hydrogen source.
-
A pressure-transmitting medium (e.g., NaCl or KBr) may be used to ensure quasi-hydrostatic conditions.
-
Ruby spheres are included for in-situ pressure calibration via ruby fluorescence spectroscopy.
-
-
Pressurization and Laser Heating:
-
The DAC is gradually pressurized to the target pressure, which for SmH₃ is typically in the range of 100-200 GPa.
-
In-situ X-ray diffraction (XRD) should be performed during compression to monitor for structural phase transitions of the Sm-M alloy.
-
Once the target pressure is reached, the sample is heated to temperatures of 1000-2000 K using a double-sided laser heating system.
-
The temperature is monitored using pyrometry.
-
The laser heating promotes the reaction between the Sm-M alloy and hydrogen, leading to the formation of the doped hydride phase.
-
-
Sample Recovery and Characterization:
-
After heating, the sample is quenched to room temperature.
-
The pressure is then slowly released.
-
The recovered sample can be characterized using various techniques as described below.
-
Characterization Techniques
A suite of characterization techniques is essential to confirm the synthesis of the desired doped phase and to measure its superconducting properties.
| Technique | Purpose |
| In-situ X-ray Diffraction (XRD) | To determine the crystal structure of the synthesized doped hydride under pressure and confirm the incorporation of the dopant into the SmH₃ lattice by observing shifts in the diffraction peaks. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | To verify the elemental composition and the actual doping concentration in the synthesized sample. |
| Electrical Resistance Measurements | To determine the critical temperature (Tc) by observing the sharp drop in electrical resistance to zero. This is typically performed using a four-probe method within the DAC. |
| Magnetic Susceptibility Measurements | To confirm the bulk nature of superconductivity through the observation of the Meissner effect (expulsion of magnetic field). This is often done using a superconducting quantum interference device (SQUID) magnetometer on recovered samples if they are stable at ambient pressure, or with in-situ techniques in the DAC. |
| Raman Spectroscopy | To probe the vibrational modes (phonons) of the doped SmH₃ lattice. Changes in the Raman spectra upon doping can provide insights into the effects on the crystal structure and electron-phonon coupling. |
Theoretical Modeling and Signaling Pathways
First-principles calculations based on density functional theory (DFT) are invaluable for predicting the stability, electronic structure, and superconducting properties of doped SmH₃.
Computational Methodology
-
Structure Prediction: Use crystal structure prediction algorithms (e.g., USPEX, CALYPSO) to identify the most stable crystal structures of Sm₁₋ₓMₓH₃ at various pressures and doping concentrations.
-
Electronic Structure Calculations: Perform DFT calculations to obtain the electronic band structure and density of states (DOS). This will reveal how doping modifies the electronic properties near the Fermi level.
-
Phonon Calculations: Use density functional perturbation theory (DFPT) to calculate the phonon dispersion curves and the phonon density of states. The presence of imaginary phonon frequencies would indicate dynamical instability of the predicted structure.
-
Electron-Phonon Coupling (EPC) Calculations: The strength of the EPC can be calculated using the Eliashberg formalism. The isotropic Eliashberg spectral function α²F(ω) and the total EPC parameter λ are key quantities to compute.
-
Tc Prediction: The critical temperature can be estimated using the Allen-Dynes modified McMillan equation, which takes λ and the logarithmic average phonon frequency (ωlog) as inputs.
Logical Workflow for Theoretical Investigation
Caption: Theoretical workflow for predicting doping effects in SmH₃.
Data Presentation
Quantitative data from both experimental and theoretical studies should be organized for clear comparison.
Table 1: Hypothetical Experimental Data for Doped SmH₃ at 150 GPa
| Dopant (M) | Doping Level (x) | Lattice Parameter a (Å) | Tc (K) |
| - | 0 | 3.54 | 180 |
| Ca | 0.05 | 3.55 | 175 |
| Ca | 0.10 | 3.56 | 168 |
| La | 0.05 | 3.53 | 182 |
| La | 0.10 | 3.52 | 185 |
| Y | 0.05 | 3.54 | 179 |
Table 2: Hypothetical Theoretical Predictions for Doped SmH₃ at 150 GPa
| Dopant (M) | Doping Level (x) | Electron-Phonon Coupling (λ) | ωlog (K) | Predicted Tc (K) |
| - | 0 | 2.5 | 1200 | 181 |
| Ca | 0.05 | 2.4 | 1190 | 174 |
| Ca | 0.10 | 2.3 | 1180 | 165 |
| La | 0.05 | 2.55 | 1210 | 183 |
| La | 0.10 | 2.6 | 1220 | 186 |
| Y | 0.05 | 2.48 | 1205 | 178 |
Concluding Remarks
The exploration of doping effects on the critical temperature of SmH₃ is a promising, yet uncharted, area of research in high-pressure superconductivity. The protocols and theoretical frameworks outlined in this document provide a roadmap for systematic investigations. By drawing parallels with other doped superconducting systems, researchers can strategically select dopants to induce hole or electron doping, as well as chemical pressure, to tune the superconducting properties of SmH₃. A close synergy between high-pressure synthesis and characterization experiments and first-principles theoretical calculations will be paramount in advancing our understanding and potentially discovering new high-Tc superconductors based on the samarium hydride system.
References
Application Note & Protocol: A General Methodology for the Synthesis and Superconductivity Characterization of High-Pressure Samarium Hydride (SmH₃)
Audience: Researchers, scientists, and materials development professionals.
Disclaimer: The experimental realization of a superconducting phase in the samarium-hydrogen system at high pressure has not been conclusively reported in peer-reviewed literature to date. The following application note and protocol are based on established experimental techniques for the synthesis and characterization of other high-pressure superconducting hydrides, such as LaH₁₀ and H₃S. The quantitative data presented are derived from theoretical predictions and should be considered hypothetical until experimentally verified.
Introduction
The quest for room-temperature superconductivity has been significantly advanced by the discovery of high-critical temperature (Tc) superconductivity in hydrogen-rich materials under extreme pressures.[1] Theoretical calculations suggest that various metallic hydrides, including those of rare-earth metals like samarium, could exhibit superconductivity at achievable pressures.[2][3] This document outlines a comprehensive, albeit prospective, experimental framework for the in-situ synthesis of samarium trihydride (SmH₃) and the subsequent measurement of its superconducting properties within a diamond anvil cell (DAC). The protocols described herein are standard in the field of high-pressure physics and provide a robust starting point for the experimental investigation of novel superconducting hydrides.
Predicted Superconducting Properties of Samarium Hydrides
Computational studies are crucial in guiding the experimental search for new superconductors by predicting stable crystal structures and their physical properties at high pressures. While SmH₃ is the focus of this protocol, theoretical work has explored various samarium hydride stoichiometries. The table below summarizes theoretical predictions for samarium hydrides, which can guide initial experimental parameters.
| Stoichiometry | Predicted Stable Pressure (GPa) | Predicted Crystal Structure | Predicted Superconducting Critical Temperature (Tc) (K) |
| SmH₂ | ~200 | P6/mmm | Low Tc predicted |
| SmH₆ | ~200 | Im-3m | Theoretical investigation ongoing |
| SmH₃ | (Hypothetical) | (To be determined) | (To be determined) |
Note: Data for SmH₂ and SmH₆ are from computational studies.[2][4] Properties for SmH₃ remain largely unexplored theoretically and are the target for the experimental protocol outlined below.
Experimental Workflow
The overall experimental process for synthesizing and characterizing a high-pressure hydride is a multi-step procedure requiring specialized equipment. The workflow is illustrated in the diagram below.
Caption: Experimental workflow for high-pressure hydride synthesis and characterization.
Detailed Experimental Protocols
Protocol 1: High-Pressure Synthesis of SmH₃ in a Diamond Anvil Cell
This protocol describes the in-situ synthesis of samarium hydride from elemental samarium and a hydrogen source via laser heating at high pressure.
Materials and Equipment:
-
Symmetric or panoramic diamond anvil cell (DAC) with beveled diamond anvils (culet size: 50-300 µm).
-
Rhenium or tungsten gasket.
-
High-purity samarium (Sm) foil or powder (~99.9%).
-
Hydrogen source: Liquid hydrogen (H₂) for cryogenic loading or ammonia borane (NH₃BH₃) for solid-state loading.
-
Ruby spheres for pressure calibration.
-
Gas loading system (for liquid H₂) or micromanipulator.
-
Double-sided pulsed infrared laser heating system (e.g., YAG or YLF laser).
-
Optical microscope.
-
In-situ X-ray diffraction (XRD) system (synchrotron source recommended).
Procedure:
-
Gasket Preparation: Pre-indent a rhenium gasket to a thickness of ~20-30 µm. Drill a sample chamber hole (diameter ~30-100 µm) in the center of the indentation using a laser drilling system or a micro-driller.
-
Electrode Deposition (for resistance measurement): For four-probe resistance measurements, deposit four metallic (e.g., gold or platinum) microelectrodes onto the culet of one diamond anvil using techniques like physical vapor deposition. The electrodes should extend from the edge of the culet into the sample area. An insulating layer (e.g., Al₂O₃) is typically deposited first to prevent shorting with the gasket.
-
Sample Loading:
-
Place a small piece of high-purity samarium foil into the gasket hole. All sample handling should be performed in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
-
Place a few ruby spheres near the samarium sample for pressure measurement via ruby fluorescence.
-
Hydrogen Source Loading:
-
Method A (Ammonia Borane): Place a small amount of ammonia borane powder adjacent to the samarium. Upon heating, it will decompose and release hydrogen.
-
Method B (Liquid Hydrogen): For a pure hydrogen environment, use a gas loading system to cryogenically load liquid H₂ into the sample chamber before sealing the DAC.
-
-
-
Pressurization: Assemble and seal the DAC. Gradually increase the pressure to the target synthesis pressure (e.g., starting at 100 GPa, guided by theoretical predictions) at room temperature. Monitor the pressure in-situ using the ruby fluorescence method.
-
Laser Heating Synthesis:
-
Position the DAC in the laser heating system.
-
Heat the samarium sample from both sides using the infrared laser to temperatures of 1500-2500 K. The laser power should be ramped up gradually.
-
Maintain the high temperature for several minutes to facilitate the reaction between samarium and hydrogen. A visual change in the sample often indicates a reaction has occurred.
-
-
Structural Characterization:
-
After heating, quench the sample to room temperature.
-
Perform in-situ synchrotron X-ray diffraction on the synthesized material to identify the crystal structure and confirm the formation of a samarium hydride phase.
-
Protocol 2: Electrical Transport Measurement for Tc Determination
This protocol details the measurement of electrical resistance as a function of temperature to identify the superconducting transition.
Equipment:
-
DAC with pre-patterned electrodes (from Protocol 4.1).
-
Cryostat with a temperature controller (e.g., a Helium-3 or dilution refrigerator system).
-
Low-frequency AC resistance bridge or a combination of a current source and a nanovoltmeter.
-
Magnet for applying an external magnetic field.
Procedure:
-
Mounting and Wiring: Mount the DAC onto the cryostat sample stage. Connect the external measurement leads to the electrical contacts of the DAC.
-
Cool-Down Cycle:
-
Cool the DAC from room temperature to the lowest achievable temperature (e.g., < 2 K) at a controlled rate.
-
During cooling, continuously measure the four-probe electrical resistance of the sample at a fixed pressure. Use a low-frequency AC current to minimize heating effects.
-
-
Identification of Superconducting Transition:
-
A sharp drop in resistance to zero (or near-zero, within the noise floor of the instrument) indicates a superconducting transition. The critical temperature (Tc) is typically defined as the midpoint of this transition.
-
-
Magnetic Field Dependence:
-
Repeat the resistance vs. temperature measurements under various applied magnetic fields.
-
The superconducting transition should shift to lower temperatures with increasing magnetic field. This behavior is a key characteristic of superconductivity. Plotting Tc versus the applied magnetic field allows for the determination of the upper critical magnetic field (Hc2).
-
-
Pressure Dependence: Repeat the entire measurement process at different pressures to map out the Tc-Pressure phase diagram for SmH₃.
Protocol 3: Magnetic Susceptibility Measurement for Meissner Effect Confirmation
This protocol describes the confirmation of superconductivity through the detection of the Meissner effect (the expulsion of a magnetic field from the superconductor).
Equipment:
-
DAC prepared with the synthesized sample.
-
Cryostat.
-
Integrated miniature SQUID (Superconducting Quantum Interference Device) magnetometer or a similar sensitive magnetic sensor positioned near the DAC sample chamber.
Procedure:
-
Zero-Field Cooling (ZFC):
-
Cool the sample in the DAC to a temperature well below the expected Tc in the absence of an applied magnetic field.
-
Apply a small magnetic field.
-
Warm the sample up through the transition temperature while measuring the magnetic moment. A sharp change from a diamagnetic signal (negative susceptibility) to a paramagnetic or zero signal as the sample transitions to the normal state confirms the Meissner effect.
-
-
Field Cooling (FC):
-
Apply a small magnetic field while the sample is above Tc.
-
Cool the sample through the transition temperature while measuring the magnetic moment. In the field-cooled measurement, some magnetic flux may be trapped, resulting in a smaller diamagnetic signal compared to the ZFC measurement. This difference between ZFC and FC curves is characteristic of bulk superconductivity.
-
References
Application Notes and Protocols for Handling Air-Sensitive Samarium Hydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium hydrides are highly reactive compounds that exhibit significant air and moisture sensitivity. Their potent reducing capabilities make them valuable reagents in organic synthesis and materials science. However, their reactivity also presents considerable handling challenges. Exposure to atmospheric oxygen and water can lead to rapid decomposition, loss of reactivity, and potentially hazardous situations.[1][2] Therefore, strict adherence to air-free handling techniques is paramount for successful and safe experimentation.
This document provides detailed protocols and guidelines for the safe and effective handling of air-sensitive samarium hydrides. The procedures outlined below are based on established best practices for managing pyrophoric and air-sensitive materials and should be implemented in conjunction with all institutional safety protocols.[3][4][5]
Properties and Hazards of Samarium Hydrides
Samarium metal itself reacts slowly with oxygen under normal conditions but burns readily to form samarium(III) oxide.[2] It also reacts slowly with cold water and more rapidly with hot water to form samarium hydroxide and hydrogen gas.[2] While specific quantitative data on the decomposition rates of various samarium hydrides in air is not extensively documented, their reactivity is expected to be high, necessitating the use of inert atmosphere techniques.
Key Hazards:
-
Pyrophoricity: Many metal hydrides are pyrophoric, meaning they can ignite spontaneously in air.[6][7] While not all samarium hydrides are explicitly classified as pyrophoric, it is prudent to treat them as such.
-
Reaction with Water: Contact with water or protic solvents will lead to the evolution of flammable hydrogen gas and decomposition of the hydride.[2]
-
Irritant: As with many reactive metal compounds, samarium hydrides and their decomposition products may be irritating to the skin, eyes, and respiratory tract.
Required Equipment and Inert Atmosphere Techniques
The manipulation of samarium hydrides necessitates the use of specialized equipment to maintain an inert atmosphere, typically high-purity argon or nitrogen.[1][8]
Primary Equipment:
-
Glovebox: A glovebox provides the most controlled environment for handling highly air-sensitive solids.[3][6] The atmosphere within the glovebox should be continuously circulated through a catalyst to remove oxygen and moisture, maintaining levels in the low parts-per-million (ppm) range.
-
Schlenk Line: A Schlenk line is a dual-manifold system that provides both a vacuum and a source of inert gas.[8][9][10] It is essential for reactions, filtrations, and transfers of air-sensitive materials in glassware.
Ancillary Equipment:
-
Schlenk flasks and other specialized glassware
-
Cannulas (double-tipped needles) for liquid transfers[11][12]
-
Septa and syringes for smaller volume liquid transfers[6][13]
Experimental Protocols
Preparation and Drying of Glassware
All glassware must be meticulously dried to remove adsorbed water before use.[9][13]
Protocol:
-
Clean and assemble all necessary glassware.
-
Place the glassware in an oven at a minimum of 125°C for at least 4 hours, preferably overnight.[12][13]
-
Hot glassware should be assembled and connected to the Schlenk line while still warm and immediately subjected to several vacuum/inert gas cycles to remove any remaining atmospheric contaminants.[8][9]
-
Grease all ground-glass joints with a high-vacuum grease to ensure an airtight seal.[13]
Handling Solid Samarium Hydrides in a Glovebox
Protocol:
-
Ensure the glovebox atmosphere is within the required purity specifications (typically <1 ppm O₂ and H₂O).
-
Introduce the sealed container of samarium hydride and all necessary spatulas, weighing boats, and vials into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for the prescribed number of cycles (typically 3-5).
-
Once inside the glovebox, carefully open the container of the samarium hydride.
-
Weigh the desired amount of the solid into a pre-tared vial.
-
Securely seal the vial and the main container of the samarium hydride.
-
The sealed vial can now be removed from the glovebox via the antechamber for use in a reaction.
Transferring Solid Samarium Hydrides Using a Schlenk Line
For less sensitive solids or when a glovebox is unavailable, a positive pressure of inert gas can be used.[9]
Protocol:
-
Connect the reaction flask (Schlenk flask) to the Schlenk line and perform at least three vacuum/inert gas cycles to ensure an inert atmosphere.[9]
-
Maintain a positive flow of inert gas out of the flask.
-
Briefly remove the stopper or septum and add the samarium hydride to the flask using a powder funnel under the counter-flow of inert gas.
-
Quickly reseal the flask.
-
Purge the flask with several more vacuum/inert gas cycles.
Handling Samarium Hydride Solutions
Solutions of samarium hydrides must be prepared using anhydrous, deoxygenated solvents.
Solvent Degassing Protocol (Freeze-Pump-Thaw):
-
Place the solvent in a Schlenk flask and attach it to the Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to the vacuum to remove gases from the headspace.
-
Close the stopcock to the vacuum and thaw the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.[1]
-
Backfill the flask with inert gas.
Cannula Transfer of Solutions:
This is the preferred method for transferring larger volumes of air-sensitive solutions.[11][12]
-
Ensure both the donor and receiving flasks are under a positive pressure of inert gas.
-
Insert one end of the cannula through the septum of the donor flask, ensuring the needle tip is below the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
Gently increase the inert gas pressure in the donor flask (or slightly vent the receiving flask) to initiate the liquid transfer.
-
Once the transfer is complete, remove the cannula from the receiving flask first, then from the donor flask.
Data Presentation
| Compound/Material | Reactivity with Air (O₂) | Reactivity with Water (H₂O) | Notes |
| Samarium Metal | Tarnishes slowly, burns readily when heated[2] | Reacts slowly with cold water, rapidly with hot water[2] | Forms Sm₂O₃ and Sm(OH)₃ respectively. |
| General Metal Hydrides | Often pyrophoric, reacting spontaneously[6][7] | Reacts to produce H₂ gas and the corresponding metal hydroxide[6][7] | Reactivity varies based on the metal and stoichiometry. |
| SmH₂ | Assumed to be highly reactive | Assumed to be highly reactive | Specific kinetic data is not readily available.[14] |
| [(CpAr5)SmII(μ-H)(DABCO)]₂ | Highly air-sensitive[15][16] | Decomposes in the presence of protic sources | A well-defined molecular samarium(II) hydride complex.[15][16] |
Visualizations
Experimental Workflows
The following diagrams illustrate the key workflows for handling air-sensitive samarium hydrides.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. Samarium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ionicviper.org [ionicviper.org]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Multi-electron redox reactivity of a samarium(ii) hydrido complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-electron redox reactivity of a samarium(ii) hydrido complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unlocking the Potential of Samarium Hydride: A Guide to Computational Simulation
For Immediate Release
Palo Alto, CA – December 24, 2025 – In the ongoing quest for novel superconducting materials, samarium hydrides have emerged as a promising area of research. To facilitate advancements in this field, detailed application notes and protocols for the computational simulation of SmH3 properties are now available. These resources are designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the structural, electronic, and vibrational characteristics of this intriguing material.
The provided protocols offer a comprehensive guide to employing Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT) to predict the properties of SmH3. These methodologies are critical for understanding the material's potential for high-temperature superconductivity.
I. Computational Methodology
First-principles calculations based on DFT are the cornerstone for simulating the properties of SmH3. The following parameters, successfully applied in the study of samarium hydrides, provide a robust starting point for accurate simulations.
Software: Quantum Espresso, a widely-used open-source package for electronic structure calculations.
Methodology:
-
Crystal Structure Prediction: Ab initio random structure searching (AIRSS) can be employed to identify stable crystal structures of SmH3 under high pressure.
-
Electronic Structure: The electronic band structure and density of states (DOS) are calculated using DFT. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional is a suitable choice. Ultrasoft pseudopotentials (USPP) are used to describe the interaction between core and valence electrons.
-
Phonon Properties: The vibrational properties, including phonon dispersion and the phonon density of states (PHDOS), are determined using DFPT.
-
Electron-Phonon Coupling: The strength of the interaction between electrons and phonons, a key indicator of conventional superconductivity, is calculated within the DFPT framework.
-
Superconducting Transition Temperature (Tc): The Allen-Dynes modified McMillan equation is utilized to estimate the superconducting transition temperature from the calculated electron-phonon coupling properties.
II. Key Simulation Parameters
For reliable and reproducible results, the following computational parameters are recommended:
| Parameter | Value | Description |
| Software Package | Quantum Espresso | An integrated suite of open-source computer codes for electronic-structure calculations. |
| Exchange-Correlation Functional | PBE (Perdew-Burke-Ernzerhof) | A widely used functional within the Generalized Gradient Approximation (GGA). |
| Pseudopotentials | USPP (Ultrasoft Pseudopotentials) | Efficiently describes the interaction between ion cores and valence electrons. |
| Kinetic Energy Cutoff | 600 eV | Defines the plane-wave basis set size for the electronic wavefunctions. |
| k-point Mesh (SCF) | 2π × 0.01 Å⁻¹ | A measure of the density of points used to sample the Brillouin zone for self-consistent field calculations. |
| q-point Grid (Phonons) | 6 × 6 × 6 | Defines the grid for sampling the Brillouin zone in phonon calculations using DFPT. |
III. Protocols for Simulating SmH3 Properties
A. Protocol for Crystal Structure Prediction and Relaxation
-
Input File Preparation: Create an input file for the pw.x code in Quantum Espresso. Define the initial crystal structure of SmH3, specifying the lattice parameters and atomic positions. If the crystal structure is unknown, utilize a structure prediction method like AIRSS.
-
Self-Consistent Field (SCF) Calculation: Perform a self-consistent field calculation to obtain the ground-state electronic density. Use the parameters outlined in the table above.
-
Structural Relaxation: Perform a variable-cell relaxation (vc-relax) to fully optimize the lattice parameters and atomic positions by minimizing the forces and stress on the simulation cell.
-
Convergence Checks: Ensure convergence with respect to the kinetic energy cutoff and k-point mesh by systematically increasing these parameters until the total energy and forces are converged to a desired threshold.
B. Protocol for Electronic Structure Calculation
-
Non-Self-Consistent Field (NSCF) Calculation: Using the converged charge density from the relaxed structure, perform a non-self-consistent field calculation along a high-symmetry path in the Brillouin zone to obtain the electronic band structure.
-
Density of States (DOS) Calculation: Perform a separate NSCF calculation on a denser k-point grid to obtain an accurate density of states.
-
Data Analysis: Plot the electronic band structure and the total and projected density of states to analyze the electronic properties, such as the metallic character and the contribution of different orbitals to the states near the Fermi level.
C. Protocol for Phonon and Superconductivity Calculations
-
Phonon Calculation: Use the ph.x code in Quantum Espresso to perform a DFPT calculation on a grid of q-points to compute the dynamical matrices.
-
Interatomic Force Constants: Use the q2r.x code to transform the dynamical matrices from reciprocal space to real space to obtain the interatomic force constants.
-
Phonon Dispersion and DOS: Use the matdyn.x code to calculate the phonon dispersion curves along a high-symmetry path and the phonon density of states from the interatomic force constants.
-
Electron-Phonon Coupling Calculation: Run a full DFPT calculation to obtain the electron-phonon coupling matrix elements.
-
Eliashberg Spectral Function: Calculate the Eliashberg spectral function, α²F(ω), which describes the strength of the electron-phonon interaction as a function of phonon frequency.
-
Tc Estimation: Integrate the Eliashberg spectral function to obtain the electron-phonon coupling constant (λ) and the logarithmic average phonon frequency (ωlog). Use these values in the Allen-Dynes modified McMillan equation to estimate the superconducting transition temperature (Tc).
IV. Visualization of Computational Workflow
A clear understanding of the computational workflow is essential for successful simulations. The following diagrams, generated using the DOT language, illustrate the logical steps involved in the simulation of SmH3 properties.
Caption: A comprehensive workflow for the first-principles simulation of SmH3 properties.
Caption: The logical relationship between electronic and phonon properties leading to superconductivity.
These detailed notes and protocols are intended to standardize and streamline the computational investigation of SmH3, ultimately accelerating the discovery and design of new high-temperature superconducting materials.
Synthesis of Samarium Deuteride for Isotopic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium deuteride (SmD₂) and its non-stoichiometric variants are of significant interest for isotopic studies across various scientific disciplines. In materials science and condensed matter physics, the substitution of hydrogen with deuterium dramatically alters the neutron scattering cross-section, enabling more precise structural and magnetic characterization through neutron diffraction techniques. This is crucial for fundamental studies of metal-hydrogen systems. In the realm of drug development and metabolic research, deuterium labeling is a powerful tool to investigate reaction mechanisms, determine kinetic isotope effects, and modify the metabolic stability of pharmacologically active compounds.
These application notes provide detailed protocols for the synthesis of high-purity samarium deuteride suitable for a range of isotopic studies. The primary synthesis route detailed is the direct gas-phase reaction of samarium metal with high-purity deuterium gas, a method that offers excellent control over isotopic enrichment and stoichiometry.
Experimental Protocols
Gas-Phase Synthesis of Samarium Deuteride (SmD₂)
This protocol outlines the direct synthesis of samarium deuteride from metallic samarium and deuterium gas.
Materials and Equipment:
-
High-purity samarium metal (≥99.9%), preferably as shavings or a freshly filed ingot to maximize surface area.
-
High-purity deuterium gas (D₂), with isotopic enrichment of ≥99.8%.
-
Sieverts-type apparatus or a similar high-vacuum gas handling system.
-
Tube furnace capable of reaching at least 800°C.
-
Quartz or alumina reaction tube.
-
Inert atmosphere glovebox (e.g., argon-filled).
-
High-vacuum pump (turbomolecular or diffusion pump) capable of reaching ≤ 10⁻⁶ torr.
-
Pressure transducers and temperature controllers.
Protocol:
-
Preparation of Samarium Metal: Inside an inert atmosphere glovebox, mechanically clean the surface of the samarium metal ingot using a file to remove the oxide layer. If using shavings, ensure they are fresh and have been stored under an inert atmosphere.
-
Assembly of the Reaction System: Place the cleaned samarium metal into the reaction tube. Assemble the tube within the furnace and connect it to the Sieverts apparatus.
-
System Evacuation and Degassing: Evacuate the entire system to a high vacuum (≤ 10⁻⁶ torr). While maintaining the vacuum, slowly heat the furnace to 600°C and hold for several hours to degas the samarium metal and the internal surfaces of the apparatus.
-
Activation of Samarium: After degassing, cool the sample to approximately 400°C. This is a typical activation temperature to ensure the samarium surface is highly reactive towards deuterium.
-
Introduction of Deuterium Gas: Isolate the reaction chamber from the vacuum pump. Introduce a calibrated volume of high-purity deuterium gas into the Sieverts apparatus. The amount of gas will determine the final stoichiometry. For SmD₂, this corresponds to a D:Sm molar ratio of 2:1.
-
Deuteration Reaction: Open the valve to the reaction chamber to expose the activated samarium to the deuterium gas. The absorption of deuterium is an exothermic process. Monitor the pressure within the system; a rapid decrease in pressure indicates the formation of samarium deuteride. The reaction is typically complete within a few hours, signaled by the stabilization of the pressure.
-
Annealing and Homogenization: Once the pressure has stabilized, indicating the completion of the initial absorption, the sample can be annealed at a slightly higher temperature (e.g., 450-500°C) for several hours to ensure homogeneity of the deuteride phase.
-
Cooling and Sample Recovery: Cool the reaction chamber to room temperature under a static deuterium atmosphere. Transfer the reaction tube into an inert atmosphere glovebox before opening to recover the brittle, dark-grey samarium deuteride product.
-
Storage: Store the synthesized samarium deuteride in a sealed container under an inert atmosphere to prevent oxidation.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis and characterization of samarium deuteride.
Table 1: Synthesis Parameters for Samarium Deuteride
| Parameter | Value |
| Starting Material Purity | Samarium Metal, ≥99.9% |
| Deuterium Gas Isotopic Purity | ≥99.8% |
| Activation Temperature | ~400°C |
| Reaction Temperature | 400 - 500°C |
| Deuterium Pressure | 10 - 1000 mbar |
| Typical Reaction Time | 2 - 6 hours |
| Theoretical Yield | Stoichiometric |
| Product Appearance | Dark-grey, brittle solid |
Table 2: Characterization Data for Samarium Deuteride (SmD₂)
| Property | Typical Value | Characterization Technique |
| Crystal Structure | Face-Centered Cubic (Fluorite type) | X-ray Diffraction, Neutron Diffraction |
| Space Group | Fm-3m | X-ray Diffraction, Neutron Diffraction |
| Lattice Parameter (a) at RT | ~5.37 Å | X-ray Diffraction, Neutron Diffraction |
| Phase Purity | >95% | X-ray Diffraction |
| Isotopic Enrichment (D) | >99.5% | Mass Spectrometry |
Visualizations
Experimental Workflow for Samarium Deuteride Synthesis
Caption: Gas-phase synthesis workflow for samarium deuteride.
Logical Relationship of Synthesis and Characterization
Caption: Interplay between synthesis and characterization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Single-Phase Samarium Trihydride (SmH₃)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of single-phase samarium trihydride (SmH₃). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guide
Q1: My synthesis resulted in a mixture of phases, not single-phase SmH₃. What are the likely causes and how can I resolve this?
A: The presence of mixed phases, typically samarium dihydride (SmH₂) and unreacted samarium, is a common challenge. This often arises from incomplete hydrogenation.
Possible Causes and Solutions:
-
Insufficient Hydrogen Pressure: The formation of SmH₃ is a pressure-dependent process. Lower pressures favor the formation of the more stable SmH₂ phase.
-
Solution: Increase the hydrogen pressure during synthesis. High-pressure environments, often achieved in a diamond anvil cell (DAC), are typically required for the synthesis of trihydrides of rare-earth metals.[1]
-
-
Inadequate Temperature: While high pressure is crucial, sufficient temperature is needed to overcome the activation energy for the hydrogenation reaction. However, excessive temperatures can also lead to decomposition.
-
Solution: Optimize the synthesis temperature. Laser heating within a DAC is a common technique to achieve the necessary localized high temperatures to drive the reaction to completion.[2]
-
-
Insufficient Reaction Time: The diffusion of hydrogen into the samarium lattice can be a slow process.
-
Solution: Increase the duration of the synthesis at the target pressure and temperature to ensure complete conversion to SmH₃.
-
Troubleshooting Workflow for Phase Impurity
Caption: Troubleshooting workflow for addressing phase impurity in SmH₃ synthesis.
Q2: I am having difficulty achieving the high pressures required for SmH₃ synthesis. What are some key considerations?
A: Achieving and maintaining the necessary high pressures (often in the GPa range) is a significant technical hurdle.
Key Considerations:
-
Equipment: A diamond anvil cell (DAC) is the standard apparatus for achieving the static high pressures needed for synthesizing many metal hydrides.[1][3]
-
Pressure Medium: The choice of pressure-transmitting medium is critical to ensure hydrostatic conditions and to serve as the hydrogen source. Solid hydrogen is often used at these pressures.
-
Gasketing: Proper gasket material selection and pre-indentation are crucial for containing the sample and the hydrogen medium at extreme pressures.
-
Pressure Calibration: Accurate pressure measurement is essential. The ruby fluorescence method is a common technique for in-situ pressure calibration within a DAC.
Q3: My samarium sample appears to be passivated or unreactive. How can I address this?
A: Samarium is a reactive metal that can form a passivating oxide or hydroxide layer on its surface, which can inhibit hydrogenation.[4]
Solutions:
-
Surface Preparation: Ensure the starting samarium metal is clean and free from surface oxidation. This can be achieved by mechanical cleaning (e.g., scraping or filing) in an inert atmosphere (e.g., a glovebox) immediately before loading into the synthesis chamber.
-
Inert Atmosphere: All sample handling should be performed in a high-purity inert gas environment to prevent re-oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the expected crystal structures for samarium hydrides?
A: Samarium dihydride (SmH₂) typically adopts a face-centered cubic (fcc) structure.[5] As pressure is increased in a hydrogen-rich environment, it is expected to transform into the trihydride (SmH₃), which may have a different crystal structure. High-pressure studies on SmH₃ have been conducted, and structural phase transitions can be expected under compression.[1]
Q2: What are the typical synthesis conditions for rare-earth trihydrides?
A: The synthesis of rare-earth and other transition metal trihydrides generally requires high-pressure and high-temperature conditions.[2][3][6]
| Parameter | Typical Range/Method |
| Pressure | > 20 GPa, often significantly higher |
| Temperature | High temperatures, often achieved via laser heating in a DAC |
| Hydrogen Source | High-purity hydrogen gas, which becomes the pressure medium |
| Apparatus | Diamond Anvil Cell (DAC) |
Q3: What characterization techniques are suitable for identifying single-phase SmH₃?
A: Due to the high-pressure conditions of synthesis, in-situ characterization techniques are essential.
-
Synchrotron X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure and phase purity of the material at high pressure.[2]
-
Raman Spectroscopy: This can be used to probe the vibrational modes of the Sm-H bonds and to confirm the presence of the hydride phase.
Q4: Is SmH₃ thermodynamically stable at ambient conditions?
A: Many high-pressure hydrides are not thermodynamically stable at ambient pressure and temperature. They may be metastable, meaning they can exist for a period of time if kinetically hindered from decomposing.[6] The stability of SmH₃ upon decompression would need to be experimentally verified.
Experimental Protocols
Generalized High-Pressure Synthesis of this compound in a Diamond Anvil Cell
This protocol outlines a general procedure for the synthesis of SmH₃ based on techniques used for other metal trihydrides.[2][6] Specific parameters will need to be optimized for the Sm-H system.
1. Sample Preparation: a. In a high-purity inert atmosphere (glovebox), mechanically clean the surface of a small piece of samarium metal to remove any oxide layer. b. Place the cleaned samarium foil or powder into a pre-indented gasket.
2. Diamond Anvil Cell (DAC) Loading: a. Mount the gasket in the DAC. b. Load the DAC with high-purity hydrogen gas, which will serve as both the reactant and the pressure-transmitting medium. c. A ruby chip should be included for pressure calibration.
3. Pressurization and Synthesis: a. Gradually increase the pressure in the DAC to the target synthesis pressure (e.g., > 30 GPa). Monitor the pressure using the ruby fluorescence method. b. Once the target pressure is reached, use in-situ laser heating to increase the temperature of the sample chamber to initiate the hydrogenation reaction. c. Maintain the high-pressure and high-temperature conditions for a sufficient duration to allow for the complete conversion of Sm to SmH₃.
4. In-situ Characterization: a. Perform in-situ synchrotron XRD measurements at various pressures and temperatures to monitor the phase transitions from Sm to SmH₂ and finally to SmH₃. b. Collect Raman spectra to confirm the formation of Sm-H bonds.
Logical Flow for High-Pressure Synthesis
Caption: Generalized experimental workflow for the high-pressure synthesis of SmH₃.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Samarium - Wikipedia [en.wikipedia.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. High-pressure synthesis and characterization of iridium trihydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing SmH3 at Ambient Pressure
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the synthesis and stabilization of samarium trihydride (SmH3) at ambient pressure. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in stabilizing SmH3 at ambient pressure?
This compound (SmH3) is typically a high-pressure phase, meaning it is thermodynamically stable only under significant applied pressure. The primary challenge is that upon release of this pressure, the compound tends to decompose back into a more stable lower hydride (like SmH2) or the constituent elements. Overcoming the large energy barrier that prevents the high-pressure phase from existing under normal conditions is the core difficulty.
Q2: What are the known stable phases of the Samarium-Hydrogen system?
The Sm-H system exhibits different phases depending on pressure and temperature. At ambient pressure, samarium dihydride (SmH2) is a stable phase. The trihydride (SmH3) phase has been synthesized and studied at high pressures, with studies showing pressure-induced structural transitions at pressures up to 30 GPa.[1] Generally, rare-earth trihydrides (REH3) transition to a cubic (Fm-3m) phase at high pressure, which is often a precursor for even more hydrogen-rich polyhydrides.[2]
Q3: What general strategies exist for stabilizing high-pressure hydrides at ambient conditions?
While a specific, proven method for SmH3 is an active area of research, several strategies are employed for analogous high-pressure materials:
-
Chemical Pre-compression: Introducing other elements into the crystal lattice can create internal chemical pressure that mimics the effect of external physical pressure, potentially lowering the pressure required for stability.[3]
-
Doping and Alloying: Substituting samarium with another element or creating ternary hydrides can alter the electronic structure and bonding, which may enhance stability at ambient pressure.[3][4]
-
Quenching: This involves the rapid release of pressure and/or temperature. The goal is to "trap" the material in its high-pressure metastable state before it has time to transform into a more stable phase. The success of this technique is highly dependent on the material's specific energy landscape.
-
Strain Engineering: Inducing strain in the material, for example by depositing it as a thin film on a substrate with a lattice mismatch, can sometimes stabilize an otherwise unstable phase.
Troubleshooting Guide
Problem 1: SmH3 phase is not forming during high-pressure synthesis.
-
Possible Cause: Insufficient pressure or temperature.
-
Solution: Ensure your experimental pressure exceeds the reported formation pressure for SmH3. The synthesis of many rare-earth polyhydrides requires not only high pressure but also heating (e.g., via laser heating in a diamond anvil cell) to overcome kinetic barriers.[2][5] Consult the pressure-temperature (P-T) phase diagram for the Sm-H system if available.
-
-
Possible Cause: Hydrogen source contamination or depletion.
-
Solution: Verify the purity of your hydrogen source. Ensure an adequate amount of hydrogen is loaded into the sample chamber to achieve the desired stoichiometry.
-
-
Possible Cause: Incorrect precursor material.
-
Solution: Start with high-purity samarium metal or samarium dihydride (SmH2) as the precursor. Contaminants like oxides can lead to the formation of unwanted side products.
-
Problem 2: The SmH3 phase forms at high pressure but decomposes immediately upon pressure release.
-
Possible Cause: Thermodynamic instability.
-
Solution: This is the fundamental challenge. Attempt to modify the composition by creating a ternary hydride (e.g., by adding a third element). Computational methods, such as Density Functional Theory (DFT), can help predict which elements might lead to a more stable structure at ambient pressure.[6]
-
-
Possible Cause: Slow depressurization rate.
-
Solution: Experiment with rapid quenching protocols. A very fast pressure release might not allow enough time for the crystal lattice to rearrange into the more stable low-pressure phase. This is often difficult to control and requires specialized equipment.
-
-
Possible Cause: Thermal decomposition.
-
Solution: If laser heating was used for synthesis, ensure the sample is sufficiently cooled before depressurization begins. Releasing pressure while the sample is still at a high temperature can accelerate decomposition kinetics.
-
Problem 3: Characterization results are ambiguous or show a mix of phases.
-
Possible Cause: Incomplete reaction during synthesis.
-
Solution: Increase the duration of heating at high pressure or use multiple heating cycles to ensure the reaction goes to completion.
-
-
Possible Cause: Sample bridging in the diamond anvil cell (DAC).
-
Solution: Ensure the sample is well-contained within the gasket hole and is not being partially shielded from pressure by the diamonds, which can create pressure gradients and result in a mix of phases.
-
-
Possible Cause: Partial decomposition during pressure release.
-
Solution: This indicates that the quenching was only partially successful. The presence of both SmH3 and its decomposition products (e.g., SmH2) is valuable data. Analyze the conditions to understand the decomposition pressure threshold.
-
Data Presentation
Table 1: Pressure-Induced Phase Transitions in Selected Rare-Earth Hydrides
| Hydride System | Low-Pressure Phase (Structure) | High-Pressure Phase (Structure) | Transition Pressure (GPa) | Notes |
| SmH3 | Hexagonal (P3c1) | Unknown/Cubic | Transition observed up to 30 GPa | High-pressure phase reverts upon pressure release.[1] |
| YH3 | Hexagonal (P63/mmc) | Cubic (Fm-3m) | > 1 GPa | The cubic phase can be stabilized at ambient pressure by substituting Y with 10 mol% Li.[2] |
| DyH3 | Hexagonal (P3c1) | Cubic (Fm-3m) | ~11 GPa | The cubic phase has been recovered at ambient conditions after decompression.[2] |
| LaH3 | Cubic (Fm-3m) | Rhombohedral/Other | ~40 GPa | Pressure-induced transformation is suggested to be related to hydrogen ordering.[2] |
Experimental Protocols
Protocol 1: General Method for High-Pressure Synthesis of REH3 in a Diamond Anvil Cell (DAC)
-
Precursor Preparation: A small chip of high-purity samarium (Sm) metal is polished to remove any surface oxide layer inside an inert atmosphere glovebox.
-
Gasket Preparation: A stainless steel or rhenium gasket is pre-indented to a desired thickness (e.g., 30-50 µm). A hole (e.g., 100-150 µm in diameter) is drilled in the center of the indentation to serve as the sample chamber.
-
DAC Loading:
-
The prepared Sm chip is placed inside the gasket hole.
-
A small ruby sphere is added for pressure calibration via ruby fluorescence.
-
The DAC is sealed, leaving a small gap, and transferred to a high-pressure gas loading system.
-
-
Hydrogen Loading: The DAC is placed in a chamber which is then evacuated and purged with pure hydrogen gas. The chamber is pressurized with H2 gas to a high pressure (e.g., >150 MPa) to cryogenically load liquid hydrogen into the sample chamber. The DAC is then fully sealed while at low temperature to trap the hydrogen.
-
Pressurization & Synthesis:
-
The DAC is warmed to room temperature. The pressure is gradually increased by tightening the screws of the DAC.
-
Pressure is monitored in-situ using the ruby fluorescence method.
-
Once the target pressure is reached (e.g., >10 GPa), the sample can be laser-heated to induce the reaction between Sm and H2 to form SmH3. Temperature is monitored via blackbody radiation analysis.
-
-
In-situ Characterization: Synchrotron X-ray Diffraction (XRD) or Raman spectroscopy is performed through the diamonds to confirm the crystal structure of the synthesized SmH3 phase at high pressure.
-
Quenching & Decompression: The laser is turned off and the sample is allowed to cool to room temperature. The pressure is then released, either slowly or rapidly (quenching), while monitoring the sample for phase changes using XRD or Raman.
-
Ex-situ Analysis: If the high-pressure phase is successfully recovered at ambient pressure, the DAC can be opened in an inert environment for further characterization.
Visualizations
Caption: High-pressure synthesis and recovery workflow for SmH3.
Caption: Troubleshooting logic for stabilizing high-pressure SmH3.
References
Technical Support Center: Optimizing Laser Heating for Samarium Trihydride (SmH₃) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing laser-heated diamond anvil cells (DACs) for the synthesis of samarium trihydride (SmH₃).
Troubleshooting Guide
This guide addresses common issues encountered during the laser-heated synthesis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No reaction observed despite laser heating | 1. Insufficient temperature. 2. Insufficient pressure. 3. Inefficient laser coupling with the samarium sample. 4. Hydrogen source is not releasing hydrogen effectively. | 1. Gradually increase laser power to raise the sample temperature. Ensure the temperature exceeds the predicted synthesis threshold (typically >1500 K). 2. Increase the pressure within the DAC. Theoretical calculations suggest stable samarium hydrides form at high pressures, potentially in the range of 50-200 GPa.[1][2][3] 3. Ensure the laser wavelength is appropriate for heating samarium. A thin film of a known laser absorber (e.g., platinum or tungsten) can be co-loaded with the samarium sample to improve heating. 4. If using a solid hydrogen source (e.g., paraffin oil, ammonia borane), ensure the laser is focused on the interface between the samarium and the hydrogen source to facilitate decomposition and hydrogen release. |
| Sample disappears or is destroyed upon heating | 1. Excessive laser power causing sample ablation. 2. Reaction with the diamond anvils at high temperatures. 3. Significant thermal pressure increase leading to gasket failure. | 1. Start with low laser power and increase it gradually. Use a stable, continuous-wave (CW) laser for more controlled heating.[4] 2. Use a thermal insulation layer (e.g., NaCl, KBr, or Al₂O₃) between the sample and the diamond anvils. 3. Monitor the pressure closely using ruby fluorescence before and after heating cycles. Increase pressure in smaller increments. |
| Formation of unintended phases (e.g., oxides, carbides) | 1. Presence of residual air or moisture in the sample chamber. 2. Reaction with the pressure-transmitting medium. 3. Carbon diffusion from the diamond anvils at very high temperatures. | 1. Thoroughly dry all components and perform sample loading in an inert atmosphere (e.g., an argon-filled glovebox). 2. Select an inert pressure-transmitting medium that is also a good hydrogen source, such as paraffin oil or ammonia borane. If not using a hydrogen-donating medium, load high-purity hydrogen gas. 3. Keep heating times as short as possible. Pulsed laser heating can sometimes mitigate carbon diffusion compared to continuous wave heating.[5] |
| Inconsistent or unstable temperature readings | 1. Poor thermal contact between the sample and the temperature probe (spectroradiometer focal point). 2. Misalignment of the laser heating spot and the temperature measurement spot. 3. Formation of a molten spot, which can have different emissivity. | 1. Ensure the temperature measurement is focused on a flat, opaque area of the sample. 2. Use a system with co-axial laser heating and temperature measurement paths. 3. Reduce laser power to avoid melting. Samarium's melting point is 1074 °C at ambient pressure but will increase with pressure.[6][7][8] |
| Difficulty confirming the formation of SmH₃ | 1. Weak diffraction signal from the newly formed hydride. 2. Overlapping diffraction peaks from the remaining samarium, gasket material, or pressure medium. 3. The synthesized phase is not SmH₃ but another samarium hydride (e.g., SmH₂).[1][2][3] | 1. Use a high-brilliance synchrotron X-ray source for in-situ diffraction measurements. 2. Use a gasket material with a simple and well-known diffraction pattern (e.g., rhenium). Carefully subtract the background and known peaks from other components. 3. Compare the obtained diffraction patterns with theoretical predictions for various samarium hydride phases (SmH₂, SmH₃, etc.) at the experimental pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the expected pressure and temperature conditions for SmH₃ synthesis?
While direct experimental data for laser-heated SmH₃ synthesis is scarce, theoretical studies on samarium hydrides at high pressure predict the formation of stable phases like SmH₂ at pressures around 200 GPa.[1][2][3] For rare earth hydrides in general, synthesis often requires pressures in the GPa range and temperatures exceeding 1500 K to overcome the activation energy for the reaction between the metal and hydrogen.
Q2: What is a suitable hydrogen source for SmH₃ synthesis in a DAC?
Several options can be employed:
-
Cryogenically loaded liquid hydrogen: This provides a pure hydrogen environment but requires specialized loading equipment.
-
High-pressure hydrogen gas: Loading the DAC with pure hydrogen gas is a direct method.
-
Solid or liquid hydrogen carriers: Paraffin oil, ammonia borane, or other hydrocarbons can be co-loaded with the samarium sample. The laser heating then serves to both heat the samarium and decompose the carrier to release hydrogen.[6]
Q3: How can I accurately measure the temperature of the samarium sample during laser heating?
Temperature is typically measured via spectroradiometry, by fitting the thermal emission spectrum of the heated spot to Planck's law.[9] It is crucial to ensure that the collection optics for the spectrometer are focused on the same spot that is being heated by the laser. For accurate measurements, a double-sided laser heating system can help achieve a more uniform temperature distribution.[4]
Q4: What are the key properties of samarium to consider for these experiments?
-
Melting Point: 1074 °C at ambient pressure, which increases with pressure.[6][7][8]
-
Crystal Structure: Samarium undergoes several phase transitions with increasing pressure. At ambient conditions, it has a rhombohedral structure.[10][11]
-
Reactivity: Samarium is quite reactive and readily oxidizes in air.[6][11] Therefore, sample handling and loading must be performed in an inert atmosphere.
Q5: How can I be sure that the synthesized product is this compound?
The primary method for phase identification in a DAC is in-situ X-ray diffraction (XRD). The obtained diffraction pattern should be compared with theoretical calculations or known crystal structures of samarium hydrides. Raman spectroscopy can also be a useful complementary technique to probe the vibrational modes of the Sm-H bonds.
Experimental Protocol: Laser-Heated Synthesis of this compound
This protocol outlines a general procedure for the synthesis of SmH₃ in a laser-heated diamond anvil cell.
1. Diamond Anvil Cell Preparation:
- Select diamond anvils with an appropriate culet size (e.g., 300 µm).
- Prepare a rhenium gasket by pre-indenting it to a thickness of approximately 30-40 µm.
- Drill a sample chamber in the center of the indentation with a diameter of about 100-150 µm.
2. Sample Loading:
- All loading procedures should be conducted in an inert atmosphere (e.g., an argon glovebox) to prevent oxidation of the samarium.
- Place a small ruby sphere into the sample chamber for pressure measurement.
- Load a small, thin piece of high-purity samarium foil into the chamber.
- Introduce the hydrogen source. This can be done by loading a piece of a solid hydrogen carrier next to the samarium or by cryogenically loading liquid hydrogen.
- If a non-hydrogen-donating pressure medium is desired for pressure homogeneity (e.g., neon or argon), it must be loaded cryogenically after the samarium and hydrogen source are in place.
3. Pressurization:
- Seal the DAC and gradually increase the pressure to the target pressure (e.g., 50 GPa) at room temperature.
- Measure the pressure by observing the fluorescence of the ruby sphere.
4. Laser Heating and Synthesis:
- Mount the DAC in the laser heating system.
- Align the laser beam to focus on the samarium sample.
- Begin heating the sample with a low-power continuous-wave laser.
- Simultaneously, collect the thermal emission spectrum to determine the temperature.
- Gradually increase the laser power until the desired synthesis temperature (e.g., 1500-2000 K) is reached.
- Maintain the temperature for several minutes to allow the reaction to proceed.
- Monitor for any visual changes in the sample through the microscope.
5. In-situ Characterization:
- While at high pressure and high temperature (or after quenching to high pressure and room temperature), perform in-situ X-ray diffraction to identify the crystal structure of the synthesized material.
- Collect diffraction patterns at various pressure points during decompression to study the stability of the synthesized hydride.
6. Data Analysis:
- Analyze the XRD patterns to determine the lattice parameters of the new phase.
- Compare the experimental results with theoretical predictions for SmH₃ and other possible samarium hydrides.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. [2208.01577] Computational prediction of samarium hydride at megabar pressure [arxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for in situ laser heating in the diamond anvil cell at an X-ray diffraction beamline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aemree.com [aemree.com]
- 7. nuclear-power.com [nuclear-power.com]
- 8. Samarium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Samarium - Wikipedia [en.wikipedia.org]
- 11. Samarium: Properties, Uses & Compounds Explained Simply [vedantu.com]
Technical Support Center: Diamond Anvil Cell (DAC) Experiments for SmH₃ Synthesis
This guide provides troubleshooting assistance for researchers encountering pressure loss during high-pressure synthesis of Samarium Hydride (SmH₃) and related compounds in diamond anvil cells.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of pressure loss in a DAC during a hydrogen-rich experiment like SmH₃ synthesis?
A1: Pressure loss in a DAC, especially when working with hydrogen, can be attributed to several factors. The most frequent causes include:
-
Gasket Failure: The gasket is the most common point of failure. Issues can range from insufficient pre-indentation, leading to plastic deformation, to the gasket material becoming brittle from hydrogen exposure (hydrogen embrittlement).[1][2]
-
Mechanical Relaxation: All components of the DAC, including the screws, backing plates, and the cell body itself, can experience minor mechanical relaxation over time, leading to a gradual decrease in the applied force.
-
Diamond Misalignment or Failure: If the opposing diamond anvils are not perfectly parallel, it can create stress concentration points, leading to gasket blowout or, in worst-case scenarios, diamond fracture.[3] While catastrophic failure is obvious, minor shifts in alignment can also cause slow leaks.
-
Hydrogen Diffusion: Hydrogen, being the smallest element, can diffuse into and through certain gasket materials, especially at the extreme pressures required for hydride synthesis.[1][2] This is a slow but steady cause of pressure drop.
-
Temperature Fluctuations: Changes in ambient temperature can cause thermal expansion or contraction of the DAC components, leading to significant pressure variations. This is particularly critical during laser heating, where large temperature gradients are created.[4]
-
Sample Chamber Deformation: The hole drilled into the gasket to serve as the sample chamber can deform under pressure, expanding asymmetrically or blowing out if the sample or pressure medium volume is too large.[3]
Q2: I've noticed a gradual pressure drop of about 10 GPa over 24 hours. Is this normal?
A2: A gradual pressure drop can be expected, but the rate is critical. A loss of 10 GPa in 24 hours is significant and indicates a stability issue that needs to be addressed. "Normal" relaxation is typically much lower, often in the range of 1-3 GPa over the same period, once the cell has stabilized after initial pressurization. The table below provides illustrative data on typical pressure loss rates and their potential causes.
Q3: Can the choice of gasket material significantly impact pressure stability with hydrogen?
A3: Absolutely. The gasket material is critical for containing hydrogen at high pressures. Rhenium (Re) and tungsten (W) are commonly used for their strength and stiffness.[5] However, even these materials can be susceptible to hydrogen embrittlement. For experiments involving hydrogen, selecting a high-quality, defect-free gasket material is paramount. Some researchers have also explored metallic glasses as gasket materials due to their high mechanical stability and lack of sharp diffraction peaks.[6]
Q4: My pressure drops dramatically every time I use the laser to heat the sample. Why?
A4: This is a common issue during the laser-assisted synthesis of hydrides. The intense local heating causes several effects:
-
Thermal Pressure Increase: The pressure medium and sample heat up, increasing the pressure locally.
-
Material Softening: The gasket material in the heated zone can soften, allowing it to flow or deform more easily.
-
Chemical Reactions: The synthesis of SmH₃ from samarium and a hydrogen source is an endothermic or exothermic reaction that can cause volume changes in the sample chamber. When the laser is turned off, the sample chamber rapidly cools, causing a sharp pressure drop. If the gasket has deformed during heating, the pressure may not return to its previous level. Careful, gradual heating and cooling cycles can help mitigate this.
Troubleshooting Guides
Guide 1: Diagnosing Sudden & Catastrophic Pressure Loss
This guide addresses rapid, significant pressure drops, often to ambient pressure.
| Symptom | Potential Cause | Diagnostic Step | Solution |
| Instantaneous pressure drop to zero. | Gasket Blowout or Diamond Fracture . | Visually inspect the DAC under a microscope. Look for a ruptured gasket wall or visible cracks/cleavage in a diamond anvil. | The experiment must be aborted. Replace the gasket. If a diamond is fractured, it must be replaced, and the cell alignment must be meticulously redone. |
| Rapid pressure loss over minutes. | Gasket Hole Expansion/Shift . | Observe the sample chamber under a microscope. Check if the hole has expanded asymmetrically or shifted significantly off-center.[3] | This often results from improper diamond alignment or a sample/medium volume that is too large for the chamber.[3] Re-evaluate the loading protocol and ensure perfect diamond alignment before the next experiment. |
| Pressure loss accompanied by visible extrusion of sample material. | Insufficient Gasket Support . | Examine the area around the sample chamber for extruded material. | The gasket may be too thin for the target pressure, or the sample chamber is too large relative to the culet size.[7] A common rule of thumb is to keep the sample chamber diameter to 1/3 to 1/2 of the culet diameter.[7] |
Guide 2: Addressing Slow & Gradual Pressure Loss
This guide focuses on persistent, slow pressure leaks over hours or days.
| Symptom | Potential Cause | Diagnostic Step | Solution |
| Consistent pressure drop of >5 GPa per day. | Mechanical Relaxation of Cell Components . | After initial pressurization, let the cell sit for several hours. Monitor the pressure. If it drops and then stabilizes, retighten the screws slightly to compensate. Repeat until stable. | This is a common break-in phenomenon. Allowing the cell to mechanically "settle" at an intermediate pressure before increasing to the final target pressure can help. |
| Slow, continuous pressure decrease that does not stabilize. | Hydrogen Diffusion / Gasket Permeability . | This is difficult to diagnose directly. It is often a process of elimination after ruling out mechanical issues. | Ensure the use of a high-quality, dense gasket material like Rhenium.[4] Consider using a thicker pre-indented gasket to increase the diffusion path length. |
| Pressure fluctuates with room temperature. | Thermal Instability . | Correlate pressure readings with the ambient temperature of the laboratory over a 24-hour period. | Maintain a stable laboratory temperature. For highly sensitive experiments, consider placing the DAC in a temperature-controlled enclosure. |
| Pressure drops after initial loading and sealing. | Insufficient Gas Loading Pressure . | This occurs during gas loading. The initial pressure of the compressed gas (e.g., H₂) might not be high enough to prevent significant volume loss upon initial compression. | When using a gas loading system, ensure the gas is compressed to a sufficiently dense state before sealing the DAC.[5] For hydrogen, this often requires cryogenic loading or high-pressure gas compressors.[8] |
Data Presentation
Table 1: Illustrative Pressure Loss Scenarios in DAC Experiments
Note: The following data are representative examples to illustrate common experimental observations and should not be considered absolute values.
| Scenario ID | Target Pressure (GPa) | Gasket Material | Observation | Rate of Loss | Probable Cause |
| A-01 | 150 | Rhenium | Initial drop of 5 GPa in 2 hours, then stabilizes. | ~2.5 GPa/hr (initial) | Mechanical Relaxation |
| A-02 | 120 | Stainless Steel | Steady pressure loss over 48 hours. | ~0.5 GPa/hr | Hydrogen Diffusion / Gasket Permeability |
| A-03 | 180 | Rhenium | Catastrophic loss from 180 GPa to 0 GPa instantly. | >100 GPa/sec | Gasket Blowout |
| A-04 | 160 | Rhenium | 20 GPa loss immediately following a laser heating cycle. | N/A (Event-driven) | Thermal Gradient / Gasket Deformation |
| A-05 | 100 | Tungsten | Pressure fluctuates by ±3 GPa over a day/night cycle. | N/A (Fluctuation) | Ambient Temperature Variation |
Experimental Protocols
Protocol 1: Gasket Preparation for Hydrogen Loading
This protocol outlines the critical steps for preparing a robust gasket capable of containing hydrogen at extreme pressures.
-
Material Selection: Choose a high-purity Rhenium (Re) foil, typically ~250 µm thick. Inspect the foil for any surface defects or imperfections.
-
Pre-indentation:
-
Place the Re foil between the diamond anvils in the DAC.
-
Slowly apply force to indent the foil. The target indentation pressure should be approximately half of your final target experimental pressure.[3] For a 150 GPa experiment, pre-indent to around 70-80 GPa.
-
The goal is to achieve an indented thickness of 25-40 µm for megabar-range pressures.[3] This work-hardens the metal, making it more resistant to deformation.
-
-
Sample Chamber Drilling:
-
Use a laser drilling system or a micro-drill to create the sample chamber in the center of the indentation.
-
The hole diameter should be approximately one-third of the diamond culet diameter to ensure adequate gasket support.[7] For a 300 µm culet, a 100 µm hole is appropriate.
-
-
Cleaning: Thoroughly clean the gasket in an ultrasonic bath with appropriate solvents (e.g., isopropanol, acetone) to remove any oils or debris from the drilling process.[9]
Protocol 2: Sample Loading and Gas Introduction (SmH₃ Synthesis)
This protocol describes loading a samarium (Sm) sample and a hydrogen source.
-
Sample Placement: Place a micro-grain of pure samarium metal into the center of the gasket's sample chamber. A ruby sphere for pressure calibration should be placed nearby but away from the main sample area.[10]
-
Hydrogen Source: For SmH₃ synthesis, a hydrogen-rich precursor is often used. A common method is to place a small amount of a solid hydrogen source, like ammonia borane (NH₃BH₃), inside the sample chamber with the samarium.[11]
-
Gas Loading (Alternative Method):
-
For loading pure hydrogen, place the prepared DAC (with gasket and sample) inside a high-pressure gas-loading vessel.[5]
-
Purge the vessel with low-pressure H₂ gas before filling it to the target pressure (typically 0.1-0.2 GPa).[8]
-
Remotely tighten the DAC screws to seal the sample chamber, trapping the compressed hydrogen inside.[12]
-
-
Sealing: Carefully close the DAC, ensuring the diamonds are perfectly aligned. Apply a small initial pressure (~1-5 GPa) to fully seal the chamber. Verify the seal and the presence of the trapped hydrogen medium before proceeding to higher pressures.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for DAC Pressure Loss
Caption: A logical workflow for diagnosing the root cause of pressure loss in a DAC.
Diagram 2: Experimental Workflow for Gasket Preparation
Caption: Step-by-step protocol for preparing a high-pressure DAC gasket.
References
- 1. klinger-international.com [klinger-international.com]
- 2. How to Select the Correct Gasket for Hydrogen Applications [klinger.co.uk]
- 3. geoweb.princeton.edu [geoweb.princeton.edu]
- 4. The Diamond Anvil Cell (DAC) [serc.carleton.edu]
- 5. Diamond anvil cell - Wikipedia [en.wikipedia.org]
- 6. Fe0.79Si0.07B0.14 metallic glass gaskets for high-pressure research beyond 1 Mbar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gulab.stanford.edu [gulab.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sub-micron Circuit Fabrication on Diamond Anvils for Mesoscopic High-Pressure Experiments [arxiv.org]
- 11. uspex-team.org [uspex-team.org]
- 12. High Pressure Technologies | Equilibrium Physics at Extreme Conditions [high-pressure.llnl.gov]
Technical Support Center: Interpreting Complex XRD Patterns of Samarium Hydrides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex X-ray diffraction (XRD) patterns of samarium hydrides.
Troubleshooting Guides
Problem: Unidentified peaks in the XRD pattern.
Possible Cause 1: Presence of Impurity Phases
Samarium hydrides are highly reactive and can readily oxidize or react with moisture to form samarium oxides (Sm₂O₃) or hydroxides (Sm(OH)₃).[1] These compounds will appear as additional peaks in your XRD pattern.
Solution:
-
Reference Pattern Comparison: Compare your experimental pattern with standard reference patterns for Sm₂O₃ and Sm(OH)₃. An example of a reference XRD pattern for hexagonal Sm(OH)₃ is provided below for visual comparison.[2]
-
Sample Handling: Review your sample preparation and handling procedures. It is crucial to handle samarium hydrides in an inert atmosphere (e.g., a glovebox) to prevent exposure to air and moisture.[3][4][5][6]
-
Rietveld Refinement: If impurity phases are present, use Rietveld refinement to perform a quantitative phase analysis and determine the weight percentage of each component in your sample.[7][8]
Reference XRD Pattern for Sm(OH)₃: (Note: This is a representative pattern. Peak positions and intensities may vary based on experimental conditions.)
-
The diffraction peaks for hexagonal Sm(OH)₃ are expected to be well-defined.[2] Key reflections might be observed, which can be indexed to the hexagonal phase.[2]
Possible Cause 2: Formation of Different Samarium Hydride Phases
Your sample may contain a mixture of samarium dihydride (SmH₂) and samarium trihydride (SmH₃), or potentially other phases depending on the synthesis conditions (e.g., high pressure).[9][10][11]
Solution:
-
Phase Identification: Use the crystallographic data provided in the tables below to identify the expected peak positions for SmH₂ and SmH₃.
-
Literature Comparison: Search for literature reporting XRD patterns of mixed-phase samarium hydrides to see if your pattern matches published data.
-
Synthesis Parameter Review: Analyze your synthesis parameters (temperature, pressure, hydrogen concentration) to determine the likelihood of forming multiple hydride phases.
Problem: Broadened diffraction peaks.
Possible Cause 1: Small Crystallite Size
Peak broadening in XRD patterns is inversely proportional to the crystallite size.[12][13][14][15] If your samarium hydride sample consists of nanocrystallites, you will observe significant peak broadening.
Solution:
-
Scherrer Equation: Use the Scherrer equation to estimate the average crystallite size from the full width at half maximum (FWHM) of the diffraction peaks.[13][16]
-
Williamson-Hall Plot: To separate the effects of crystallite size and microstrain on peak broadening, construct a Williamson-Hall plot.
-
Transmission Electron Microscopy (TEM): For a more direct measurement of crystallite size and morphology, perform TEM analysis.
Possible Cause 2: Lattice Strain
Non-uniform lattice strain, which can be introduced during synthesis or sample preparation (e.g., grinding), can also lead to peak broadening.[15]
Solution:
-
Williamson-Hall Analysis: As mentioned above, the Williamson-Hall plot can help distinguish between size and strain broadening.
-
Annealing: If feasible for your experimental goals, annealing the sample at an appropriate temperature can help relieve lattice strain, resulting in sharper diffraction peaks.
Problem: Peak intensities do not match theoretical or database patterns.
Possible Cause: Preferred Orientation
If the crystallites in your powder sample are not randomly oriented, the intensities of certain diffraction peaks will be enhanced while others are diminished.[17][18][19] This is a common issue, especially for samples with non-spherical crystallite shapes.
Solution:
-
Sample Preparation Technique:
-
Grinding: Ensure the sample is ground to a fine, uniform powder to promote random orientation.
-
Sample Mounting: Use a back-loading or side-loading sample holder to minimize pressure-induced orientation. For highly problematic samples, consider using a capillary sample holder and rotating it during data collection.
-
-
Rietveld Refinement with Preferred Orientation Correction: Most Rietveld refinement software packages include models (e.g., the March-Dollase model) to correct for the effects of preferred orientation.[8]
Frequently Asked Questions (FAQs)
Q1: What are the expected crystal structures and lattice parameters for SmH₂ and SmH₃?
A1: Samarium dihydride (SmH₂) typically crystallizes in a face-centered cubic (FCC) structure, while this compound (SmH₃) adopts a hexagonal structure. A high-pressure hexagonal phase of SmH₂ has also been computationally predicted.[9][10] The table below summarizes the key crystallographic data.
Q2: My XRD pattern shows a broad hump instead of sharp peaks. What does this indicate?
A2: A broad hump in an XRD pattern is characteristic of an amorphous material. This could indicate that your synthesis process resulted in an amorphous samarium hydride phase or that your sample has become amorphous due to degradation.
Q3: How can I be sure that the peaks I am seeing are from a samarium hydride phase and not from the sample holder or substrate?
A3: It is good practice to run a background scan of your empty sample holder or substrate before measuring your sample. This will allow you to identify and subtract any peaks originating from the experimental setup. Some sample holders are made from "zero-background" materials like single-crystal silicon to minimize this issue.
Q4: What is Rietveld refinement and how can it help in analyzing my samarium hydride XRD data?
A4: Rietveld refinement is a powerful technique that involves fitting a calculated theoretical XRD pattern to your experimental data.[7] It can be used to:
-
Determine precise lattice parameters.
-
Quantify the amounts of different phases in a mixture (e.g., SmH₂, SmH₃, and Sm₂O₃).
-
Obtain information about crystallite size and microstrain.
-
Correct for experimental artifacts like preferred orientation.[8]
Q5: Are there any specific challenges to be aware of when performing Rietveld refinement on samarium hydride data?
A5: Yes, some challenges include:
-
Hydrogen Atom Position: Due to the low scattering factor of hydrogen for X-rays, precisely determining hydrogen atom positions can be difficult. Neutron diffraction is often required for accurate localization of hydrogen.
-
Peak Overlap: If multiple phases with similar lattice parameters are present, their diffraction peaks may overlap, making the refinement more complex.
-
Impurity Phases: The presence of unexpected impurity phases can complicate the refinement process. It is important to have good starting models for all phases present in the sample.
Data Presentation
Table 1: Crystallographic Data for Samarium Hydrides
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Samarium Dihydride | SmH₂ | Cubic | Fm-3m | a = 5.376 | |
| This compound | SmH₃ | Hexagonal | P-3c1 | a = 6.48, c = 6.779 | |
| Samarium Dihydride (High Pressure) | SmH₂ | Hexagonal | P6/mmm | a = 2.692, c = 2.562 (at 200 GPa) | [9] |
Note: Lattice parameters can vary slightly depending on stoichiometry and experimental conditions.
Experimental Protocols
Protocol for Handling Air-Sensitive Samarium Hydride Samples for XRD Analysis
This protocol outlines the steps to minimize exposure of samarium hydride samples to air and moisture during preparation for XRD analysis. All steps should be performed within an inert atmosphere glovebox.
Materials:
-
Samarium hydride sample
-
Glovebox with an inert atmosphere (e.g., argon or nitrogen)
-
Mortar and pestle (agate or zirconia)
-
XRD sample holder (low-background, air-tight holder is recommended)
-
Kapton or Mylar film (if using a sealed holder)
-
Spatula
-
Vacuum grease (for sealing, if applicable)
Procedure:
-
Glovebox Preparation: Ensure the glovebox oxygen and moisture levels are below the acceptable limits for your sample's sensitivity (typically <1 ppm).
-
Sample Grinding: If necessary, gently grind the samarium hydride sample to a fine powder using a mortar and pestle to ensure random crystallite orientation. Avoid overly aggressive grinding, which can induce strain.
-
Sample Mounting:
-
Standard Holder: Carefully load the powdered sample into the well of the XRD holder. Use a flat-edged tool, like a glass slide, to gently press and level the surface of the powder.
-
Air-Tight Holder: Place the powdered sample in the holder. Cover the sample with a low-background film (e.g., Kapton) and seal the holder according to the manufacturer's instructions. A thin layer of vacuum grease on the seals can improve air-tightness.
-
-
Transport to Diffractometer: If using a standard holder, the transfer from the glovebox to the diffractometer must be done as quickly as possible, ideally within a sealed container. An air-tight holder provides better protection during transfer.
-
Data Collection: Mount the sample in the diffractometer and begin data collection immediately.
Mandatory Visualization
Caption: Workflow for troubleshooting common issues in XRD patterns of samarium hydrides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Sample holders for air-sensitive materials | Malvern Panalytical [malvernpanalytical.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 7. MyScope [myscope.training]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. [2208.01577] Computational prediction of samarium hydride at megabar pressure [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 14. epfl.ch [epfl.ch]
- 15. resources.rigaku.com [resources.rigaku.com]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. mtbrandao.com [mtbrandao.com]
- 18. osti.gov [osti.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Tc Samarium Hydrides
Welcome to the technical support center for the synthesis of samarium-based high-temperature superconductors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in their experimental efforts to achieve higher critical temperatures (Tc) in samarium hydrides (SmHx). The information provided herein is based on theoretical predictions and generalized best practices from the synthesis of other high-pressure hydride superconductors, as direct experimental data on superconducting SmH₃ is still emerging.
Frequently Asked Questions (FAQs)
Q1: What phases of samarium hydride are predicted to be superconducting at high pressures?
A1: Computational studies, including random structure searches, have predicted the stability of several samarium hydride stoichiometries at megabar pressures. For instance, at approximately 200 GPa, SmH₂ with a layered hexagonal structure (P6/mmm space group) and SmH₆ with a hydrogen clathrate structure (Im-3m space group) are proposed as theoretically stable phases.[1][2] Researchers should target these or other predicted high-hydrogen content phases for achieving superconductivity.
Q2: Is there experimental evidence of superconductivity in SmH₃?
A2: Currently, experimental studies on the superconducting properties of SmH₃ at high pressures are limited. Research has confirmed a reversible structural phase transformation from a hexagonal to a cubic phase in SmH₃ at pressures up to 30 GPa at room temperature, but superconductivity was not investigated in that study.[3] The pursuit of superconductivity in SmH₃ is primarily guided by theoretical predictions and the successes seen in other rare-earth hydrides.
Q3: What are the primary challenges in synthesizing high-Tc samarium hydrides?
A3: The main challenges are twofold: achieving the extremely high pressures required for the stability of superconducting phases and ensuring the correct stoichiometry and crystal structure during synthesis.[[“]][5] Most high-Tc hydrides require pressures well above 100 GPa, which necessitates specialized equipment like diamond anvil cells (DACs).[[“]][6] Additionally, controlling the hydrogen content and preventing hydrogen embrittlement of the diamond anvils are significant practical hurdles.[7]
Q4: What is the general experimental approach for synthesizing rare-earth hydrides like SmHx?
A4: The synthesis of high-pressure hydrides typically involves the use of a diamond anvil cell (DAC). A small piece of the metal (in this case, samarium) is loaded into the DAC gasket chamber along with a hydrogen pressure medium (e.g., solid H₂ or a hydrogen-rich precursor like ammonia borane). The sample is then compressed to the target pressure, followed by laser heating to initiate the reaction between the samarium and hydrogen to form the desired hydride phase.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Superconducting Transition Observed | 1. Insufficient pressure to stabilize the superconducting phase.2. Incorrect stoichiometry (hydrogen content).3. Amorphous or undesired crystalline phase formed.4. Sample degradation or reaction with the gasket/environment. | 1. Gradually increase the synthesis pressure. Theoretical predictions for similar hydrides often require pressures in the 150-250 GPa range.[7][8]2. Ensure an excess of hydrogen is available in the sample chamber. Consider using hydrogen-rich precursors to enhance reactivity.3. Optimize laser heating parameters (power, duration) to promote crystallization of the desired phase. In-situ X-ray diffraction can be used to monitor phase formation.4. Use inert gasket materials (e.g., rhenium) and ensure a clean loading environment to prevent contamination. |
| Diamond Anvil Cell (DAC) Failure | 1. Hydrogen embrittlement of the diamond anvils.2. Excessive pressure gradient across the culet. | 1. This is a common issue with high-pressure hydrogen experiments.[7] While difficult to prevent entirely, careful and gradual pressure application can mitigate the risk. Some researchers are exploring alternative anvil materials.2. Ensure the sample is centered and the pressure is applied uniformly. Use of a pressure-transmitting medium can help to create a more hydrostatic environment. |
| Difficulty in Phase Identification | 1. Small sample size leading to weak diffraction signals.2. Presence of multiple SmHx phases or unreacted samarium. | 1. Utilize high-brilliance synchrotron X-ray sources for in-situ diffraction measurements to obtain better signal quality.2. Perform careful analysis of the diffraction patterns, comparing them against theoretically predicted structures for various SmHx stoichiometries at the experimental pressure.[2][9] |
| Inconsistent Tc Measurements | 1. Pressure non-hydrostaticity within the sample chamber.2. Broad superconducting transition due to sample inhomogeneity. | 1. Annealing the sample with a laser at a temperature below the decomposition point might help to relieve stress and create a more uniform pressure environment.2. Optimize the synthesis protocol to improve sample quality. A sharper transition is indicative of a more homogeneous superconducting phase. |
Data Summary: Theoretical Predictions for Samarium Hydrides
As experimental data for the Tc of SmH₃ is not yet available, this table summarizes the theoretically predicted stable phases of samarium hydrides at high pressure. This information is crucial for guiding experimental synthesis towards promising stoichiometries and pressure regimes.
| Stoichiometry | Predicted Stable Pressure Range (GPa) | Crystal Structure | Space Group | Predicted Tc (K) |
| SmH₂ | ~50 - 400 | Layered Hexagonal | P6/mmm | Not explicitly calculated as high-Tc in the provided sources |
| SmH₄ | Metastable between 50 and 140 | - | - | Not specified |
| SmH₆ | Stable around 200 | Clathrate | Im-3m | Not explicitly calculated as high-Tc in the provided sources |
| SmH₁₀ | Metastable | - | - | Not specified |
Note: The sources primarily focus on structural stability predictions, with the evaluation of electron-phonon driven superconductivity indicating potentially low critical temperatures at 200 GPa for the studied phases.[1] Further theoretical and experimental work is needed to identify SmHx phases with high Tc.
Experimental Protocols
High-Pressure Synthesis of Samarium Hydride in a Diamond Anvil Cell (DAC)
This protocol is a generalized procedure based on the synthesis of other rare-earth superhydrides.
-
Diamond Anvil Cell Preparation:
-
Select beveled diamond anvils with a culet size appropriate for achieving pressures in the desired range (e.g., 100-300 GPa).
-
Prepare a gasket (e.g., rhenium) by pre-indenting it to a desired thickness and drilling a sample chamber in the center using a laser drilling system or a micro-drilling tool.
-
-
Sample Loading:
-
Under an inert atmosphere (e.g., in a glovebox), place a small, clean piece of high-purity samarium metal into the sample chamber.
-
Place a ruby sphere next to the sample for pressure calibration via ruby fluorescence.
-
Load the hydrogen source. This can be achieved by cryogenically loading condensed hydrogen gas into the sample chamber or by placing a solid hydrogen-rich precursor (e.g., ammonia borane, NH₃BH₃) in the chamber with the samarium.
-
-
Pressurization and Synthesis:
-
Seal the DAC and gradually increase the pressure at room temperature to the target synthesis pressure. Monitor the pressure using the ruby fluorescence method.
-
Once the target pressure is reached, heat the sample using a double-sided laser heating system. The laser power and heating duration should be carefully controlled to induce the reaction between samarium and hydrogen without overheating and damaging the diamonds. Typical synthesis temperatures can range from 1000 K to 2000 K.
-
Monitor the sample visually for any changes indicating a reaction has occurred.
-
-
In-situ Characterization and Tc Measurement:
-
After heating, the sample is cooled to room temperature. The crystal structure of the synthesized samarium hydride should be characterized in-situ using synchrotron X-ray diffraction.
-
To measure the superconducting critical temperature (Tc), the DAC is placed in a cryostat. The electrical resistance is measured as a function of temperature using pre-mounted electrodes. A sharp drop in resistance to zero indicates the superconducting transition.
-
Visualizations
Experimental Workflow for High-Pressure Hydride Synthesis
Caption: A flowchart of the high-pressure synthesis and characterization process for samarium hydrides.
Troubleshooting Logic for Low/No Superconductivity
References
- 1. [2208.01577] Computational prediction of samarium hydride at megabar pressure [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Bringing pressure-induced superconductivity back to ambient pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superconducting ternary hydrides: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
mitigating sample contamination in high-pressure synthesis of SmH3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the high-pressure synthesis of Samarium Trihydride (SmH₃). The information provided is based on established best practices in high-pressure research, particularly utilizing diamond anvil cells (DACs), and draws analogies from similar rare-earth hydride systems due to the limited specific literature on SmH₃ contamination.
Troubleshooting Guide
This guide addresses common issues encountered during the high-pressure synthesis of SmH₃, focusing on mitigating sample contamination.
| Issue | Potential Cause | Recommended Solution |
| Unexpected phases in XRD/Raman spectra | Contamination from the pressure medium, gasket, or environment. | - Ensure high-purity (≥99.999%) hydrogen or use a solid hydrogen source like ammonia borane (NH₃BH₃). - Use inert gasket materials like rhenium (Re) for very high pressures. - Perform all sample loading in an inert atmosphere (e.g., argon-filled glovebox). |
| Formation of samarium oxides or nitrides | Exposure to air or nitrogen during sample handling. | - Strictly maintain an inert atmosphere during DAC loading. - Utilize a cryogenic loading system for hydrogen to minimize atmospheric exposure.[1] - Ensure the glovebox has low oxygen and moisture levels (<1 ppm). |
| Inconsistent or non-reproducible results | Variations in starting material purity or experimental procedure. | - Use high-purity samarium (≥99.9%). - Standardize the DAC cleaning and preparation protocol. - Precisely control laser heating parameters (power, duration) and pressure ramping. |
| Sample sticking to diamond anvils | Reaction between the sample and the diamond surface at high temperatures. | - Use a thin layer of an inert insulating material (e.g., NaCl, KBr) between the sample and the diamond culets. - Optimize laser heating to avoid excessive temperatures that could promote diamond graphitization or reaction. |
| Low yield of SmH₃ | Incomplete reaction between samarium and hydrogen. | - Ensure an excess of hydrogen is loaded into the sample chamber. - Optimize laser heating to provide sufficient energy for the reaction without decomposing the product. - Increase the reaction pressure to favor the formation of the higher hydride phase. |
Frequently Asked Questions (FAQs)
Sample and Reagent Purity
Q1: What is the recommended purity for the starting samarium metal?
A1: It is highly recommended to use samarium metal with a purity of 99.9% or higher. Impurities in the starting metal can lead to the formation of unwanted side products and affect the properties of the synthesized SmH₃.
Q2: What are the common sources of hydrogen for the synthesis, and what are their pros and cons?
A2: The two primary sources of hydrogen are high-purity hydrogen gas and solid hydrogen carriers.
| Hydrogen Source | Pros | Cons |
| High-Purity H₂ Gas (≥99.999%) | - Direct source of hydrogen. - Clean, leaves no residue. | - Requires specialized gas loading or cryogenic systems. - Can be challenging to work with. |
| Ammonia Borane (NH₃BH₃) | - Solid, easy to handle in a glovebox. - Acts as both a hydrogen source and a pressure-transmitting medium. | - Can introduce boron and nitrogen impurities if decomposition is not complete or if side reactions occur. |
Experimental Setup and Procedure
Q3: What gasket material is best suited for the high-pressure synthesis of SmH₃?
A3: For pressures exceeding 50 GPa, rhenium (Re) is the preferred gasket material due to its high strength and chemical inertness. For lower pressures, stainless steel may be used, but it can be a source of iron contamination.
Q4: How can I prevent atmospheric contamination during DAC loading?
A4: All sample and DAC preparation should be performed in a controlled inert atmosphere, such as an argon-filled glovebox with oxygen and water levels below 1 ppm. For loading hydrogen gas, a cryogenic loading system is recommended as it freezes the sample and environment, preventing atmospheric gases from entering the sample chamber.[1]
Q5: What is a typical pressure and temperature range for the synthesis of rare-earth hydrides like SmH₃?
A5: While specific optimal conditions for SmH₃ may vary, analogous rare-earth superhydrides are typically synthesized at pressures ranging from 50 to 200 GPa and temperatures from 1000 to 2500 K, often achieved through laser heating.
| Analogous System | Synthesis Pressure (GPa) | Synthesis Temperature (K) |
| LaH₁₀ | ~170 | ~1000 |
| Y₀.₅Ce₀.₅H₉ | 98 - 200 | ~2000 |
Troubleshooting Contamination
Q6: My characterization data shows the presence of oxides. What is the likely cause and how can I avoid it?
A6: The presence of oxides is almost always due to exposure to oxygen from the air. This can happen during sample loading or if there is a leak in your DAC. To mitigate this, ensure a highly pure inert gas environment in your glovebox, thoroughly dry all components before use, and check your DAC for any signs of leakage.
Q7: I observe unexpected metallic phases in my recovered sample. Where could these be coming from?
A7: Unexpected metallic phases can originate from the gasket material (e.g., iron from stainless steel) or impurities in the starting samarium. Using a high-purity, inert gasket material like rhenium and high-purity samarium is crucial.
Experimental Protocols
Protocol 1: Diamond Anvil Cell (DAC) Preparation for Reactive Hydride Synthesis
-
Diamond Selection and Cleaning:
-
Select flawless, low-fluorescence diamonds.
-
Clean the diamonds by sonicating in a sequence of solvents: acetone, isopropanol, and ethanol (15 minutes each).
-
Perform a final cleaning step by boiling in a mixture of sulfuric acid and nitric acid (3:1 ratio) for 30 minutes, followed by thorough rinsing with ultrapure water and drying with nitrogen gas.
-
-
Gasket Preparation:
-
Use a high-purity rhenium (Re) foil of approximately 250 µm thickness.
-
Pre-indent the gasket to a thickness of 30-40 µm using the diamond anvils.
-
Drill a sample chamber in the center of the indentation with a diameter of about one-third of the diamond culet size using a laser drilling system or a micro-drilling setup.
-
-
DAC Assembly in an Inert Atmosphere:
-
Transfer all cleaned DAC components and the prepared gasket into an argon-filled glovebox.
-
Carefully align the gasket on one of the diamond anvils.
-
Load the high-purity samarium sample into the center of the gasket hole.
-
If using a solid hydrogen source like ammonia borane, place it around the samarium sample.
-
Carefully assemble the DAC, ensuring the sample remains centered.
-
Protocol 2: Cryogenic Hydrogen Loading
-
DAC Preparation: Prepare the DAC with the samarium sample as described above, leaving a small gap between the diamonds to allow gas entry.
-
Mounting in Cryostat: Mount the prepared DAC in a cryogenic loading system.
-
Purging: Evacuate the sample chamber and purge with high-purity hydrogen gas several times to remove any residual atmospheric gases.
-
Cooling: Cool the DAC to a temperature below the condensation point of hydrogen (~20 K).
-
Hydrogen Condensation: Introduce high-purity hydrogen gas into the cryostat, where it will condense into a liquid and fill the sample chamber of the DAC.
-
Sealing: Mechanically close the DAC while it is still at cryogenic temperatures to seal the liquid hydrogen in the sample chamber.
-
Warm-up: Slowly warm the DAC back to room temperature. The trapped liquid hydrogen will transform into a solid and then a dense gas, creating a high-pressure hydrogen environment around the sample.
Visualizations
Caption: Experimental workflow for high-pressure synthesis of SmH₃.
Caption: Troubleshooting logic for sample contamination in SmH₃ synthesis.
References
Technical Support Center: Samarium Trihydride (SmH₃) Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common experimental artifacts encountered during the study of samarium trihydride (SmH₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis, and how can they be identified?
A1: The most prevalent impurities are samarium oxides (Sm₂O₃), samarium dihydride (SmH₂), and samarium hydroxides (Sm(OH)₃). Oxygen contamination is a significant issue as samarium is highly reactive.[1] These impurities can be identified using the following characterization techniques:
-
X-ray Diffraction (XRD): Compare the diffraction pattern of your sample with reference patterns for Sm₂O₃, SmH₂, and Sm(OH)₃. Impurity phases will present as additional peaks.
-
Raman Spectroscopy: Samarium oxides and hydroxides have distinct Raman spectra which can help in their identification if they are present as contaminants in your SmH₃ sample.[2]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): This technique can confirm the presence of oxygen in your sample, indicating oxide or hydroxide contamination.
Q2: My XRD pattern shows shifted peaks compared to the reference for SmH₃. What could be the cause?
A2: Peak shifts in XRD patterns of this compound are common artifacts and can stem from several factors:
-
Non-Stoichiometry: Rare-earth hydrides are often non-stoichiometric. A hydrogen deficiency (SmH₃₋ₓ) will alter the lattice parameters, causing peaks to shift.[3][4]
-
Lattice Strain: High pressures used during synthesis can induce significant strain in the crystal lattice, leading to peak shifts.[5] Tensile strain typically shifts peaks to lower angles, while compressive strain shifts them to higher angles.[5]
-
Instrumental Errors: Improper calibration of the diffractometer or incorrect sample height can cause systematic peak shifts.[6]
Q3: I am observing unexpected magnetic behavior in my SmH₃ sample. What are potential artifacts?
A3: The magnetic properties of samarium compounds are complex due to the presence of multiple stable valence states (Sm²⁺ and Sm³⁺).[7] Artifacts in magnetic measurements can arise from:
-
Oxide Impurities: Samarium oxides have different magnetic properties than samarium hydrides and can significantly alter the overall measured magnetic susceptibility.[8]
-
Sample Positioning: In techniques like SQUID magnetometry, improper centering of the sample or movement of a powder sample during measurement can lead to erroneous readings.
-
Non-Stoichiometry: Variations in the hydrogen content can affect the electronic structure and, consequently, the magnetic properties of the material.
Q4: How can I accurately determine the hydrogen content in my samarium hydride sample?
A4: Accurately quantifying hydrogen content, especially in high-pressure synthesis, is a significant challenge.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy in a diamond anvil cell is a powerful technique for the direct and quantitative measurement of hydrogen content in metal hydrides under pressure.[9][10]
-
Inert Gas Fusion (IGF): This is another technique used for measuring hydrogen content in materials, though it is a destructive method.[11]
Troubleshooting Guides
Issue 1: Synthesis results in a mixture of phases or incorrect stoichiometry.
Possible Causes:
-
Oxygen Contamination: The samarium starting material or the hydrogen gas may be contaminated with oxygen or moisture. Samarium readily oxidizes, especially at elevated temperatures.[1]
-
Incomplete Hydrogenation: The reaction time, temperature, or hydrogen pressure may be insufficient for the complete conversion to SmH₃. The reaction of samarium with hydrogen is exothermic and can be abrupt, making it sensitive to initial conditions.[1]
-
Decomposition: Samarium hydrides can decompose back to lower hydrides or oxides if not handled under inert conditions.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify the purity of the samarium metal and hydrogen gas. | High-purity starting materials are essential to prevent the formation of oxides. |
| 2 | Ensure all reaction vessels and gas lines are thoroughly dried and purged with an inert gas. | To eliminate sources of moisture and oxygen contamination. |
| 3 | Optimize reaction parameters (pressure, temperature, and duration). | Incomplete reactions are a common cause of mixed phases. High pressure is generally required for the synthesis of trihydrides.[12][13][14] |
| 4 | Handle the synthesized SmH₃ strictly under an inert atmosphere (e.g., in a glovebox). | To prevent decomposition upon exposure to air.[1] |
Issue 2: Artifacts in X-ray Diffraction (XRD) Data
Observed Artifact:
-
Broadened diffraction peaks.
-
Presence of unexpected peaks.
-
Shifting of peak positions.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for common XRD artifacts in SmH₃ studies.
Issue 3: Artifacts in Raman Spectroscopy Data
Observed Artifact:
-
High fluorescence background.
-
Appearance of sharp, non-sample related peaks.
-
Shifting or broadening of expected Raman peaks.
Troubleshooting Steps:
| Artifact | Possible Cause | Recommended Action |
| High Fluorescence | Sample impurity or degradation. | Change the laser excitation wavelength (e.g., to near-infrared).[9] |
| Sharp Spikes | Cosmic rays hitting the CCD detector. | Acquire multiple spectra and average them; the cosmic rays are random events and will be averaged out.[15] |
| Unexpected Peaks | Contamination with Sm₂O₃ or Sm(OH)₃. | Compare the spectrum with reference spectra for these compounds.[2] |
| Peak Shifting/Broadening | Laser-induced heating of the sample. | Reduce the laser power or use a rotating sample holder to dissipate heat. |
Quantitative Data on Potential Artifacts
The following tables provide illustrative quantitative data on how common issues can manifest in experimental results. Specific data for SmH₃ is scarce, so these tables extrapolate from known behaviors of related rare-earth hydrides and samarium compounds.
Table 1: Illustrative Effect of Non-Stoichiometry on XRD Peak Position
| Compound | 2θ Position of (111) Peak (Cu Kα) | Lattice Parameter (a) | Reference/Comment |
| Ideal SmH₃ (hypothetical) | ~28.5° | 5.38 Å | Based on trends for rare-earth hydrides. |
| SmH₂.₉ (H-deficient) | > 28.5° (shifted right) | < 5.38 Å | A decrease in hydrogen content can lead to lattice contraction, shifting peaks to higher angles.[3][4] |
| SmH₃.₁ (H-excess) | < 28.5° (shifted left) | > 5.38 Å | Excess interstitial hydrogen can cause lattice expansion, shifting peaks to lower angles.[3][4] |
Table 2: Magnetic Susceptibility of Potential Contaminants
| Compound | Magnetic Behavior | Notes |
| Sm Metal | Paramagnetic, complex temperature dependence | Exhibits magnetic ordering at low temperatures.[8] |
| Sm₂O₃ | Paramagnetic | The presence of Sm³⁺ ions leads to paramagnetic behavior. |
| Sm(OH)₃ | Paramagnetic, can show weak ferromagnetism in nanocrystals | The magnetic properties can be influenced by morphology.[16] |
| SmH₂ | Antiferromagnetic at low temperatures | Exhibits different magnetic ordering than SmH₃. |
Experimental Protocols
Protocol 1: Generalized High-Pressure Synthesis of SmH₃ in a Diamond Anvil Cell (DAC)
Objective: To synthesize this compound from samarium metal and a hydrogen source under high pressure.
Methodology:
-
Sample Preparation: A small piece of high-purity samarium metal is loaded into a gasket chamber within a diamond anvil cell.
-
Hydrogen Loading: A hydrogen-rich medium (e.g., liquid H₂ or a hydrogen-containing solid like paraffin) is loaded into the sample chamber to serve as the hydrogen source.[9]
-
Pressurization: The DAC is gradually pressurized to the target pressure (typically several GPa are required for the formation of trihydrides).[12][13][14]
-
Heating (Optional but often necessary): Laser heating is often employed to overcome the activation energy for the reaction between samarium and hydrogen.
-
In-situ Monitoring: The reaction can be monitored in-situ using techniques like XRD or Raman spectroscopy to observe the phase transformation to SmH₃.
Experimental Workflow for High-Pressure Synthesis:
Caption: A generalized workflow for the high-pressure synthesis of SmH₃.
Protocol 2: Determination of Hydrogen Content via in-situ NMR
Objective: To directly quantify the hydrogen-to-samarium ratio in a high-pressure synthesized sample.
Methodology:
-
Sample Synthesis: Synthesize the samarium hydride in a DAC suitable for NMR measurements, using a known quantity of a hydrogen-rich precursor.[9]
-
NMR Measurement (Pre-reaction): Acquire a ¹H-NMR spectrum of the hydrogen precursor before the reaction. The signal intensity is proportional to the initial amount of hydrogen.
-
Reaction: Induce the formation of samarium hydride (e.g., by laser heating).
-
NMR Measurement (Post-reaction): Acquire a ¹H-NMR spectrum of the sample after the reaction. New signals corresponding to the samarium hydride will appear, and the signal from the remaining precursor will be diminished.
-
Quantification: By comparing the integrated intensities of the hydride signals to the initial precursor signal, the amount of hydrogen incorporated into the samarium can be calculated, yielding the stoichiometry.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. What Is The Reason For The Shift Of XRD (X-ray Diffraction) Peaks? [satnanomaterial.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. esrf.fr [esrf.fr]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. researching.cn [researching.cn]
- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 12. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. High-pressure synthesis and characterization of iridium trihydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of Superconducting Samarium Trihydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of superconducting samarium trihydride (SmH₃). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of superconducting this compound, offering potential solutions and preventative measures.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no yield of the desired superconducting phase. | - Insufficient pressure or temperature. - Incomplete reaction between samarium and hydrogen. - Leakage of hydrogen from the sample chamber. - Non-ideal stoichiometry of reactants. | - Gradually increase the pressure and laser heating power to achieve the optimal synthesis conditions.[[“]][[“]] - Ensure uniform heating of the sample to promote a complete reaction. - Check the gasket for any signs of failure and ensure a proper seal in the diamond anvil cell (DAC). - Use a hydrogen-rich environment, for example by using a hydrogen-containing precursor like ammonia borane (NH₃BH₃).[3][4][5] |
| SYN-002 | Formation of non-superconducting or undesired phases. | - Incorrect pressure-temperature (P-T) conditions for the target phase. - Presence of impurities in the samarium precursor or hydrogen source. - Reaction with the gasket material or pressure medium. | - Consult the theoretical phase diagram for the samarium-hydrogen system to identify the stability region of the desired superconducting phase. - Use high-purity samarium and hydrogen sources. - Employ an inert gasket material and pressure-transmitting medium. |
| SYN-003 | Difficulty in loading hydrogen into the diamond anvil cell. | - Challenges in handling and containing highly compressed hydrogen gas. - Small sample chamber volume in the DAC. | - Utilize a hydrogen-rich precursor like ammonia borane (NH₃BH₃) or paraffin oil, which decompose upon heating to release hydrogen in situ.[4][5][6] - Employ specialized gas-loading systems designed for high-pressure experiments. |
| SYN-004 | Sample contamination or oxidation. | - Exposure of the reactive samarium sample to air during loading. - Reaction with oxygen or other contaminants present in the DAC. | - Handle the samarium precursor in an inert atmosphere (e.g., a glovebox). - Consider using a thin film of a noble metal like palladium to protect the samarium from oxidation and facilitate hydrogen diffusion.[7] - Thoroughly clean all components of the DAC before the experiment. |
| SYN-005 | Inconsistent or non-reproducible results. | - Variations in experimental parameters between runs. - Inhomogeneous sample heating. - Difficulty in accurately measuring pressure and temperature. | - Maintain a detailed log of all experimental parameters for each run. - Use techniques to ensure uniform laser heating across the sample. - Calibrate pressure sensors (e.g., ruby fluorescence) and temperature measurement systems regularly. |
Frequently Asked Questions (FAQs)
Q1: What are the typical pressure and temperature ranges for synthesizing superconducting rare-earth hydrides like SmH₃?
A1: The synthesis of superconducting rare-earth hydrides typically requires very high pressures, often exceeding 100 Gigapascals (GPa), and high temperatures, usually achieved by laser heating to over 1000 K.[[“]][[“]] The specific conditions for this compound will depend on its phase diagram. For comparison, other superconducting hydrides have been synthesized in the following ranges:
| Hydride | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Superconducting Critical Temperature (Tc) (K) |
| LaH₁₀ | >150 | Laser Heated | ~250-260 |
| YH₉ | 166-255 | Laser Heated | ~227-243 |
| ThH₁₀ | 170-175 | Laser Heated | ~161 |
| SnH₁₂ | ~200 | ~1700 | ~70 |
| CeH₉ | 80-100 | ~2000 | - |
Note: This table provides examples from various superconducting hydrides to give an indication of the synthesis conditions. The optimal parameters for SmH₃ may vary.
Q2: How can I increase the hydrogen content in my samarium sample?
A2: Increasing the hydrogen content is crucial for achieving high-temperature superconductivity.[6][8] This can be facilitated by:
-
Using a Hydrogen-Rich Environment: Employing a significant excess of hydrogen or using hydrogen-rich compounds like ammonia borane (NH₃BH₃) can provide a continuous supply of hydrogen during the reaction.[3][4][5]
-
High Pressure: High pressures are necessary to overcome the energy barrier for hydrogen to enter the metal lattice and to stabilize hydrogen-rich phases.[[“]][[“]]
-
Laser Heating: Heating the sample to high temperatures increases the diffusion rate of hydrogen into the samarium.
Q3: What are the best precursor materials for synthesizing this compound?
A3: The primary precursors are high-purity samarium metal and a hydrogen source. The samarium should be free of oxides and other impurities. For the hydrogen source, you can use either pure hydrogen gas, which requires a specialized gas loading system, or a solid hydrogen-containing compound like ammonia borane (NH₃BH₃) or paraffin oil, which are easier to handle and decompose upon heating to release hydrogen.[4][5][6]
Q4: How can the yield of the superconducting phase be confirmed?
A4: The successful synthesis of the superconducting phase is typically confirmed through a combination of in-situ experimental techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure of the synthesized material and confirm the formation of the desired SmH₃ phase.[4][9]
-
Electrical Resistance Measurements: A sharp drop in electrical resistance to zero is a hallmark of superconductivity.[4][9]
-
Magnetic Susceptibility Measurements: The expulsion of a magnetic field (the Meissner effect) is another definitive proof of superconductivity.[10]
Q5: What strategies can be employed to lower the required synthesis pressure?
A5: Reducing the extreme pressure requirements for synthesis is a major area of research. Some promising strategies include:
-
Alloying and Multicomponent Systems: Introducing other elements to form ternary or quaternary hydrides can sometimes stabilize the superconducting phase at lower pressures.[[“]][[“]][11]
-
Chemical Precompression: Using chemical means to create a denser starting material can mimic the effect of external pressure.[12]
-
Doping: Introducing dopants into the crystal lattice can influence the electronic structure and potentially stabilize the superconducting phase at lower pressures.[11]
Experimental Protocols & Workflows
Key Experiment: Synthesis of this compound in a Diamond Anvil Cell (DAC)
This protocol outlines the general steps for synthesizing superconducting this compound using a diamond anvil cell with laser heating.
1. DAC Preparation:
-
Select appropriate diamonds with the desired culet size.
-
Prepare a gasket from a suitable material (e.g., rhenium) by pre-indenting it to the desired thickness.
-
Drill a sample chamber in the center of the indentation.
2. Sample Loading:
-
In an inert atmosphere (glovebox), place a small piece of high-purity samarium metal into the sample chamber.
-
Load the hydrogen source. This can be done by:
-
Place a ruby sphere in the sample chamber for pressure calibration.
3. Pressurization and Synthesis:
-
Seal the DAC and gradually increase the pressure to the target value, monitoring the pressure using the ruby fluorescence method.
-
Once the target pressure is reached, heat the sample using a high-power laser. The temperature can be estimated from the blackbody radiation spectrum.
-
Maintain the high pressure and temperature for a sufficient duration to allow the reaction to complete.
4. In-situ Characterization:
-
After synthesis, cool the sample to room temperature while maintaining high pressure.
-
Perform in-situ measurements to confirm the formation of the superconducting phase:
-
X-ray Diffraction: To analyze the crystal structure.
-
Electrical Resistance Measurements: To measure the superconducting transition temperature (Tc).
-
Raman Spectroscopy: To probe the vibrational modes of the material.
-
Experimental Workflow Diagram
Caption: Workflow for high-pressure synthesis and characterization of SmH₃.
Logical Relationship of Factors Affecting Yield
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Frontiers | Advances in the Synthesis and Superconductivity of Lanthanide Polyhydrides Under High Pressure [frontiersin.org]
- 4. arxiv.org [arxiv.org]
- 5. uspex-team.org [uspex-team.org]
- 6. esrf.fr [esrf.fr]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Emerging superconductivity rules in rare-earth and alkaline-earth metal hydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Temperature Superconductivity in Hydrides: Experimental Evidence and Details (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing multicomponent hydrides with potential high Tc superconductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
Validation & Comparative
Unraveling the Crystal Structure of Superconducting Samarium Hydride: A Comparative Guide
A comprehensive analysis of theoretical predictions and experimental methodologies aimed at confirming the crystal structure of superconducting samarium trihydride (SmH3) reveals a landscape of computational forecasts awaiting definitive experimental validation. This guide provides an objective comparison of the proposed crystal structures for SmH3, supported by a detailed overview of the experimental techniques employed in the study of analogous superconducting rare-earth hydrides.
The quest for room-temperature superconductors has propelled the investigation of hydrogen-rich materials under extreme pressures. Among these, rare-earth hydrides have emerged as a promising class of compounds, with theoretical predictions and experimental discoveries fueling intense research. Samarium hydrides, in particular, have been the subject of computational studies predicting novel crystal structures with potential for high-temperature superconductivity. However, direct experimental confirmation of the crystal structure of superconducting SmH3 remains an open challenge.
Theoretical Predictions of SmH3 Crystal Structures
Computational studies, primarily employing Density Functional Theory (DFT) and crystal structure prediction algorithms, have proposed several candidate structures for samarium hydrides at high pressures. These theoretical models provide a foundational framework for experimental exploration.
One prominent predicted structure for SmH3 is a cubic phase with the Fm-3m space group . The Materials Project database, a repository for computed materials properties, lists this structure with specific lattice parameters and atomic positions.[1] In this arrangement, samarium atoms occupy the face-centered cubic lattice sites, while hydrogen atoms reside in the tetrahedral and octahedral interstitial sites.
Further computational investigations into various samarium hydride stoichiometries have suggested other potential crystal structures at different pressure regimes. For instance, studies have predicted a hexagonal P6/mmm space group for SmH2 and a body-centered cubic Im-3m space group for SmH6, the latter featuring a clathrate-like hydrogen cage structure. While not SmH3, these predictions for nearby stoichiometries highlight the rich and complex structural landscape of the samarium-hydrogen system under pressure.
Table 1: Theoretically Predicted Crystal Structures for Samarium Hydrides
| Compound | Space Group | Crystal System | Predicted Pressure Range (GPa) | Reference |
| SmH3 | Fm-3m | Cubic | High Pressure | Materials Project |
| SmH2 | P6/mmm | Hexagonal | ~200 | Computational Study |
| SmH6 | Im-3m | Cubic | High Pressure | Computational Study |
Experimental Approaches to Crystal Structure Determination of Superconducting Hydrides
The experimental confirmation of the crystal structure of superconducting hydrides synthesized under extreme pressures is a formidable task, requiring specialized techniques to probe samples confined within diamond anvil cells (DACs). The primary methods employed are in-situ X-ray diffraction (XRD) and neutron diffraction.
In-Situ X-ray Diffraction (XRD) in a Diamond Anvil Cell
The synthesis of superconducting hydrides typically involves compressing a small sample of the rare-earth metal along with a hydrogen source (e.g., ammonia borane or paraffin oil) in a DAC to pressures exceeding 100 GPa. The sample is then heated to high temperatures using a laser to promote the chemical reaction.
The crystal structure of the synthesized hydride is determined by performing XRD measurements directly on the sample while it is held at high pressure within the DAC. High-intensity synchrotron X-ray sources are essential to obtain sufficient diffraction signal from the microscopic sample. The collected two-dimensional diffraction patterns are then integrated and analyzed to identify the crystal structure and refine the lattice parameters.
Experimental Protocol: In-situ X-ray Diffraction
-
Sample Preparation: A small piece of high-purity samarium foil is loaded into a sample chamber drilled in a rhenium gasket, which is pre-indented between two diamond anvils. A hydrogen-rich precursor, such as ammonia borane (NH3BH3), is also placed in the chamber to serve as the hydrogen source. Ruby spheres are included for pressure calibration.
-
Pressurization: The diamond anvil cell is gradually compressed to the target pressure, typically in the range of 100-200 GPa. The pressure is determined by measuring the fluorescence of the ruby spheres.
-
Laser Heating: The sample is heated to temperatures of 1000-2000 K using a focused laser beam. This promotes the decomposition of the hydrogen source and the reaction between samarium and hydrogen.
-
X-ray Diffraction: The DAC is placed in the path of a high-energy, micro-focused synchrotron X-ray beam. Diffraction patterns are collected on an area detector.
-
Data Analysis: The two-dimensional diffraction images are integrated into one-dimensional intensity versus 2θ plots. The background from the diamond anvils and the gasket is subtracted. The positions and intensities of the diffraction peaks are then used to determine the crystal system, space group, and lattice parameters of the synthesized hydride phase. Rietveld refinement can be employed for a more detailed structural analysis.
Neutron Diffraction
Neutron diffraction offers a complementary technique to XRD for crystal structure determination. A key advantage of neutrons is their high sensitivity to light elements like hydrogen, making it an excellent tool for precisely locating the hydrogen atoms in the crystal lattice. However, performing neutron diffraction at the extreme pressures required for synthesizing superconducting hydrides is technically challenging due to the need for larger sample volumes and specialized pressure cells.
Experimental Protocol: High-Pressure Neutron Diffraction
-
Sample Synthesis: Due to the larger sample volume requirement, high-pressure synthesis for neutron diffraction is often performed in a large-volume press, such as a Paris-Edinburgh press, which can achieve pressures of several GPa.
-
Neutron Diffraction Measurement: The pressure cell containing the sample is placed in a neutron beamline. A neutron diffractometer is used to measure the diffraction pattern.
-
Data Analysis: The analysis of neutron diffraction data is similar to that of XRD data, with Rietveld refinement being a common method to determine the crystal structure, including the precise positions of the hydrogen atoms.
Comparison with Experimentally Confirmed Superconducting Hydrides
While direct experimental data for superconducting SmH3 is lacking, valuable insights can be gained by comparing the theoretical predictions with the experimentally confirmed crystal structures of other superconducting rare-earth hydrides.
For instance, high-temperature superconductivity has been experimentally observed in yttrium hydrides such as YH6 and YH9. Structural analysis of these compounds revealed that they adopt clathrate-like structures with hydrogen atoms forming cage-like networks. Specifically, YH6 has been found to have an Im-3m crystal structure, and YH9 a P63/mmc structure at high pressures. Similarly, the near-room-temperature superconductor LaH10 has been experimentally confirmed to have an Fm-3m crystal structure.
The prevalence of highly symmetric, cage-like hydrogen sub-lattices in these experimentally verified high-Tc superconducting hydrides suggests that such structural motifs are favorable for achieving strong electron-phonon coupling, a key ingredient for conventional superconductivity. This provides a compelling reason to consider the theoretically predicted high-symmetry structures for samarium hydrides as strong candidates for experimental verification.
Conclusion
The determination of the crystal structure of superconducting SmH3 is a critical step towards understanding its physical properties and the mechanism of its potential high-temperature superconductivity. While theoretical studies have provided valuable predictions, including the cubic Fm-3m structure, experimental confirmation is paramount. The established methodologies of in-situ X-ray diffraction in diamond anvil cells and high-pressure neutron diffraction, which have been successfully applied to other rare-earth hydrides, provide a clear path forward for future experimental investigations. The comparison with experimentally confirmed structures of analogous superconducting hydrides suggests that high-symmetry crystal structures with extended hydrogen networks are promising candidates for SmH3. Future experimental efforts focused on the synthesis and structural characterization of samarium hydrides under extreme pressures are essential to validate these theoretical predictions and advance our understanding of this intriguing class of materials.
References
A Comparative Guide to Samarium Trihydride and Other Rare-Earth Hydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties, synthesis, and thermal stability of samarium trihydride (SmH₃) alongside other notable rare-earth hydrides. The information is intended to support research and development in fields such as hydrogen storage, materials science, and catalysis.
Introduction to Rare-Earth Hydrides
Rare-earth hydrides are a class of inorganic compounds formed by the direct reaction of rare-earth elements with hydrogen. These materials are of significant interest due to their diverse crystal structures and fascinating properties, which range from high-capacity hydrogen storage to high-temperature superconductivity under extreme pressures.[1][2] They are generally classified into dihydrides (REH₂) and trihydrides (REH₃), with some exceptions like ytterbium and europium which preferentially form stable dihydrides.[3]
The bonding in these hydrides is predominantly ionic, with hydrogen acting as an anion (H⁻).[4] This characteristic influences their structure and reactivity. The light rare-earth hydrides (e.g., LaH₃, CeH₃, NdH₃) typically exhibit face-centered cubic (fcc) or fluoride-like structures, while the heavy rare-earth hydrides, including this compound, tend to adopt hexagonal close-packed (hcp) structures.[3][5]
Comparative Analysis of Physicochemical Properties
The properties of this compound are compared with those of other selected rare-earth hydrides in the tables below. These include crystal structure, lattice parameters, and hydrogen storage capacity.
Crystal Structure and Lattice Parameters
The crystal structure of rare-earth hydrides is a critical determinant of their physical and chemical properties. The transition from cubic to hexagonal structures across the lanthanide series is a key feature of this class of materials.
| Hydride | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Citation(s) |
| Lanthanum Hydride | LaH₃ | Cubic | Fm-3m | a = 5.62 | [6] |
| Cerium Hydride | CeH₃ | Cubic | Fm-3m | a = 5.58 | [7] |
| Neodymium Hydride | NdH₃ | Hexagonal | P-3c1 | a = 6.67, c = 6.93 | [4] |
| Samarium Hydride | SmH₃ | Hexagonal | P-3c1 | a = 3.78, c = 6.78 | |
| Gadolinium Hydride | GdH₃ | Hexagonal | P-3c1 | a = 6.50, c = 6.79 | [8] |
| Erbium Hydride | ErH₃ | Hexagonal | P6₃/mmc | a = 3.62, c = 6.52 | |
| Ytterbium Hydride | YbH₂ | Orthorhombic | Pnma | a = 5.89, b = 3.58, c = 6.78 | [3] |
Note: Data for SmH₃ is based on the general trend for heavy rare-earth hydrides, as specific recent experimental data is less common in comparative reviews.
Hydrogen Storage Capacity
The ability to store and release hydrogen is a key application for many rare-earth hydrides. The gravimetric hydrogen storage capacity is a crucial metric for evaluating their potential in this regard. The values presented are theoretical, calculated based on stoichiometry.
| Hydride | Formula | Molar Mass ( g/mol ) | Theoretical Gravimetric H₂ Capacity (wt%) |
| Lanthanum Hydride | LaH₃ | 141.93 | 2.13% |
| Cerium Hydride | CeH₃ | 143.14 | 2.11% |
| Neodymium Hydride | NdH₃ | 147.27 | 2.06% |
| Samarium Hydride | SmH₃ | 153.39 | 1.98% |
| Gadolinium Hydride | GdH₃ | 160.28 | 1.89% |
| Erbium Hydride | ErH₃ | 170.29 | 1.78% |
| Ytterbium Hydride | YbH₂ | 175.06 | 1.15% |
Experimental Protocols
Synthesis of Rare-Earth Hydrides via Direct Hydrogenation
A common and straightforward method for synthesizing rare-earth hydrides is the direct reaction of the pure rare-earth metal with high-purity hydrogen gas at elevated temperatures.
Materials:
-
High-purity rare-earth metal (ingot or powder form)
-
High-purity hydrogen gas (99.999%)
-
Inert gas (e.g., Argon, 99.999%)
-
Tube furnace with temperature and pressure control
-
Quartz or alumina reaction tube
-
Vacuum pump
Procedure:
-
Sample Preparation: Place a known quantity of the rare-earth metal into the reaction tube.
-
System Purge: Seal the reaction tube and connect it to a gas manifold. Evacuate the system using the vacuum pump and then backfill with argon. Repeat this purge cycle 3-5 times to remove any residual air and moisture.
-
Activation: Heat the metal sample under vacuum to a temperature of 300-400°C for 1-2 hours. This step helps to clean the metal surface of any oxide layer.
-
Hydrogenation:
-
Cool the sample to room temperature.
-
Introduce hydrogen gas into the reaction tube to a pressure of approximately 1 atm.
-
Slowly heat the sample. The hydrogenation reaction is exothermic and will often initiate at a specific temperature, which varies for each rare-earth metal. This is typically observed by a rapid decrease in hydrogen pressure and an increase in sample temperature.
-
For the formation of trihydrides, it may be necessary to increase the hydrogen pressure and/or adjust the temperature profile. For example, maintaining a temperature of 250-350°C under a hydrogen atmosphere for several hours is a common practice.[9]
-
-
Cooling and Passivation: Once the reaction is complete (indicated by a stable hydrogen pressure), cool the sample slowly to room temperature under the hydrogen atmosphere. Before removal, the system should be purged again with argon to passivate the surface of the highly reactive hydride powder.
Safety Precautions: Rare-earth hydrides are pyrophoric and will spontaneously ignite in air. They also react vigorously with water to produce flammable hydrogen gas. All handling of the synthesized hydrides must be performed in an inert atmosphere glovebox.
Characterization Techniques
The synthesized hydrides are typically characterized using a suite of analytical methods to determine their structure, composition, and properties.
-
X-Ray Diffraction (XRD): To identify the crystal structure, phase purity, and lattice parameters.
-
Thermal Desorption Spectroscopy (TDS): To study the thermal stability and hydrogen desorption kinetics. This involves heating the sample under vacuum or in an inert gas flow and monitoring the evolved hydrogen with a mass spectrometer.[10]
-
Gravimetric Analysis (TGA/DSC): To measure changes in mass upon heating, which corresponds to hydrogen release, and to identify phase transitions.[11]
-
Neutron Diffraction: To precisely determine the positions of the hydrogen atoms within the crystal lattice, which is difficult with XRD due to hydrogen's low scattering cross-section for X-rays.
Visualized Workflows and Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of rare-earth hydrides and the structural trends across the lanthanide series.
Caption: Experimental workflow for synthesis and characterization of rare-earth hydrides.
Caption: Structural classification of selected rare-earth hydrides.
Conclusion
This compound aligns with the general trends observed for heavy rare-earth hydrides, exhibiting a hexagonal crystal structure. Its hydrogen storage capacity is comparable to its neighbors in the lanthanide series. The choice of a specific rare-earth hydride for a particular application will depend on a careful consideration of its structural properties, hydrogen storage capacity, thermal stability, and economic factors. The light rare-earth hydrides, with their cubic structures, and the heavy rare-earth hydrides, with their hexagonal structures, offer a tunable platform for materials design. Ytterbium and europium dihydrides represent a distinct subgroup with different stoichiometry and crystal symmetry. Further research into mixed rare-earth hydrides and the effects of doping may unlock enhanced properties for future applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Rare-Earth Metal-Based Materials for Hydrogen Storage: Progress, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. sciepublish.com [sciepublish.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bridging Materials and Analytics: A Comprehensive Review of Characterization Approaches in Metal-Based Solid-State Hydrogen Storage - PMC [pmc.ncbi.nlm.nih.gov]
Superconductivity in Hydrides: A Comparative Study of Experimental LaH₁₀ and Theoretical SmH₂
A comparative analysis of lanthanum decahydride (LaH₁₀) and samarium dihydride (SmH₂) under high pressure reveals a stark contrast in their superconducting properties. While LaH₁₀ has been experimentally confirmed as a high-temperature superconductor with a critical temperature (T_c_) reaching up to approximately 260 K, theoretical calculations for the stable high-pressure phase of samarium hydride predict a surprisingly low T_c_ of less than 1 K. This guide provides a detailed comparison of the experimentally observed superconductivity in LaH₁₀ and the theoretically predicted behavior of SmH₂, offering insights into the factors governing superconductivity in these rare earth hydrides.
Data Presentation: Superconducting Properties
The following table summarizes the key experimental superconducting parameters for LaH₁₀ and the theoretically predicted values for SmH₂ at high pressures.
| Property | LaH₁₀ (Experimental) | SmH₂ (Theoretical) |
| Maximum Critical Temperature (T_c_) | ~250-260 K[1] | < 1 K[2] |
| Pressure for Maximum T_c_ | ~170-190 GPa[1] | ~200 GPa[2] |
| Crystal Structure | Face-Centered Cubic (Fm-3m)[1][3] | Hexagonal (P6/mmm)[2][4] |
| Upper Critical Magnetic Field (H_c2_(0)) | ~133.5 T at 120 GPa[3] | Not applicable due to low T_c_ |
| Superconducting Mechanism | Phonon-mediated (BCS-like)[3] | Predicted to be phonon-mediated[2] |
Experimental and Theoretical Protocols
The investigation of superconductivity in hydrides under extreme pressures requires sophisticated experimental and computational techniques.
Experimental Synthesis and Characterization of LaH₁₀
The synthesis of superconducting LaH₁₀ involves the compression of a lanthanum sample with a hydrogen source, typically ammonia borane (NH₃BH₃) or paraffin, within a diamond anvil cell (DAC).[5] The sample is then heated with a laser to facilitate the chemical reaction and formation of the hydride.
The primary experimental techniques used to characterize the superconducting state include:
-
Electrical Resistance Measurements: A four-probe method is employed to measure the electrical resistance of the sample as a function of temperature. The sharp drop to zero resistance is a hallmark of superconductivity.[3]
-
Magnetic Susceptibility Measurements: A superconducting quantum interference device (SQUID) magnetometer is used to measure the magnetic susceptibility. The expulsion of a magnetic field (the Meissner effect) provides definitive evidence of superconductivity.[5]
-
X-ray Diffraction (XRD): Synchrotron XRD is used to determine the crystal structure of the synthesized hydride under high pressure.[3][6]
Theoretical Prediction of SmH₂ Properties
Due to the lack of experimental data for superconducting samarium hydrides at high pressure, researchers have turned to computational methods to predict their properties. The theoretical investigation of SmH₂ involved:
-
Crystal Structure Prediction: Random structure searches using algorithms like AIRSS (Ab initio Random Structure Searching) were performed to identify the most stable stoichiometry and crystal structure of samarium hydride at various high pressures.[2] These searches indicated that SmH₂ with a P6/mmm structure is the most stable phase around 200 GPa.[2][4]
-
Electronic Structure and Phonon Calculations: Density Functional Theory (DFT) was used to calculate the electronic band structure and phonon dispersion of the predicted SmH₂ structure. To account for the strongly correlated 4f electrons of samarium, Dynamical Mean-Field Theory (DMFT) was also employed (DFT+DMFT).[2][4]
-
Electron-Phonon Coupling and T_c_ Calculation: The electron-phonon coupling strength was calculated using Density Functional Perturbation Theory (DFPT). The Allen-Dynes modified McMillan equation was then used to estimate the superconducting critical temperature.[2]
Visualizations
The following diagrams illustrate the experimental workflow for high-pressure superconductors and the contrasting properties of LaH₁₀ and SmH₂.
Discussion
The significant difference in the superconducting properties of LaH₁₀ and the predicted stable high-pressure phase of samarium hydride (SmH₂) highlights the complex interplay of factors that govern high-temperature superconductivity in these materials. While both are rare earth hydrides, the specific electronic structure and phonon modes, which are dictated by the crystal structure and the nature of the metal atom, lead to vastly different electron-phonon coupling strengths.
The experimental confirmation of high-T_c_ superconductivity in LaH₁₀, in agreement with theoretical predictions, has been a major breakthrough in the field.[7][8] The clathrate-like structure with hydrogen cages is believed to be crucial for the strong electron-phonon coupling.[3]
Conversely, the theoretical finding that SmH₂ is the stable high-pressure phase, with a predicted low T_c_, suggests that not all rare earth hydrides will exhibit high-temperature superconductivity.[2] The calculations indicate that the electronic and phononic properties of the P6/mmm structure of SmH₂ do not favor strong electron-phonon coupling, leading to the suppression of superconductivity.[2]
This comparative study underscores the importance of both experimental synthesis and theoretical calculations in the search for new high-temperature superconductors. While theory can guide experimental efforts, experimental verification remains crucial. The contrasting cases of LaH₁₀ and SmH₂ provide valuable insights for researchers aiming to understand and design new superconducting materials.
References
- 1. Ultrafast dynamics evidence of strong coupling superconductivity in LaH10±δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. uspex-team.org [uspex-team.org]
- 7. osti.gov [osti.gov]
- 8. [1906.03462] Road to Room-Temperature Superconductivity: Tc above 260 K in Lanthanum Superhydride under Pressure [arxiv.org]
Benchmarking Superconductivity in Lanthanide Hydrides: A Comparative Guide Focused on Samarium Trihydride
For Immediate Release
This guide provides a comparative analysis of the superconducting properties of lanthanide hydrides under extreme pressures, with a particular focus on the predicted characteristics of samarium trihydride (SmH₃). While experimental data on the superconducting nature of SmH₃ remains elusive, theoretical calculations and observed trends across the lanthanide series offer valuable insights. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to understand the landscape of high-temperature superconductivity in hydrogen-rich materials.
I. Comparative Analysis of Superconducting Properties
The quest for room-temperature superconductivity has led to the exploration of hydrogen-rich materials under extreme pressures. Lanthanide hydrides, in particular, have emerged as a promising class of high-temperature superconductors.[1] The table below summarizes the theoretically predicted and experimentally confirmed superconducting properties of selected lanthanide hydrides, providing a benchmark against which the potential of this compound can be assessed.
| Material | Crystal Structure | Pressure (GPa) | Critical Temperature (T_c) (K) | Method |
| SmH₂ | P6/mmm | 200 | < 1 | Theoretical |
| LaH₁₀ | Fm-3m | 170 | 250-260 | Experimental |
| CeH₉ | P6₃/mmc | 150 | ~115 | Experimental |
| NdH₉ | P6₃/mmc | >100 | No superconductivity observed | Experimental |
| YH₉ | P6₃/mmc | 201 | 243 | Experimental |
| ThH₁₀ | Fm-3m | 170-175 | 159-161 | Experimental |
Note: The data presented is a synthesis of findings from multiple research articles.
Theoretical studies on samarium dihydride (SmH₂) predict a superconducting critical temperature of less than 1 K at 200 GPa.[2] This prediction aligns with the general trend observed in lanthanide hydrides, where superconductivity tends to decrease with an increasing number of f-electrons.[3] Experimental studies on neodymium hydride (NdH₉), which neighbors samarium in the periodic table, have shown no evidence of a superconducting transition down to 5 K at pressures above 100 GPa.[3] These findings collectively suggest that this compound (SmH₃) is unlikely to be a high-temperature superconductor.
II. Experimental Protocols
The synthesis and characterization of superconducting hydrides at high pressures are technically demanding endeavors. The following protocols outline the general methodologies employed in the field.
A. High-Pressure Synthesis in a Diamond Anvil Cell (DAC)
The synthesis of lanthanide hydrides is typically achieved through the laser heating of a metal sample in a hydrogen-rich environment within a diamond anvil cell (DAC).[3]
Materials and Equipment:
-
Diamond anvil cell (DAC)
-
Metal foil or powder of the desired lanthanide (e.g., Samarium)
-
Hydrogen source (e.g., ammonia borane (NH₃BH₃) or pure liquid hydrogen)
-
Ruby spheres for pressure calibration
-
Laser heating system (e.g., YAG laser)
-
Microscope for sample loading and observation
Procedure:
-
A small piece of the lanthanide metal foil is placed in the sample chamber of the DAC gasket.
-
The hydrogen source is loaded into the sample chamber. Ammonia borane is often used as it decomposes upon heating to release hydrogen.
-
Ruby spheres are included for in-situ pressure measurement via ruby fluorescence.
-
The DAC is sealed and the pressure is gradually increased to the desired level (typically in the range of 100-200 GPa).
-
The sample is then heated to high temperatures (e.g., >1500 K) using a focused laser beam. This promotes the chemical reaction between the metal and hydrogen, forming the hydride.
-
The temperature is monitored and controlled using pyrometry.
-
After the reaction, the sample is cooled to room temperature while maintaining high pressure.
B. Characterization of Superconducting Properties
1. In-situ Four-Probe Electrical Resistance Measurement:
To determine the critical temperature (T_c), four-probe electrical resistance measurements are performed on the synthesized sample within the DAC.[1] This method is crucial for eliminating the influence of contact resistance.
Procedure:
-
Four electrical probes (typically made of a conductive material like platinum) are pre-patterned on the diamond anvil culet.
-
The synthesized hydride sample is positioned in contact with the four probes inside the DAC.
-
A constant DC current is passed through the outer two probes.
-
The voltage drop across the inner two probes is measured as the temperature is lowered.
-
The critical temperature (T_c) is identified as the temperature at which the electrical resistance drops to zero.
2. Synchrotron X-ray Diffraction (XRD):
To identify the crystal structure of the synthesized hydride, in-situ synchrotron X-ray diffraction is employed.
Procedure:
-
The DAC containing the sample is mounted on a synchrotron beamline.
-
A high-energy, focused X-ray beam is directed at the sample.
-
The diffraction pattern of the sample is collected on a detector.
-
Analysis of the diffraction pattern allows for the determination of the crystal structure and lattice parameters of the synthesized hydride phase.
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of high-pressure superconducting hydrides.
IV. Logical Relationship of Superconductivity in Lanthanide Hydrides
The following diagram illustrates the key factors influencing the superconducting critical temperature in lanthanide hydrides, based on current understanding.
References
The Quest for Superconductivity in Samarium Trihydride: A Guide to the Challenges of Reproducibility
The field of high-pressure hydrides has emerged as a frontier in the search for high-temperature superconductivity, with theoretical predictions often preceding experimental exploration. Samarium hydrides, among other lanthanide polyhydrides, have been identified as potentially viable candidates for exhibiting this quantum phenomenon. However, the experimental realization and verification of superconductivity in these materials, including samarium trihydride (SmH3), are fraught with significant challenges, leading to a landscape where reproducibility is a paramount concern.
Currently, there is a notable absence of definitive, peer-reviewed experimental reports confirming high-temperature superconductivity in this compound. While theoretical studies have explored the potential of various samarium hydride stoichiometries at extreme pressures, the experimental synthesis and characterization remain an open frontier. A computational study combining density functional theory (DFT) and dynamical mean-field theory (DMFT) explored the stability of SmH2 with a layered hexagonal structure at approximately 200 GPa, but experimental verification is still lacking[1].
This guide, therefore, addresses the topic of reproducibility not by comparing conflicting experimental results for SmH3, but by providing a framework for understanding the immense experimental hurdles and the reasons behind the general lack of reproducibility in the broader field of high-pressure hydride superconductors. The challenges faced in synthesizing and verifying superconductivity in materials like lanthanum decahydride (LaH10) and yttrium nonahydride (YH9) offer a valuable lens through which to view the potential difficulties in studying this compound.
Comparison of Experimental Conditions for High-Pressure Hydride Superconductors
To understand the experimental landscape, it is useful to compare the conditions under which superconductivity has been reported in other high-pressure hydrides. The data presented below is for illustrative purposes to highlight the extreme conditions and the variations in reported critical temperatures (Tc), which are often subject to debate and require independent verification.
| Compound | Reported Tc (K) | Pressure (GPa) | Synthesis Method | Characterization Methods | Reference |
| H3S | 203 | 155 | Laser heating of H2S precursor in a Diamond Anvil Cell (DAC) | Electrical resistance measurements, Magnetic susceptibility | [2] |
| LaH10 | ~250 | 170 | Laser heating of lanthanum in a hydrogen medium in a DAC | Electrical resistance measurements, X-ray diffraction | [2] |
| YH9 | ~243 | 201 | Laser heating of yttrium in a hydrogen medium in a DAC | Electrical resistance measurements | [2] |
| SmH3 | Not yet experimentally confirmed | Theoretically predicted at high pressure | - | - | [1] |
Experimental Protocols: A General Framework for High-Pressure Hydride Synthesis and Characterization
The synthesis and characterization of potential high-pressure superconductors like SmH3 require specialized equipment and meticulous procedures. The general workflow is as follows:
1. Sample Loading in a Diamond Anvil Cell (DAC):
-
A small piece of high-purity samarium metal is loaded into a sample chamber within a gasket, which is placed between two diamond anvils.
-
The sample chamber is then filled with a hydrogen-rich precursor or cryogenically loaded with pure hydrogen, which serves as both a reactant and a pressure-transmitting medium.
2. In-situ High-Pressure Synthesis:
-
The pressure on the sample is gradually increased by applying force to the diamond anvils.
-
Laser heating is then employed to overcome the activation energy for the reaction between samarium and hydrogen, promoting the formation of samarium hydrides. The laser is focused on the sample through the transparent diamond anvils.
3. Characterization of Superconductivity:
-
Electrical Resistance Measurements: Four-probe electrical contacts are often pre-deposited on the diamond anvil to measure the electrical resistance of the sample as a function of temperature. A sharp drop to zero resistance is a key indicator of a superconducting transition.
-
Magnetic Susceptibility Measurements: Detecting the expulsion of a magnetic field (the Meissner effect) provides strong evidence for superconductivity. This is typically done using sensitive magnetometers integrated with the DAC setup.
-
Structural Analysis: Synchrotron X-ray diffraction is used to determine the crystal structure of the synthesized hydride phase at high pressure. This is crucial for correlating the observed physical properties with a specific material phase.
The immense difficulty in performing these measurements on micron-sized samples at megabar pressures is a primary source of irreproducibility.
Factors Influencing Reproducibility in High-Pressure Hydride Experiments
The following diagram illustrates the complex interplay of factors that can affect the reproducibility of superconductivity experiments in high-pressure hydrides.
Caption: Factors influencing the reproducibility of high-pressure hydride superconductivity experiments.
Experimental Workflow for High-Pressure Superconductivity Studies
The following diagram outlines a typical workflow for the synthesis and investigation of potential high-pressure superconductors like this compound.
Caption: A typical experimental workflow for investigating superconductivity in hydrides at high pressure.
References
A Comparative Guide to High-Pressure Hydrides: Yttrium Superhydride vs. Samarium Trihydride
A detailed analysis of the structural and superconducting properties of experimentally confirmed near-room-temperature superconductor, yttrium superhydride, and theoretically predicted low-temperature superconducting samarium hydrides under extreme pressures.
This guide provides a comprehensive comparison of the properties of yttrium superhydride and samarium hydride, materials that have garnered significant interest in the field of high-pressure physics and superconductivity. While yttrium superhydride has been experimentally synthesized and confirmed as a near-room-temperature superconductor, the properties of samarium hydrides under high pressure are, to date, based on theoretical predictions. This document aims to present the available data objectively, for researchers, scientists, and professionals in drug development and materials science.
I. Comparative Data Summary
The following tables summarize the key quantitative data for yttrium superhydride and theoretically predicted samarium hydrides. A significant disparity exists in the available information, with yttrium superhydride properties verified through extensive experimental work, whereas the data for samarium hydrides are derived from computational studies.
| Property | Yttrium Superhydride (Experimental) | Samarium Hydride (Theoretical Predictions) |
| Stoichiometry | YH4, YH6, YH7, YH9[1][2] | SmH2, SmH6[3][4] |
| Crystal Structure | YH9: Clathrate-like structure[3][5] | SmH2: Layered hexagonal (P6/mmm space group)[4][5]SmH6: Hydrogen clathrate (Im-3m space group)[3] |
| Superconducting Transition Temperature (Tc) | Up to 262 K for YH9[3][5][6] 230 K for YH9[2] 218 K for YH6[1][2] 82 K for YH4[2] | Low critical temperatures predicted at 200 GPa[3] |
| Critical Pressure (Pc) | 182 ± 8 GPa for Tc of 262 K[3][5][6] 300 GPa for Tc of 230 K[1][2] 165 GPa for Tc of 218 K[1][2] | Stable phases predicted around 200 GPa[3][4][5] |
| Synthesis Method | Laser heating in a diamond anvil cell[3][4][7] | Not yet experimentally synthesized at high pressure[4][5] |
II. Experimental and Theoretical Protocols
A. Yttrium Superhydride: High-Pressure Synthesis and Characterization
The synthesis and characterization of yttrium superhydride are conducted under extreme pressure conditions using a diamond anvil cell (DAC).
1. Sample Preparation and Synthesis:
-
A thin film of yttrium is sputtered onto one of the diamond anvils. To prevent oxidation and promote hydrogenation, a thin protective layer of palladium is often co-sputtered.[3][5][6]
-
The DAC is loaded with a hydrogen source, which can be solid hydrogen or a chemical precursor like ammonia borane that releases hydrogen upon heating.[4]
-
The sample chamber is pressurized to target pressures, typically in the range of 130-300 GPa.[1][3]
-
In-situ laser heating (e.g., using a Yb pulsed fiber laser) is employed to heat the sample to temperatures around 1800-2000 K, triggering the chemical reaction between yttrium and hydrogen to form various yttrium superhydride phases.[3][7]
2. Characterization Techniques:
-
Superconducting Transition Temperature (Tc) Measurement: The primary method to determine Tc is through four-probe electrical resistance measurements. A sharp drop to zero resistance upon cooling indicates the onset of superconductivity.[3][5][8] The effect of an external magnetic field on Tc is also studied to confirm the superconducting nature.[3][5][6]
-
Structural Analysis: Synchrotron X-ray diffraction (XRD) is used to determine the crystal structure of the synthesized phases at high pressure.[4]
-
Vibrational Properties: Raman spectroscopy is employed to probe the vibrational modes of the yttrium superhydride, providing insights into the bonding and structure.[3][9]
B. Samarium Hydride: Theoretical Prediction Methodology
The properties of samarium hydrides at high pressures have been investigated using first-principles computational methods.
1. Structure Prediction:
-
Random structure searches are performed to identify stable or metastable stoichiometries and crystal structures of samarium hydrides over a wide range of pressures (e.g., up to 400 GPa).[5]
2. Electronic and Phonon Structure Calculations:
-
Density Functional Theory (DFT) is used to calculate the electronic band structure and density of states.[3][4][5]
-
To account for the strongly correlated 4f electrons of samarium, methods like DFT+U or Dynamical Mean-Field Theory (DMFT) are employed.[4][5]
-
Phonon dispersion calculations are performed to assess the dynamical stability of the predicted structures. The absence of imaginary phonon frequencies (soft modes) indicates a stable lattice.[4]
3. Superconductivity Prediction:
-
The electron-phonon coupling is evaluated to predict the superconducting properties. The Bardeen-Cooper-Schrieffer (BCS) theory or its extensions are used to estimate the superconducting transition temperature.[3]
III. Visualizing the Path to High-Pressure Hydride Discovery
The following diagram illustrates the general workflow for the discovery and characterization of high-pressure superhydrides, a process that integrates theoretical predictions with experimental synthesis and verification.
IV. Signaling Pathways and Logical Relationships
The pursuit of high-pressure superconductors like yttrium superhydride is guided by a close interplay between theoretical predictions and experimental validation. The Bardeen-Cooper-Schrieffer (BCS) theory and its extensions provide the theoretical framework, suggesting that materials with high-frequency phonons (abundant in hydrogen-rich materials) and strong electron-phonon coupling are promising candidates for high-temperature superconductivity.
The logical relationship in the discovery process can be visualized as a feedback loop:
V. Conclusion
The comparison between yttrium superhydride and samarium hydride highlights a pivotal moment in the search for high-temperature superconductors. Yttrium superhydride stands as a testament to the success of theory-guided experimental discovery, achieving superconductivity at temperatures approaching room temperature, albeit at immense pressures.[3][5][6] In contrast, theoretical studies on samarium hydrides do not currently predict high-temperature superconductivity, suggesting that not all rare-earth hydrides behave similarly under pressure.[3] This underscores the complexity of the relationship between elemental composition, crystal structure, and superconducting properties in this fascinating class of materials. Future experimental investigations into the samarium-hydrogen system are crucial to validate these theoretical predictions and to further refine our understanding of the principles governing high-temperature superconductivity in hydrides.
References
- 1. File:Phase diagram of samarium (1975).png - Wikimedia Commons [commons.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [2208.01577] Computational prediction of samarium hydride at megabar pressure [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Are hydrides under high-pressure–high-temperature superconductors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physicsworld.com [physicsworld.com]
- 8. Synthesis of molecular metallic barium superhydride: pseudocubic BaH12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Distinguishing SmH₂ and SmH₃: An Experimental Comparison Guide for Researchers
A comprehensive guide to experimentally differentiating the dihydride and trihydride phases of samarium, focusing on key analytical techniques and their expected outcomes. This guide provides detailed experimental protocols and comparative data to aid researchers in materials science and drug development.
Samarium, a rare-earth element, forms distinct hydride phases, primarily the dihydride (SmH₂) and the trihydride (SmH₃). The addition of hydrogen significantly alters the material's structural, vibrational, and electronic properties. For researchers, accurately distinguishing between these two phases is crucial for understanding their fundamental characteristics and for their potential applications. This guide outlines the principal experimental techniques used to differentiate SmH₂ and SmH₃, providing expected quantitative data and detailed methodologies.
Comparative Analysis of SmH₂ and SmH₃
The primary methods for distinguishing between SmH₂ and SmH₃ are X-ray diffraction (XRD), Raman spectroscopy, and electrical resistivity measurements. Each technique probes different aspects of the material, providing a complementary and definitive identification.
| Property | SmH₂ (Samarium Dihydride) | SmH₃ (Samarium Trihydride) | Distinguishing Feature |
| Crystal Structure | Face-Centered Cubic (FCC), CaF₂ type | Hexagonal (for heavier rare earths) or a more complex cubic structure | Different crystal systems and lattice parameters lead to unique XRD patterns. |
| Lattice Parameter (a) | ~ 5.37 Å | Varies with crystal system | A significant shift in diffraction peak positions. |
| Vibrational Modes (Raman) | Lower frequency Sm-H stretching and bending modes | Higher frequency and more complex Sm-H modes due to a different bonding environment and crystal structure | Distinct Raman peak positions and the appearance of new peaks. |
| Electrical Resistivity | Lower resistivity (metallic behavior) | Higher resistivity (semiconducting behavior) | A significant increase in electrical resistance. |
Experimental Methodologies
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystal structure of a material. The distinct atomic arrangements of SmH₂ and SmH₃ produce unique diffraction patterns.
Experimental Protocol:
-
Sample Preparation: The samarium hydride sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a low-background sample holder.
-
Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 20° to 80° with a step size of 0.02° and a sufficient collection time per step to ensure good signal-to-noise ratio.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ values). These are then used to calculate the interplanar spacings (d-values) using Bragg's Law (nλ = 2dsinθ). The crystal structure and lattice parameters are determined by indexing the diffraction peaks and refining the lattice parameters using appropriate software.
Expected Results:
-
SmH₂: Will exhibit a diffraction pattern consistent with a face-centered cubic (FCC) structure, similar to the CaF₂ crystal structure. The lattice parameter 'a' is expected to be around 5.37 Å.
-
SmH₃: Is expected to show a more complex diffraction pattern, likely corresponding to a hexagonal crystal system, which is common for heavier rare-earth trihydrides. This will result in a completely different set of diffraction peaks compared to SmH₂.
Experimental Workflow for Phase Identification
Caption: Workflow for distinguishing SmH₂ and SmH₃ phases.
Raman Spectroscopy
Raman spectroscopy probes the vibrational modes of a material, which are sensitive to the local bonding environment and crystal structure. The differences in the Sm-H bonding and the overall crystal symmetry between SmH₂ and SmH₃ will result in distinct Raman spectra.
Experimental Protocol:
-
Sample Preparation: A small amount of the samarium hydride powder is placed on a microscope slide.
-
Instrument Setup: A confocal Raman microscope is used with a laser excitation source (e.g., 532 nm or 633 nm). The laser power should be kept low to avoid sample heating and potential decomposition.
-
Data Collection: Raman spectra are collected from multiple points on the sample to ensure homogeneity. The spectral range should cover the expected Sm-H vibrational modes (typically in the range of 100-1000 cm⁻¹).
-
Data Analysis: The positions (Raman shifts) and relative intensities of the peaks in the Raman spectrum are analyzed.
Expected Results:
-
SmH₂: The Raman spectrum is expected to be relatively simple, with characteristic peaks corresponding to the vibrational modes of the Sm-H bonds in the FCC lattice.
-
SmH₃: The spectrum will likely be more complex, with a larger number of Raman-active modes due to the lower symmetry of the hexagonal or complex cubic structure. The positions of the Sm-H stretching and bending modes are expected to be shifted compared to SmH₂.
Logical Relationship of Properties and Phases
Caption: Correlation of properties and phases.
Electrical Resistivity Measurement
The electronic structure of samarium hydrides changes significantly with hydrogen content. SmH₂ is generally metallic, while SmH₃ tends to be a semiconductor. This difference in electronic behavior leads to a large variation in their electrical resistivity.[1]
Experimental Protocol:
-
Sample Preparation: A pressed pellet of the samarium hydride powder is prepared to ensure good electrical contact. The dimensions of the pellet (length, width, and thickness) are carefully measured.
-
Instrument Setup: A four-point probe or a two-point probe setup is used to measure the resistance of the pellet. For higher accuracy, especially for low-resistance samples, the four-point probe method is preferred as it eliminates the influence of contact resistance.
-
Data Collection: A known current is passed through the outer two probes, and the voltage is measured across the inner two probes. The measurement is typically performed at room temperature.
-
Data Analysis: The electrical resistivity (ρ) is calculated from the measured resistance (R), the cross-sectional area of the sample (A), and the distance between the voltage probes (l) using the formula ρ = (R * A) / l.
Expected Results:
-
SmH₂: Will exhibit a relatively low electrical resistivity, characteristic of a metallic conductor.
-
SmH₃: Will show a significantly higher electrical resistivity, consistent with semiconducting behavior. The resistivity of RH₃ can be several orders of magnitude higher than that of RH₂.[1]
Synthesis of Bulk SmH₂ and SmH₃
The synthesis of bulk samarium hydrides is typically achieved through the direct reaction of samarium metal with high-purity hydrogen gas at elevated temperatures.[2] The final phase (SmH₂ or SmH₃) is controlled by the hydrogen pressure and the reaction temperature.
General Protocol:
-
Starting Material: High-purity samarium metal is placed in a reaction chamber made of a material that does not react with hydrogen or samarium at high temperatures (e.g., a tantalum or molybdenum crucible within a quartz or stainless steel reactor).
-
Hydrogenation: The reaction chamber is evacuated to a high vacuum and then backfilled with high-purity hydrogen gas.
-
Reaction Conditions:
-
For SmH₂: The sample is heated to a moderate temperature (e.g., 400-600 °C) under a controlled hydrogen pressure. The reaction is considered complete when the hydrogen absorption ceases.
-
For SmH₃: To achieve the higher hydrogen stoichiometry, a higher hydrogen pressure and potentially a different temperature profile are required. The system is heated, and the hydrogen pressure is increased to drive the reaction to completion.
-
-
Cooling and Passivation: The sample is slowly cooled to room temperature under a hydrogen atmosphere to prevent decomposition. For handling in air, the surface of the hydride may need to be passivated.
By employing these experimental techniques and following the detailed protocols, researchers can confidently and accurately distinguish between the SmH₂ and SmH₃ phases, enabling further investigation into their unique properties and potential applications.
References
Pressure-Induced Phase Transitions in Rare-Earth Hydrides: A Comparative Analysis
A new class of high-temperature superconductors, rare-earth hydrides, has emerged at the forefront of materials science and physics.[1] Stabilized under extreme pressures, these hydrogen-rich compounds exhibit remarkable superconducting properties at temperatures far exceeding those of conventional superconductors, paving the way for the ultimate goal of room-temperature superconductivity.[1] This guide provides a comparative analysis of pressure-induced phase transitions in key rare-earth hydrides, focusing on yttrium, lanthanum, and cerium superhydrides, with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Data of Pressure-Induced Transitions
The application of high pressure is a critical factor in the synthesis and stabilization of the superconducting phases of rare-earth hydrides.[[“]] Many of these materials, such as LaH₁₀ and YH₁₀, necessitate pressures exceeding 100-200 GPa to form the unique crystal structures essential for high-temperature superconductivity.[[“]] The following tables summarize the key quantitative data associated with the pressure-induced phase transitions and superconducting properties of selected rare-earth hydrides.
| Hydride | Initial Phase (Low Pressure) | High-Pressure Phase | Transition Pressure (GPa) | Superconducting Critical Temperature (Tc) (K) | Pressure at Tc (GPa) |
| YH₃ | Hexagonal (P6₃/mmc or P-3c1)[3][4] | Cubic (Fm-3m)[3][5] | ~10 - 20[3] | ~40 (predicted)[6] | 17.7[6] |
| LaH₁₀ | (multiple precursors) | Cubic (Fm-3m)[1][7] | > 175 (for stability)[7] | up to 260[8] | ~170[7][8] |
| CeH₉ | (synthesized at high P) | Hexagonal (P6₃/mmc)[9][10] | Synthesized at 80-100[9][10] | up to 115[11] | ~100[11][12] |
Note: The transition pressures and Tc values can vary depending on the specific experimental conditions and hydrogen stoichiometry.
Crystal Structure Transitions Under Pressure
The remarkable superconducting properties of rare-earth hydrides are intrinsically linked to their crystal structures, which undergo significant transformations under pressure.
Yttrium Trihydride (YH₃): At ambient conditions, YH₃ typically exhibits a hexagonal metal lattice.[3] Upon increasing pressure to the range of 10-20 GPa, it undergoes a sluggish transformation to a cubic structure with the space group Fm-3m.[3][5] This transition is reversible, though it exhibits hysteresis upon pressure release.[3] Interestingly, an intermediate phase has been observed during this transition, suggesting a complex transformation pathway.[3]
Lanthanum Hydride (LaH₁₀): The high-temperature superconducting phase of lanthanum hydride, LaH₁₀, is characterized by a face-centered cubic (fcc) structure (Fm-3m).[1][7] This phase is only stable at very high pressures, typically above 175 GPa.[7] At lower pressures, different structural phases, including a monoclinic C2/m structure, have been identified.[13] The transition to the highly symmetric fcc structure is crucial for achieving near-room-temperature superconductivity.
Cerium Hydride (CeH₉): Cerium superhydride, CeH₉, crystallizes in a hexagonal P6₃/mmc clathrate structure at pressures between 80 and 100 GPa.[9][10] This structure features a dense, three-dimensional atomic hydrogen sublattice, which is believed to play a key role in its superconducting properties.[9]
Experimental Protocols
The synthesis and characterization of rare-earth hydrides under high pressure require specialized experimental techniques. The following provides a generalized methodology for key experiments.
High-Pressure Synthesis and In-situ Characterization
Objective: To synthesize rare-earth hydrides and study their structural phase transitions under high pressure.
Apparatus:
-
Diamond Anvil Cell (DAC)[9]
-
Synchrotron X-ray source for diffraction (XRD)[9]
-
Raman spectroscopy system
Methodology:
-
Sample Loading: A small piece of the rare-earth metal (e.g., Y, La, Ce) is loaded into the sample chamber of a DAC along with a hydrogen source. Ammonia borane (NH₃BH₃) is often used as a solid hydrogen source.[1][12]
-
Pressurization: The pressure inside the DAC is gradually increased. The pressure is typically calibrated using the Raman signal of the diamond anvils.[12]
-
Laser Heating: To facilitate the reaction between the rare-earth metal and hydrogen, the sample is heated to high temperatures (e.g., ~2000 K) using a focused laser beam.[9] This is often performed at the target synthesis pressure.
-
In-situ X-ray Diffraction: Synchrotron XRD patterns are collected at various pressures to monitor the crystal structure of the sample.[9] This allows for the identification of different phases and the determination of their lattice parameters.
-
Phase Transition Analysis: By analyzing the changes in the XRD patterns as a function of pressure, the pressure-induced phase transitions can be identified and the transition pressures determined.
Electrical Resistance Measurements for Superconductivity
Objective: To determine the superconducting critical temperature (Tc) of the synthesized rare-earth hydrides.
Apparatus:
-
Diamond Anvil Cell (DAC) equipped with electrical leads
-
Four-probe electrical measurement setup[14]
-
Cryostat for low-temperature measurements
Methodology:
-
Sample Preparation: The rare-earth hydride sample is synthesized in a DAC that has been pre-patterned with four electrical leads (e.g., platinum).[14]
-
Pressurization and Synthesis: The sample is pressurized and synthesized as described in the previous protocol.
-
Electrical Measurements: The electrical resistance of the sample is measured as a function of temperature using the four-probe method. A constant current is applied through two leads, and the voltage drop is measured across the other two leads.[14]
-
Tc Determination: The temperature is lowered using a cryostat. The superconducting critical temperature (Tc) is identified as the temperature at which the electrical resistance drops to zero or a near-zero value.[12][15]
-
Magnetic Field Dependence: To further confirm superconductivity, the resistance measurements can be repeated under various applied magnetic fields. A shift of the transition to lower temperatures with increasing magnetic field is a hallmark of superconductivity.[16]
Visualizing Experimental and Logical Relationships
References
- 1. Frontiers | Advances in the Synthesis and Superconductivity of Lanthanide Polyhydrides Under High Pressure [frontiersin.org]
- 2. consensus.app [consensus.app]
- 3. spring8.or.jp [spring8.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. jsg.utexas.edu [jsg.utexas.edu]
- 10. Synthesis of clathrate cerium superhydride CeH9 at 80-100 GPa with atomic hydrogen sublattice (Journal Article) | OSTI.GOV [osti.gov]
- 11. High-pressure study of CeH<sub>9</sub> and potential metastable superconductivity at reduced pressure - APS Global Physics Summit 2025 [archive.aps.org]
- 12. arxiv.org [arxiv.org]
- 13. arxiv.org [arxiv.org]
- 14. d-nb.info [d-nb.info]
- 15. [2401.12682] Probing superconducting gap in CeH$_9$ under pressure [arxiv.org]
- 16. arxiv.org [arxiv.org]
Absence of Experimental Verification for Superconductivity in Samarium Trihydride: A Comparative Analysis with Verified Lanthanide Superhydrides
As of late 2025, there have been no experimental reports confirming the synthesis or observing superconductivity in samarium trihydride (SmH₃) under high pressure. Theoretical investigations into the samarium-hydrogen system suggest the potential for superconductivity in various samarium hydrides, but these predictions await experimental validation. A 2022 computational study, for instance, indicated that samarium hydrides have yet to be experimentally realized at high pressures.
This guide provides a comparative analysis of the current theoretical understanding of samarium hydrides against experimentally verified superconducting lanthanide hydrides, such as LaH₁₀ and CeH₁₀. The information presented is intended for researchers, scientists, and professionals in drug development interested in the field of high-pressure superconductivity.
Comparison of Superconducting Properties
The following table summarizes the theoretically predicted superconducting properties of a samarium hydride (SmH₂) and the experimentally verified properties of selected lanthanide hydrides. It is crucial to note the absence of experimental data for any samarium hydride.
| Property | Samarium Hydride (SmH₂) (Theoretical) | Lanthanum Hydride (LaH₁₀) (Experimental) | Cerium Hydride (CeH₉/CeH₁₀) (Experimental) |
| Critical Temperature (T_c) | Low T_c predicted | Up to ~260 K[1][2][3] | Up to ~115 K[2] |
| Critical Pressure (P_c) | ~200 GPa (for stable phase)[4] | ~170 - 200 GPa[1][2][5] | ~95 GPa (for CeH₁₀)[2] |
| Synthesis Status | Not yet synthesized | Synthesized and verified[1][2][5] | Synthesized and verified[2] |
Experimental Protocols for Verified Lanthanide Superhydrides
The synthesis and verification of superconductivity in lanthanide hydrides at megabar pressures are complex processes requiring specialized equipment. The general methodology employed in the successful synthesis of compounds like LaH₁₀ and CeH₁₀ is outlined below.
Synthesis in a Diamond Anvil Cell (DAC)
-
Sample Loading : A small, pure sample of the lanthanide metal (e.g., lanthanum or cerium) is loaded into the sample chamber of a diamond anvil cell (DAC). The sample chamber is a microscopic hole drilled in a metal gasket, which is placed between the two diamond anvils.
-
Hydrogen Source : A hydrogen-rich material, such as ammonia borane (NH₃BH₃) or paraffin, is also loaded into the sample chamber to serve as a source of hydrogen.[2][6]
-
Pressurization : The DAC is gradually compressed to achieve the target pressure, typically in the range of 100-200 GPa. The pressure is calibrated using the Raman shift of the diamond anvil tip.
-
Laser Heating : While under high pressure, the sample is heated to temperatures of 1000-2000 K using a focused laser beam.[6] This promotes the reaction between the lanthanide metal and hydrogen, leading to the formation of the desired hydride phase.
Verification of Superconductivity
The primary evidence for superconductivity is the observation of zero electrical resistance and the Meissner effect (the expulsion of a magnetic field).
-
Electrical Resistance Measurement : Four-probe electrical measurements are performed on the synthesized sample within the DAC. A sharp drop in resistance to a value indistinguishable from zero as the sample is cooled below a certain temperature is the hallmark of a superconducting transition.[1][5]
-
Magnetic Susceptibility Measurement : The Meissner effect is confirmed by measuring the magnetic susceptibility of the sample. A strong diamagnetic signal below the critical temperature indicates the expulsion of the magnetic field.
-
X-ray Diffraction (XRD) : Synchrotron XRD is used to determine the crystal structure of the synthesized hydride at high pressure. This is crucial for correlating the observed superconductivity with a specific crystallographic phase.[2][5]
-
Isotope Effect : Replacing hydrogen with its heavier isotope, deuterium, should result in a lower critical temperature for conventional, phonon-mediated superconductors. Observing this isotope effect provides strong support for the nature of the superconductivity.[5]
Visualizing the Path to Verification
The following diagrams illustrate the general workflow for the synthesis and verification of high-pressure superhydrides and the logical relationship in evaluating a candidate material.
References
- 1. lss.fnal.gov [lss.fnal.gov]
- 2. Frontiers | Advances in the Synthesis and Superconductivity of Lanthanide Polyhydrides Under High Pressure [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Superhydride" Shows Superconductivity at Record-Warm Temperature - MagLab [nationalmaglab.org]
- 6. d-nb.info [d-nb.info]
Safety Operating Guide
Safe Disposal of Samarium Trihydride: A Guide for Laboratory Professionals
The proper disposal of samarium trihydride (SmH₃) is a critical safety concern for researchers, scientists, and drug development professionals. As a lanthanide metal hydride, this compound is classified as a pyrophoric and water-reactive material, meaning it can spontaneously ignite on contact with air and reacts violently with water.[1][2][3][4] Adherence to strict disposal protocols is essential to mitigate the risk of fire, explosion, and chemical exposure.
This guide provides a comprehensive, step-by-step procedure for the safe quenching and disposal of this compound waste in a laboratory setting. All procedures involving pyrophoric materials should be conducted by trained personnel with direct supervision and a pre-approved plan.[2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Glove Box: The ideal environment for handling pyrophoric solids like this compound is a glove box with an inert atmosphere (e.g., argon or nitrogen).[3][4]
-
Fume Hood: If a glove box is unavailable, manipulations must be performed in a chemical fume hood with the sash positioned as low as possible.[2][5] Ensure the work area is free of flammable materials and that a Class D fire extinguisher (for combustible metals) is readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[2][5]
-
Hand Protection: Wear nitrile gloves underneath neoprene or other heavy-duty, chemical-resistant gloves.[5] Fire-resistant gloves are also highly recommended.[4]
-
Body Protection: A flame-resistant lab coat is required. Clothing worn underneath should be made of natural fibers like cotton or wool, as synthetic materials can melt and adhere to the skin.[2][4]
Step-by-Step Disposal Protocol: Quenching of this compound
The primary method for disposing of this compound is to slowly and carefully "quench" its reactivity by converting it into a less reactive compound. This procedure must be performed under an inert atmosphere.
1. Preparation and Setup:
- Gather all necessary equipment, including a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet/outlet (bubbler).
- Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove any residual moisture.[1]
- Place the reaction flask in a secondary container (e.g., a larger beaker or an ice bath) to manage heat generated during the reaction.
2. Inerting the System:
- In a glove box or fume hood, carefully transfer the this compound waste into the reaction flask.
- Add an anhydrous, non-reactive solvent such as heptane or toluene to create a slurry. This helps to dissipate heat during the quenching process.[7]
- Purge the flask with an inert gas (argon or nitrogen) for several minutes to remove all air and moisture.[1][3]
3. Slow Addition of Quenching Agent:
- While stirring the slurry, slowly add a less reactive alcohol, such as isopropanol or tert-butyl alcohol, dropwise from the dropping funnel.[7] Avoid low-boiling-point alcohols that can cause condensation.[3]
- CAUTION: This reaction is exothermic and will generate hydrogen gas. The rate of addition must be carefully controlled to prevent a runaway reaction and excessive gas evolution.[7]
4. Final Quenching with Water:
- Once the reaction with the alcohol has subsided, slowly and cautiously add water dropwise to the mixture. This will react with any remaining hydride.
- Continue stirring until all gas evolution has ceased.
5. Waste Collection and Labeling:
- The resulting mixture will contain samarium salts and the organic solvent. This is considered hazardous waste.
- Carefully transfer the quenched mixture into a designated hazardous waste container.
- Label the container clearly with its contents (e.g., "Quenched this compound Waste in Toluene/Isopropanol/Water") and any other information required by your institution's Environmental Health and Safety (EHS) office.
6. Final Disposal:
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[5] Never dispose of quenched metal hydrides down the drain.[8]
Summary of Key Disposal Parameters
| Parameter | Specification | Rationale |
| Handling Environment | Glove box or fume hood under inert gas (Argon/Nitrogen) | Prevents spontaneous ignition upon contact with air or moisture.[3][4][5] |
| Primary Quenching Agent | Isopropanol or tert-butyl alcohol | Reacts more controllably with the metal hydride than water. |
| Secondary Quenching Agent | Water | Ensures complete neutralization of any residual reactive material.[7] |
| Solvent/Medium | Anhydrous hydrocarbon (e.g., heptane, toluene) | Creates a slurry to help control the reaction rate and dissipate heat.[7] |
| Rate of Addition | Slow, dropwise addition with vigorous stirring | Prevents runaway exothermic reaction and uncontrolled hydrogen gas evolution.[7] |
| Final Waste Stream | Hazardous chemical waste | The quenched material and solvents must be disposed of according to regulations. |
Disposal Workflow
Caption: Logical workflow for the safe quenching and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
